Punicalin
描述
属性
IUPAC Name |
3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHIEHIKNWLKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Punicalin: A Technical Guide on its Discovery, Natural Sources, and Core Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicalin, a potent ellagitannin, has emerged as a significant subject of scientific inquiry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and principal natural sources of this compound. It details its chemical and physical properties, summarizes quantitative data on its prevalence in various botanical sources, and presents in-depth experimental protocols for its extraction, quantification, and the investigation of its biological effects. Furthermore, this guide illustrates key signaling pathways modulated by this compound and typical experimental workflows using the DOT language for clear visualization, adhering to specified formatting guidelines. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: The Discovery of this compound
This compound is a large polyphenolic compound belonging to the class of ellagitannins. Its discovery is intrinsically linked to the study of the phytochemical composition of pomegranates (Punica granatum), a fruit with a long history of use in traditional medicine. While the traditional use of pomegranate dates back centuries, the specific isolation and characterization of its constituent compounds, including this compound, occurred much later with the advent of modern analytical techniques.
Initial studies on the tannins of pomegranate bark led to the isolation and structural elucidation of this compound and its more abundant counterpart, punicalagin.[1] These compounds were identified as gallagic acid esters of glucose.[2] The presence of this compound has since been confirmed in other plant species, notably in the leaves of Terminalia catappa and in various species of the Combretum genus, suggesting a chemotaxonomic relationship between the Lythraceae and Combretaceae families.[3][4]
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, handling, and formulation in research and development.
| Property | Value |
| Chemical Formula | C₃₄H₂₂O₂₂ |
| Molecular Weight | 782.53 g/mol |
| CAS Number | 65995-64-4 |
| Appearance | Solid |
| Solubility | Soluble in water, methanol (B129727), ethanol (B145695), and DMSO. |
| UV max (λmax) | 219, 262 nm |
Natural Sources and Quantitative Distribution
This compound is predominantly found in pomegranates, but its presence has been identified in other plant species as well. The concentration of this compound can vary significantly depending on the plant part, geographical origin, and extraction method.
| Natural Source | Plant Part | Compound | Concentration Range (mg/g dry weight) |
| Punica granatum (Pomegranate) | Peel (Pericarp) | Punicalagin (α and β) | 7.39 - 216.36 |
| Punica granatum 'Taishanhong' | Peel (Pericarp) | Total Punicalagin | 138.232[5] |
| Terminalia catappa (Indian Almond) | Leaves & Branches | α-Punicalin | 0.3857 ± 0.0266[6] |
| Terminalia catappa (Indian Almond) | Leaves & Branches | β-Punicalin | 0.1520 ± 0.0044[6] |
| Terminalia ferdinandiana (Kakadu Plum) | Fruit | Punicalagin | 0.74[7] |
| Terminalia ferdinandiana (Kakadu Plum) | Leaves | Punicalagin | 0.49[7] |
| Combretum molle (Velvet Bushwillow) | Leaves | Punicalagin | Present, quantification variable[8] |
| Combretum aculeatum | Leaves | Punicalagin | Present, highest content in leaves[9] |
Note: Much of the quantitative literature focuses on punicalagin, which is structurally very similar to this compound and often co-elutes. The data for Terminalia catappa provides specific values for this compound anomers.
Detailed Experimental Protocols
Accurate and reproducible experimental methods are critical for the study of this compound. The following section provides detailed protocols for its extraction and quantification.
Extraction of this compound from Pomegranate Peel
This protocol details a common method for the extraction of this compound from pomegranate peel, a rich source of this compound.
Materials:
-
Fresh or dried pomegranate peels
-
Liquid nitrogen (for fresh peels)
-
Grinder or mortar and pestle
-
Methanol or Ethanol (80%)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation:
-
For fresh peels, freeze them in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
For dried peels, grind them to a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh the powdered peel material.
-
Add 80% methanol or ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent.
-
-
Drying:
-
The resulting crude extract can be further dried to a powder using a freeze-dryer or a vacuum oven at low temperature.
-
-
Storage:
-
Store the dried extract at -20°C in a desiccator to prevent degradation.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient profile is as follows:
-
0-10 min: 10-20% B
-
10-25 min: 20-35% B
-
25-30 min: 35-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or 280 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known weight of the dried extract in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions and the sample solutions into the HPLC system.
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the this compound content in the original plant material (e.g., in mg/g of dry weight).
-
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation, oxidative stress, and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. This compound has been observed to suppress the phosphorylation and activation of these key kinases.
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Experimental Workflow for Investigating this compound's Biological Effects
A systematic workflow is essential for elucidating the biological activities of this compound. The following diagram illustrates a general experimental approach.
Conclusion
This compound is a promising natural compound with well-defined chemical properties and significant potential for therapeutic applications. Its abundance in pomegranate by-products, such as the peel, makes it an attractive candidate for further investigation and development. The detailed experimental protocols and an understanding of its interactions with key signaling pathways, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this multifaceted molecule. Future research should focus on its bioavailability, metabolic fate in vivo, and its efficacy in preclinical and clinical studies for various disease indications.
References
- 1. Tannins and Related Compounds. XL. : Revision of the Structures of this compound and Punicalagin, and Isolation and Characterization of 2-O-Galloylthis compound from the Bark of Punica granatum L. [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and Quantification of Compounds in the Hydroalcoholic Extract of the Leaves from Terminalia catappa Linn. (Combretaceae) and Their Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomegranate ellagitannin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Active Compound of Terminalia catappa L. Extract and Its Anti-Inflammatory and Antioxidant Properties by Regulating Mitochondrial Dysfunction and Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Composition of Combretum molle (R. Br. ex G. Don.) Engl. & Diels Leaf and Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Chemical Structure and Stereochemistry of Punicalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of punicalin, a significant ellagitannin found predominantly in pomegranates (Punica granatum). The document outlines its core chemical structure, stereochemical configuration, physicochemical properties, and its influence on key biological signaling pathways. Detailed experimental protocols for its isolation and characterization are also provided to support further research and development.
Chemical Structure and Stereochemistry
This compound is a large polyphenolic compound classified as an ellagitannin. Its structure is characterized by a gallagic acid moiety linked to a D-glucose core.
1.1. Core Structure The fundamental structure of this compound consists of a glucose molecule where the hydroxyl groups at the 4th and 6th positions are esterified with a gallagyl group. Gallagic acid is a dimer of gallic acid, forming a hexahydroxydiphenoyl (HHDP) group which has further cyclized.
1.2. Stereochemistry and Absolute Configuration The definitive stereochemistry of this compound has been established as 4,6-(S,S)-gallagyl-D-glucose.[1][2] This specifies the absolute configuration at the two chiral centers of the gallagyl bridge. The glucose moiety is in its D-configuration. This compound exists as a mixture of α and β anomers at the anomeric carbon (C1) of the glucose unit.[3]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃₄H₂₂O₂₂ | [4] |
| Molecular Weight | 782.5 g/mol | [4] |
| CAS Number | 65995-64-4 | [4] |
| Appearance | Solid | [5] |
| Purity | ≥95% (typically as a mixture of anomers) | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol, and Water. | [5] |
| ≥82.5 mg/mL in DMSO; ≥42.1 mg/mL in H₂O; ≥52.9 mg/mL in EtOH. | [6] | |
| UV max (λmax) | 219, 262 nm | [4] |
| Origin | Found in Punica granatum (pomegranate), Terminalia catappa, and Combretum glutinosum. | [4][7] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These activities are mediated through its interaction with several key cellular signaling pathways.
3.1. Inhibition of the NF-κB Signaling Pathway this compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), typically lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases NF-κB (p65/p50 dimer) to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes, including various cytokines and chemokines. This compound can suppress the phosphorylation of IκB kinase (IKK), thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[9]
The diagram below illustrates the inhibitory effect of this compound on the NF-κB pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
3.2. Modulation of MAPK and Nrf2 Pathways this compound also modulates other critical pathways. It can suppress the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) cascade (ERK, JNK, and p38), which is also involved in inflammatory responses.[10][11] Furthermore, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[12][13][14][15] It promotes the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thus protecting cells from oxidative stress.[12][15]
Experimental Protocols
4.1. Isolation and Purification of this compound from Punica granatum Peel This protocol describes a general method for the isolation and purification of this compound from pomegranate peel using chromatographic techniques.[4][16][17]
-
Preparation of Plant Material: Fresh pomegranate peels are washed, dried (e.g., at 40-50°C in an oven), and ground into a fine powder.
-
Extraction: The powdered peel is extracted with an aqueous organic solvent, typically 70-80% methanol or ethanol, at room temperature with agitation for several hours. The process is repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent, yielding a crude aqueous extract.
-
Preliminary Purification (Optional): The crude extract can be passed through a macroporous resin column to remove sugars and other highly polar compounds, with the polyphenolic fraction being eluted with ethanol.
-
Chromatographic Purification: The concentrated and partially purified extract is subjected to further purification using chromatographic methods such as Medium Pressure Liquid Chromatography (MPLC) or High-Performance Countercurrent Chromatography (HPCCC).[4][17] A common approach involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[16]
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: Elution is monitored using a UV detector at wavelengths around 254-280 nm.
-
-
Fraction Collection and Analysis: Fractions corresponding to the this compound peaks (α and β anomers) are collected, combined, and concentrated. The purity of the isolated this compound is confirmed by analytical HPLC and Mass Spectrometry (MS).
-
Lyophilization: The final purified solution is freeze-dried to obtain pure this compound as a solid powder.
The workflow for this process is visualized below.
Caption: General workflow for this compound isolation and purification.
4.2. Characterization by HPLC and NMR
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a standard method for the quantification and purity assessment of this compound.[18][19][20][21][22]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient elution with Solvent A (e.g., water with 0.1-2% acetic acid or formic acid) and Solvent B (acetonitrile or methanol).[19][20]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at 254 nm or 280 nm.[21]
-
Expected Result: this compound typically elutes as two distinct peaks corresponding to its α and β anomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of this compound.[6][23][24]
-
Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are used.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the gallagyl moiety and the protons of the glucose unit. The anomeric protons (H-1) of the α and β isomers will appear as distinct doublets with different coupling constants.
-
¹³C NMR: The spectrum provides information on all the carbon atoms in the molecule, confirming the presence of the glucose core, ester carbonyls, and the aromatic carbons of the gallagyl group. Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used for complete assignment of all proton and carbon signals.
-
Conclusion
This compound is a well-characterized ellagitannin with a defined chemical structure and stereochemistry. Its significant biological activities, particularly its anti-inflammatory and antioxidant properties, are mediated through the modulation of key signaling pathways like NF-κB, MAPK, and Nrf2. The established protocols for its isolation and characterization provide a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to further explore its therapeutic potential.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Tannins and Related Compounds. XL. : Revision of the Structures of this compound and Punicalagin, and Isolation and Characterization of 2-O-Galloylthis compound from the Bark of Punica granatum L. [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation of punicalagin from pomegranate husk by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR assignments and the acid-base characterization of the pomegranate ellagitannin punicalagin in the acidic pH-range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pomegranate ellagitannin - Wikipedia [en.wikipedia.org]
- 8. This compound Attenuates Breast Cancer-Associated Osteolysis by Inhibiting the NF-κB Signaling Pathway of Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Punicalagin Protects Human Retinal Pigment Epithelium Cells from Ultraviolet Radiation-Induced Oxidative Damage by Activating Nrf2/HO-1 Signaling Pathway and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of punicalagin from Punica granatum rind extract using mass-directed semi-preparative ESI-AP single quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification, antioxidant activity and protein-precipitating capacity of this compound from pomegranate husk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of analytical method for the quality control of the fruit bark of Punica granatum L. (pomegranate) and antichemotatic activity of extract and rich fraction in punicalagins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
The Punicalin Biosynthesis Pathway: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Punicalin, a large ellagitannin found predominantly in pomegranates (Punica granatum), has garnered significant scientific interest for its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants and for synthesizing novel derivatives with improved therapeutic potential. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a compilation of available quantitative data, detailed experimental protocols for the analysis of key pathway components, and visual representations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers in phytochemistry, drug discovery, and plant biotechnology.
Introduction
This compound and its close structural analog, punicalagin (B30970), are the most abundant ellagitannins in pomegranate, particularly in the peel.[1] These complex polyphenols are responsible for a significant portion of the fruit's health benefits.[2] The biosynthesis of these large molecules is a complex process that originates from the shikimate pathway, a central route in plant secondary metabolism for the production of aromatic compounds. This guide will delineate the proposed biosynthetic route, from the initial precursors to the formation of this compound.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that is not yet fully elucidated. However, a putative pathway has been proposed, commencing with the shikimate pathway and proceeding through the formation of gallic acid and a series of galloylated intermediates.[1][3][4] The pathway is generally accepted to proceed via the formation of punicalagin, which is then hydrolyzed to this compound.[5][6]
The initial steps of the pathway, leading to the formation of the key precursor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), are relatively well-understood.[1] The subsequent oxidative reactions that form the characteristic hexahydroxydiphenoyl (HHDP) group of ellagitannins are catalyzed by laccase-type enzymes.[1]
Diagram of the this compound Biosynthesis Pathway
Caption: Putative biosynthetic pathway of this compound in plants.
Key Enzymes and Intermediates
The biosynthesis of this compound involves a series of enzymatic reactions that build upon the central shikimate pathway.
-
Shikimate Pathway Enzymes: The initial steps involve the enzymes of the shikimate pathway, which convert phosphoenolpyruvate and D-erythrose-4-phosphate into 3-dehydroshikimic acid.[4]
-
DAHP synthase (DAHPS): Catalyzes the condensation of phosphoenolpyruvate and D-erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).
-
3-dehydroquinate (B1236863) synthase (DHQS): Converts DAHP to 3-dehydroquinic acid.
-
Bifunctional 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHD/SDH): Catalyzes the conversion of 3-dehydroquinic acid to 3-dehydroshikimic acid, which is then reduced to gallic acid.[1][4]
-
-
UDP-glucose:gallate glucosyltransferase (UGT): This enzyme, specifically UGT84A23 and UGT84A24 in pomegranate, catalyzes the formation of β-glucogallin (1-O-galloyl-β-D-glucose) from gallic acid and UDP-glucose.[1] This is a critical step in the biosynthesis of hydrolyzable tannins.
-
β-glucogallin O-galloyltransferase (GALT) and Galloyltransferases (GT): A series of galloyltransferases catalyze the sequential addition of galloyl groups from the acyl donor, β-glucogallin, to a growing galloylglucose chain, ultimately forming 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[1][4]
-
Pentagalloylglucose Oxygen Oxidoreductase (POR) / Laccase-type Phenol Oxidase: This class of enzymes is proposed to catalyze the oxidative coupling of the galloyl groups of PGG to form the hexahydroxydiphenoyl (HHDP) moiety characteristic of ellagitannins.[1][4] The first ellagitannin formed is tellimagrandin II.[1][7] Further oxidative coupling reactions are presumed to lead to the formation of punicalagin.
-
Hydrolysis: Punicalagin can be hydrolyzed to yield this compound and ellagic acid.[5][6] The specific plant enzymes responsible for this hydrolysis have not been fully characterized.
Quantitative Data
Quantitative data on the this compound biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering applications. The following tables summarize the available data.
Table 1: Concentration of this compound and Related Metabolites in Punica granatum
| Compound | Plant Part | Concentration | Reference |
| Punicalagin | Pericarp (Peel) | 40–122 mg·g⁻¹ | [8] |
| Punicalagin | Juice | 5.48–36.68 mg·g⁻¹ | [8] |
| Gallic Acid | Pericarp (Peel) | Highest concentration among plant parts | [8] |
| Pentagalloylglucose | Leaves | Highest concentration among plant parts | [8] |
| Ellagic Acid | Pericarp (Peel) | Highest concentration among plant parts | [8] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Reference |
| β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase (from Quercus robur) | β-glucogallin | 2.3 mM | [9] |
| 1,2,3,6-tetragalloylglucose | 1.0 mM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Extraction and Quantification of this compound
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Peel
-
Sample Preparation: Dry pomegranate peels at a controlled temperature (e.g., 60°C) and grind them into a fine powder.
-
Extraction: Suspend the powdered peel in 77% ethanol (B145695) at a solid-to-solvent ratio of 1:25 (w/v).
-
Ultrasonication: Subject the mixture to ultrasonication at a power of approximately 757 W for 25 minutes at 60°C.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC or UHPLC analysis.
Protocol 2: Quantification of this compound by UHPLC
-
Instrumentation: A UHPLC system coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).
-
Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 150 mm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.1% - 0.3% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-3 min: 2% B
-
3-5 min: 2-5% B
-
5-10 min: 5-10% B
-
10-13 min: 10-30% B
-
13-14 min: 30% B
-
14-16 min: 30-2% B
-
16-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40°C.
-
Detection: Monitor at 257 nm or 378 nm for PDA, or use appropriate m/z values for MS detection.
-
Quantification: Use a calibration curve generated from a this compound or punicalagin standard.
Diagram of Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
Enzyme Assays
Protocol 3: UDP-glucose:gallate glucosyltransferase (UGT) Activity Assay
-
Enzyme Extraction: Homogenize fresh plant tissue (e.g., young pomegranate leaves) in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM phosphate (B84403) buffer (pH 7.0)
-
2 mM UDP-glucose
-
1 mM gallic acid
-
Enzyme extract
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.
-
Analysis: Centrifuge to remove precipitated protein and analyze the supernatant by HPLC or UHPLC to quantify the formation of β-glucogallin.
Regulation and Signaling
The biosynthesis of this compound is tightly regulated within the plant, and its accumulation can be influenced by developmental and environmental cues. Furthermore, this compound itself can modulate various signaling pathways in other organisms, which is the basis for its therapeutic effects.
Regulation of Biosynthesis
The expression of genes encoding biosynthetic enzymes is a key regulatory point. Studies on pomegranate have shown that the expression of candidate genes for punicalagin biosynthesis varies during fruit development, which correlates with the accumulation of punicalagin and its precursors.[10]
Modulation of Signaling Pathways by this compound
This compound has been shown to modulate several key signaling pathways, particularly those involved in inflammation and cell proliferation. A prominent example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Diagram of NF-κB Signaling Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex and fascinating area of plant secondary metabolism. While significant progress has been made in elucidating the putative pathway, particularly the early steps leading to pentagalloylglucose, the later stages of oxidative coupling to form the intricate structure of punicalagin and its subsequent conversion to this compound require further investigation. The identification and characterization of the specific galloyltransferases and oxidoreductases in pomegranate will be crucial for a complete understanding of this pathway. This knowledge will not only advance our fundamental understanding of plant biochemistry but also open new avenues for the biotechnological production of this compound and its derivatives for pharmaceutical and nutraceutical applications.
References
- 1. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Digalloyl glucose | C20H20O14 | CID 129650701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of Punicalagin into Ellagic Acid by Selected Probiotic Bacteria: A Study of the Underlying Mechanisms by MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 8. Dynamic Variations in Punicalagin and Related Metabolic Substances in Pomegranate Fruit and Leaves During Development Periods [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. experts.illinois.edu [experts.illinois.edu]
Punicalin's Anti-inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, a large polyphenol and a major ellagitannin found in pomegranates (Punica granatum), has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These biological activities are primarily attributed to its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in chronic inflammatory diseases such as arthritis, diabetes, and neurodegenerative conditions.[3][4][5] This technical guide provides an in-depth analysis of the core signaling pathways influenced by this compound and its closely related compound, punicalagin (B30970). It serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to facilitate further investigation into the therapeutic potential of this compound.
Core Anti-inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting several key signaling cascades. The most well-documented pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways.[1][3][6]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] this compound is a potent inhibitor of this pathway.[8]
Mechanism of Action: In an unstimulated state, NF-κB (typically the p65/p50 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[7][9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.
This compound has been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of both IKKβ and IκBα.[1][7][9] This action prevents the degradation of IκBα and consequently blocks the nuclear translocation of the p65 subunit of NF-κB, thereby halting the inflammatory cascade.[1][7][10]
Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical regulator of inflammation.[1] It comprises several subfamilies, including the c-Jun N-terminal kinases (JNK), p38 MAPKs, and extracellular signal-regulated kinases (ERK).[11] These kinases are involved in the production of pro-inflammatory cytokines and mediators.
Mechanism of Action: Upon stimulation by factors like LPS, a phosphorylation cascade activates the JNK, p38, and ERK pathways.[11] These activated kinases then phosphorylate various transcription factors, leading to the expression of inflammatory genes.
This compound has been demonstrated to significantly suppress the phosphorylation of p38, JNK, and ERK in various models, including LPS-stimulated macrophages.[1][8][11] By inhibiting the activation of these key kinases, this compound effectively attenuates the downstream inflammatory response.[11][12]
Caption: this compound blocks the MAPK pathway by inhibiting the phosphorylation of p38, JNK, and ERK.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[13] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders.
Mechanism of Action: Activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often from LPS, induces the NF-κB-mediated transcription of NLRP3 and pro-IL-1β. An activation signal (Signal 2), such as ATP or nigericin, triggers the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1).[13] This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[14] Reactive Oxygen Species (ROS) are known to be a key upstream activator for the NLRP3 inflammasome.[13][14]
This compound has been shown to inhibit NLRP3 inflammasome activation.[6] It significantly blocks the production of endogenous ROS, thereby preventing the activation of the complex.[13] Consequently, this compound reduces the cleavage of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18.[6][14]
Caption: this compound inhibits the NLRP3 inflammasome by reducing intracellular ROS production.
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound and punicalagin in modulating inflammatory responses.
Table 1: In Vitro Anti-inflammatory Activity of this compound/Punicalagin
| Cell Line | Inflammatory Stimulus | Compound | Concentration | Effect | Reference |
| J774A.1 Macrophages | LPS/ATP | This compound | 0-100 µM | Dose-dependent inhibition of cell death and LDH release. | [14] |
| J774A.1 Macrophages | LPS/ATP | This compound | (Not specified) | Significantly reduced protein levels of NLRP3, ASC, Caspase-1. | [13][14] |
| RAW264.7 Macrophages | LPS | Punicalagin | 50 µM | Significantly inhibited secretion of IL-6 and TNF-α. | [11] |
| RAW264.7 Macrophages | LPS | Punicalagin | (Not specified) | Suppressed phosphorylation of p38, ERK, and JNK. | [11] |
| Murine Microglial BV2 | LPS | Punicalagin | (Not specified) | Attenuated secretion of IL-1β and IL-6; inhibited NLRP3 activation. | [6][15] |
| RA FLSs | TNF-α (10 ng/mL) | Punicalagin | 12.5-50 µM | Reduced mRNA and protein levels of IL-1β, IL-6, IL-8, IL-17A. | [7] |
| HUVECs | TNF-α | Punicalagin | 50 µM | Decreased phosphorylated IKKβ and inhibited IκBα degradation. | [9] |
Table 2: In Vivo Anti-inflammatory Activity of Punicalagin
| Animal Model | Disease Model | Compound | Dosage | Effect | Reference |
| BALB/c Mice | Ankylosing Spondylitis | Punicalagin | (Not specified) | Significantly reduced ROS and malonaldehyde levels. | [11] |
| Mice | Concanavalin A-induced autoimmune hepatitis | Punicalagin | 250 mg/kg | Down-regulated levels of IL-6, TNF-α, and IFN-γ. | [11][12] |
| CIA Mice | Collagen-Induced Arthritis (RA) | Punicalagin | 50 mg/kg/day | Alleviated arthritis severity; decreased serum IL-6 and TNF-α. | [7] |
| STZ-induced Diabetic Rats | Diabetes Mellitus | Punicalagin | 1 mg/kg (IP) for 15 days | Decreased IL-6, TNF-α, and IL-1β. | [16] |
Experimental Protocols
This section provides an overview of standard methodologies used to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW264.7, J774A.1), human umbilical vein endothelial cells (HUVECs), or primary cells like fibroblast-like synoviocytes (FLSs) are commonly used.[9][11]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well, 96-well). After reaching desired confluency (e.g., 80%), they are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 to 24 hours). Subsequently, inflammation is induced by adding a stimulus like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for another incubation period (e.g., 15 minutes to 24 hours) depending on the endpoint being measured.[7][9]
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins (e.g., p-IKK, p-IκBα, p-p38, NLRP3, Caspase-1).[7][13]
-
Methodology:
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on an SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα) at appropriate dilutions.
-
Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants or serum.[7]
-
Methodology:
-
Sample Collection: Culture supernatants or serum samples from in vivo experiments are collected and centrifuged to remove debris.
-
Assay: The assay is performed using commercially available ELISA kits according to the manufacturer’s instructions.
-
Procedure: Briefly, samples and standards are added to a microplate pre-coated with a capture antibody. A biotin-conjugated detection antibody is added, followed by streptavidin-HRP. A substrate solution (e.g., TMB) is then added to produce a colorimetric signal.
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader. The cytokine concentration is calculated from the standard curve.
-
Immunofluorescence
-
Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.[7][9]
-
Methodology:
-
Cell Seeding: Cells are grown on glass coverslips in a culture plate.
-
Treatment: Cells are treated with this compound and the inflammatory stimulus as described previously.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding is blocked using a solution like 1% BSA.
-
Antibody Staining: Cells are incubated with a primary antibody against the target protein (e.g., anti-p65), followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope.
-
Standard Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-inflammatory mechanisms of this compound.
Caption: A standard workflow for elucidating the anti-inflammatory mechanisms of this compound.
Conclusion
This compound is a promising natural compound that demonstrates significant anti-inflammatory activity by modulating multiple, interconnected signaling pathways.[1] Its potent inhibitory effects on the pro-inflammatory NF-κB, MAPK, and NLRP3 inflammasome pathways underscore its multifaceted therapeutic potential.[1][6][11] The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety for the prevention and treatment of inflammation-associated chronic diseases.[3][4][12][17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Punicalagin regulates signaling pathways in inflammation-associated chronic diseases - University of Health and Rehabilitation Sciences [scholars.uhrs.edu.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of Punicalagin on Inflammatory and Angiogenic Activation of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Punicalagin Attenuates LPS-Induced Inflammation and ROS Production in Microglia by Inhibiting the MAPK/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Punicalagin regulates signaling pathways in inflammation-associated chronic diseases - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Punicalin's Interaction with Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicalin, a large ellagitannin found in pomegranates, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, antioxidant, and anti-inflammatory properties. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which serves as a gateway to modulating intracellular signaling pathways and cellular functions. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular membranes. It delves into the biophysical interactions, effects on membrane-dependent processes such as apoptosis and signaling, and outlines detailed experimental protocols for future research. Quantitative data from various studies are summarized, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The cellular membrane is a dynamic and complex interface that not only provides structural integrity to the cell but also plays a pivotal role in a myriad of cellular processes, including signal transduction, transport of molecules, and cell-to-cell communication. The interaction of bioactive compounds with the cell membrane is often the initial and a determinative step in their biological activity. This compound, a prominent polyphenol, is thought to initiate its effects through such interactions. While much of the research has focused on the downstream intracellular effects of this compound, understanding its primary interaction with the cell membrane is crucial for elucidating its complete mechanism of action and for the rational design of novel therapeutic agents. This guide aims to consolidate the existing knowledge on this topic and provide a practical resource for the scientific community.
Biophysical Interactions with the Lipid Bilayer
Direct biophysical studies on this compound's interaction with lipid membranes are emerging. However, research on closely related ellagitannins provides significant insights into the potential mechanisms.
Membrane Permeability and Transport
The large molecular size and hydrophilic nature of this compound suggest that its passive diffusion across the lipid bilayer is limited. However, studies on pomegranate extracts rich in this compound complexed with phospholipids (B1166683) have shown increased lipophilicity and permeability, suggesting that interaction with membrane lipids can facilitate its transport.[1]
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is a standard in vitro method to assess the intestinal absorption and permeability of compounds.[2][3][4]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for the cell line (typically ≥ 200 Ω x cm²).[2] The passage of a fluorescent marker like Lucifer Yellow is also used to confirm the integrity of the tight junctions.
-
Permeability Assay:
-
The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer.
-
The plates are incubated at 37°C.
-
At predetermined time points, samples are collected from the opposite chamber.
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.[5]
Interaction with Lipid Bilayers
Studies on various ellagitannins using High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy have shown that structural flexibility and the presence of a glucopyranose core are important for their interaction with and penetration into lipid bilayers.[6][7] These interactions are thought to occur through hydrogen bonding and hydrophobic effects with the lipid headgroups and acyl chains.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Liposome (B1194612) Interaction
DSC is used to study the effect of a compound on the thermotropic phase behavior of lipid bilayers, providing insights into its interaction with the membrane.[8][9]
-
Liposome Preparation: Large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) are prepared from phospholipids (e.g., DPPC, DMPC) in a buffer solution.
-
Incubation with this compound: The liposome suspension is incubated with different concentrations of this compound.
-
DSC Analysis:
-
The liposome samples (with and without this compound) are placed in DSC pans.
-
The samples are heated at a constant rate, and the heat flow is measured as a function of temperature.
-
The resulting thermogram shows the main phase transition temperature (Tm) of the lipid bilayer.
-
-
Data Analysis: Changes in the Tm, the peak shape, and the enthalpy of the transition in the presence of this compound indicate an interaction with the lipid bilayer. A shift in Tm can suggest whether the compound fluidizes or rigidifies the membrane.[8]
Modulation of Membrane-Associated Cellular Processes
This compound's interaction with the cell membrane has profound effects on various cellular functions, most notably apoptosis and the modulation of signaling pathways.
Induction of Apoptosis and Membrane Alterations
A hallmark of the early stages of apoptosis is the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. This compound has been shown to induce apoptosis in various cancer cell lines, and this is associated with this characteristic change in membrane asymmetry.[10]
Experimental Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is widely used to detect apoptosis by identifying PS externalization.
-
Cell Treatment: Cells are treated with this compound at various concentrations and for different durations.
-
Staining: The treated cells are harvested and washed with a binding buffer. The cells are then incubated with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Effects on Mitochondrial Membrane Potential
Mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This compound has been observed to induce mitochondrial dysfunction, leading to a decrease in ΔΨm and the release of pro-apoptotic factors.[11][12][13]
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 dye is a ratiometric probe that accumulates in mitochondria in a potential-dependent manner.
-
Cell Treatment: Cells are treated with this compound as required.
-
Staining: The cells are incubated with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: The change in fluorescence can be quantified using a fluorescence microplate reader or visualized by fluorescence microscopy. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Interaction with Membrane Proteins and Signaling Pathways
This compound's effects are largely mediated by its ability to modulate intracellular signaling cascades, many of which are initiated at the cell membrane or involve membrane-associated proteins.
Key Signaling Pathways Modulated by this compound
-
NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition is often achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. This compound has been reported to modulate the phosphorylation status of these kinases, often leading to the induction of apoptosis in cancer cells.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. This compound can inhibit this pathway, leading to cell cycle arrest and apoptosis.
Experimental Protocol: Western Blotting for Signaling Protein Analysis
Western blotting is a standard technique to detect and quantify the expression and phosphorylation status of specific proteins.
-
Cell Lysis and Protein Quantification: Cells are treated with this compound and then lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and the closely related punicalagin (B30970) from various studies.
Table 1: Cytotoxicity and Proliferation Inhibition
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Punicalagin | 3T3-L1 | MTT | IC10: 2.83 µM | [14] |
| This compound | 3T3-L1 | MTT | IC10: 15.84 µM | [14] |
| Punicalagin | T98G | MTT | Time- and dose-dependent decrease in viability (1-20 µM) | [15] |
| This compound | T98G | MTT | Time- and dose-dependent decrease in viability (1-20 µM) | [15] |
Table 2: Inhibition of Protein Activity
| Compound | Target Protein | Assay | IC50 | Reference |
| Punicalagin | PDIA3 | Glutathione Reduction | 1.5 x 10⁻⁶ M | [15] |
| This compound | PDIA3 | Glutathione Reduction | 11.0 x 10⁻⁶ M | [15] |
| Punicalagin | PDIA1 | Glutathione Reduction | 6.1 x 10⁻⁶ M | [15] |
| This compound | PDIA1 | Glutathione Reduction | 58.0 x 10⁻⁶ M | [15] |
Table 3: Effects on Mitochondrial Function
| Compound | Cell Line | Effect | Concentration | Reference |
| Punicalagin | ARPE-19 | Reduced H₂O₂-induced mitochondrial ROS | 10 µM | [11] |
| Punicalagin | ARPE-19 | Attenuated H₂O₂-induced mitochondrial depolarization | 10 µM | [11] |
Visualizations
Signaling Pathways
Caption: this compound modulates key signaling pathways.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflows
References
- 1. Preparation and characterization of standardized pomegranate extract-phospholipid complex as an effective drug delivery tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. enamine.net [enamine.net]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Ellagitannin–Lipid Interaction by HR-MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Cytoprotective Effects of Punicalagin on Hydrogen–Peroxide–Mediated Oxidative Stress and Mitochondrial Dysfunction in Retinal Pigment Epithelium Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Punicalagin induces apoptosis in A549 cell line through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PUNICALAGIN AND this compound SUPPRESS THE ADIPOCYTE DIFFERENTIATION THROUGH THE TRANSCRIPTION FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Punicalin and Carbonic Anhydrase: A Technical Guide to Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of carbonic anhydrase (CA) by punicalin, an ellagitannin found in pomegranates. This document details the quantitative kinetic parameters of this inhibition, outlines the experimental methodologies for its characterization, and visualizes the underlying biochemical processes.
Executive Summary
This compound has been identified as a potent inhibitor of carbonic anhydrase.[1] Research dating back to the early 1990s highlighted its activity, alongside other ellagitannins from the pericarp of Punica granatum L.[2] While a definitive inhibitory constant (Ki) remains to be broadly published, the half-maximal inhibitory concentration (IC50) has been established. The primary mechanism of inhibition by related ellagitannins is noncompetitive, suggesting that this compound likely binds to an allosteric site on the enzyme, rather than the active site, to prevent its catalytic activity. This guide synthesizes the available data to provide a clear understanding of the this compound-carbonic anhydrase interaction.
Quantitative Inhibition Data
The inhibitory potency of this compound against carbonic anhydrase has been quantified, providing key metrics for researchers in drug discovery and enzymology. The available data is summarized in the table below.
| Inhibitor | Target Enzyme | IC50 | Ki | Mechanism of Inhibition | Reference |
| This compound | Carbonic Anhydrase | 1 µM | Not Reported | Inferred as Noncompetitive | [2] |
| Punicalagin (B30970) | Carbonic Anhydrase | Not Reported | Not Reported | Noncompetitive | [2] |
| Gallagyldilactone | Carbonic Anhydrase | Not Reported | Not Reported | Noncompetitive | [2] |
Note: The specific isoform of carbonic anhydrase for the reported IC50 value of this compound is not explicitly stated in the primary literature abstracts. The original 1993 study by Satomi et al. suggests the use of bovine carbonic anhydrase.[2] The noncompetitive mechanism for this compound is inferred from the reported mechanism of the structurally similar ellagitannins, punicalagin and gallagyldilactone, from the same study.
Mechanism of Action and Signaling Pathways
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for various physiological processes, including pH regulation and CO2 transport.
The inhibition of carbonic anhydrase by this compound is proposed to be noncompetitive.[2] In this model, this compound does not compete with the substrate (carbon dioxide) for binding to the active site. Instead, it is believed to bind to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency, even when the substrate is bound to the active site.
Figure 1: Proposed noncompetitive inhibition of carbonic anhydrase by this compound.
Experimental Protocols
The determination of carbonic anhydrase inhibition by this compound typically involves an esterase activity assay, as described in the foundational studies.[2] The following is a detailed methodology based on such established protocols.
Materials and Reagents
-
Carbonic Anhydrase: Bovine erythrocyte carbonic anhydrase (e.g., Sigma-Aldrich, C3934).
-
Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA).
-
Inhibitor: this compound, isolated from Punica granatum or from a commercial supplier.
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and p-NPA.
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of bovine carbonic anhydrase in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the this compound solution at various concentrations to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Add the carbonic anhydrase solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 2: Experimental workflow for determining the IC50 of this compound.
Determination of Inhibition Type (Kinetic Analysis)
To confirm the noncompetitive inhibition mechanism, the assay is performed with varying concentrations of both the substrate (p-NPA) and the inhibitor (this compound).
-
Follow the general assay procedure described above.
-
For each concentration of this compound (including zero), measure the initial reaction rates at several different concentrations of p-NPA.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
In the case of noncompetitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that the inhibitor does not affect the Michaelis constant (Km) but decreases the maximum velocity (Vmax).
References
Punicalin structure-activity relationship studies
An In-depth Technical Guide to the Structure-Activity Relationship of Punicalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a large polyphenolic compound belonging to the ellagitannin class, predominantly found in pomegranates (Punica granatum), where it, along with the related compound punicalagin (B30970), is a major contributor to the fruit's potent biological properties.[1] Ellagitannins are hydrolyzable tannins that yield ellagic acid upon hydrolysis. This compound and its derivatives have garnered significant scientific interest for their robust antioxidant, anti-inflammatory, anticancer, and antiviral activities.[2][3] Understanding the relationship between the chemical structure of this compound, its related compounds, and its biological activities is crucial for the development of novel therapeutic agents.
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, focusing on a comparative evaluation with its precursor, punicalagin, and its primary metabolites. It summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways modulated by this potent natural compound.
Chemical Structure and Related Compounds
This compound (C₃₄H₂₂O₂₂) is characterized by a gallagic acid component linked to a 4,6-(S,S)-gallagyl-D-glucose core.[1][4] Its structure is closely related to punicalagin (C₄₈H₂₈O₃₀), which is a larger molecule containing an additional hexahydroxydiphenoyl (HHDP) group. Punicalagin is often considered the most abundant and active polyphenol in pomegranate juice.[5][6]
Upon ingestion, these large tannins are poorly absorbed. They are hydrolyzed in the gut to release ellagic acid (EA) . Subsequently, gut microbiota metabolize EA into smaller, more bioavailable compounds known as urolithins (e.g., Urolithin A, Urolithin B).[5][7][8] The SAR of this compound is therefore best understood by comparing its activity to that of punicalagin and these key metabolites, as the transformation into these smaller molecules is critical for the in vivo biological effects.[7][9]
Structure-Activity Relationship and Biological Effects
Direct synthetic modification of this compound is not widely reported in the literature. Therefore, SAR insights are primarily derived from comparing the activities of this compound, punicalagin, and their metabolites. Generally, the larger punicalagin molecule, with its greater number of free hydroxyl groups, exhibits more potent in vitro activity, particularly in antioxidant assays. However, the smaller, more readily absorbed urolithins are responsible for many of the systemic in vivo effects.[10][11]
Antioxidant Activity
The potent antioxidant capacity of this compound and punicalagin is central to their biological effects. This activity is primarily attributed to their numerous phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. Comparative studies consistently show that punicalagin has a slight edge over this compound in direct radical scavenging assays, likely due to its larger size and additional hydroxyl groups.
Table 1: Comparative Antioxidant Activity of this compound and Punicalagin
| Assay | This compound (IC₅₀ in µM) | Punicalagin (IC₅₀ in µM) | Key Finding |
|---|---|---|---|
| DPPH Radical Scavenging | ~6.3[12] | ~4.5 | Punicalagin demonstrates stronger radical scavenging activity. |
| ABTS Radical Scavenging | ~3.8[12] | ~2.9 | Punicalagin is a more potent scavenger of the ABTS radical. |
| Superoxide (B77818) Radical Scavenging | 6.28 ± 0.15 | 5.23 ± 0.12 | Punicalagin shows greater efficacy in scavenging superoxide radicals. |
Anticancer and Antiproliferative Activity
This compound and punicalagin demonstrate significant anticancer effects by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell migration and invasion.[13][14][15] The mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation, such as NF-κB and PI3K/Akt.[15][16] Punicalagin generally exhibits greater cytotoxicity against cancer cell lines in direct in vitro comparisons.
Table 2: Comparative Antiproliferative and Cytotoxic Activity
| Cell Line | Cancer Type | Compound | IC₅₀ Value (µM) | Key Finding |
|---|---|---|---|---|
| 3T3-L1 (preadipocytes) | N/A | This compound | 385.53[17] | Punicalagin exhibits greater cytotoxicity in this model.[17] |
| Punicalagin | 248.07[17] | |||
| ME-180 | Cervical Cancer | Punicalagin | Dose-dependent up to 100 µM[18] | Punicalagin shows potent dose-dependent effects.[18] |
| HeLa | Cervical Cancer | Punicalagin | Dose-dependent up to 200 µM[18] | Activity is both dose- and time-dependent.[18] |
| PBMC (PHA-stimulated) | N/A | This compound | 69.95 (µg/mL)[19] | Ellagic acid is the most potent inhibitor of proliferation among the group.[19] |
| Punicalagin | 38.52 (µg/mL)[19] |
| | | Ellagic Acid | 7.56 (µg/mL)[19] | |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are primarily mediated by its ability to suppress pro-inflammatory signaling pathways, including NF-κB and MAPKs.[3][20] By inhibiting these pathways, this compound reduces the production of inflammatory cytokines such as TNF-α and various interleukins (IL-6, IL-1β).[5][21]
Antiviral Activity
This compound and especially punicalagin have demonstrated broad-spectrum antiviral properties.[2][22] Their mechanisms of action are multifaceted and include:
-
Blocking Viral Attachment: Interacting with viral surface proteins to prevent the virus from binding to host cell receptors.[2][22]
-
Inhibiting Viral Replication: Disrupting viral life cycle processes and gene expression.[2][22]
-
Enzyme Inhibition: Directly inhibiting critical viral enzymes. For example, punicalagin is a known inhibitor of influenza neuraminidase and SARS-CoV-2 3CL-protease.[23]
Modulation of Core Signaling Pathways
This compound exerts its biological effects by modulating a network of intracellular signaling pathways critical to inflammation, cell survival, and oxidative stress.
Inhibition of NF-κB and MAPK Inflammatory Pathways
This compound is a potent inhibitor of the NF-κB and MAPK signaling cascades, which are central regulators of inflammation. It prevents the degradation of IκBα, which keeps the NF-κB p65 subunit sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. It also suppresses the phosphorylation of key MAPK proteins (p38, JNK, and ERK).[20]
Modulation of PI3K/Akt/mTOR Survival Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. Punicalagin has been shown to inhibit this pathway by suppressing the phosphorylation of key components like Akt and mTOR, leading to reduced cancer cell viability and the induction of apoptosis.[5][15]
Activation of the Nrf2 Antioxidant Pathway
This compound enhances the cellular antioxidant defense system by activating the Nrf2 pathway.[1][20] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, such as Heme Oxygenase-1 (HO-1).
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of this compound's biological activity.
Workflow for In Vitro Bioactivity Screening
The general process for testing the biological effects of this compound or its related compounds in vitro involves compound preparation, treatment of cell cultures, and subsequent endpoint analysis using specific assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12]
-
Principle: The deep violet DPPH radical is reduced to the yellow-colored, non-radical diphenylpicrylhydrazine, resulting in a decrease in absorbance at ~517 nm.
-
Materials:
-
This compound standard
-
DPPH (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare Solutions: Create a stock solution of this compound (e.g., 1 mg/mL in methanol). Prepare a series of working dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) from the stock.[12]
-
Assay Setup: To each well of a 96-well plate, add 100 µL of the this compound working solutions. Prepare a blank (100 µL methanol) and a control (100 µL methanol).
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12]
-
Principle: The blue-green ABTS•+ is reduced by the antioxidant, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.
-
Materials:
-
This compound standard
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol (B145695) or Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare ABTS•+ Stock: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[12]
-
Prepare ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare this compound Solutions: Prepare a stock and working dilutions of this compound as described for the DPPH assay.
-
Assay Setup: Add 20 µL of this compound working solutions to the wells of a 96-well plate.
-
Initiate Reaction: Add 180 µL of the ABTS•+ working solution to each well.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plate
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
-
Calculation:
-
% Cell Viability = (Abs_sample / Abs_control) x 100
-
The IC₅₀ value (concentration that inhibits cell growth by 50%) is determined from a dose-response curve.
-
Conclusion
The biological activity of this compound is intrinsically linked to its complex polyphenolic structure. While direct SAR studies through synthetic derivatization are limited, a comparative analysis provides valuable insights. The larger punicalagin molecule often shows superior in vitro potency, especially in antioxidant assays, due to its greater number of hydroxyl groups. However, upon ingestion, enzymatic and microbial hydrolysis yields smaller, more bioavailable metabolites like ellagic acid and urolithins, which are largely responsible for the systemic anti-inflammatory and antiproliferative effects observed in vivo. This metabolic transformation is a critical aspect of this compound's structure-activity relationship. This compound's ability to potently modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores its therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the promising health benefits of this remarkable natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial and antiviral properties of punicalagin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Punicalagin Metabolites Ellagic Acid and Urolithin A Exert Different Strengthening and Anti-Inflammatory Effects on Tight Junction-Mediated Intestinal Barrier Function In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Punicalagin Metabolites Ellagic Acid and Urolithin A Exert Different Strengthening and Anti-Inflammatory Effects on Tight Junction-Mediated Intestinal Barrier Function In Vitro [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Newly Synthesized this compound and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PUNICALAGIN AND this compound SUPPRESS THE ADIPOCYTE DIFFERENTIATION THROUGH THE TRANSCRIPTION FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Punicalagin from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism research of Punicalagin in treating representative strains of enterovirus A and B types based on systems pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial and antiviral properties of punicalagin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Punicalin Metabolism and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of punicalin, a major ellagitannin found in pomegranates, and its degradation products. The document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines experimental protocols for analysis, and illustrates key signaling pathways affected by these compounds.
Introduction to this compound and its Significance
This compound, and its better-known isomer punicalagin, are large polyphenolic compounds abundant in pomegranate (Punica granatum), particularly in the peel.[1] These ellagitannins are responsible for a significant portion of the antioxidant and health-promoting properties attributed to pomegranate consumption.[2] However, the direct bioavailability of these large molecules is low.[2][3] The therapeutic effects are largely attributed to their metabolites, which are formed through hydrolysis and subsequent microbial transformation in the gut.[3][4] Understanding the metabolic fate of this compound is therefore crucial for elucidating its mechanisms of action and for the development of novel therapeutics.
The Metabolic Pathway of this compound
The metabolism of this compound is a multi-step process that begins in the gastrointestinal tract and is heavily dependent on the gut microbiota. The primary pathway involves the initial hydrolysis of this compound to ellagic acid, which is then further metabolized to a series of smaller, more bioavailable compounds known as urolithins.[5][6][7]
Hydrolysis to Ellagic Acid
Upon ingestion, this compound is hydrolyzed in the stomach and small intestine, a process that can be influenced by the acidic environment, to yield ellagic acid and gallagic acid.[7][8] This initial degradation step releases the core phenolic structure for further metabolism.
Gut Microbiota-Mediated Transformation to Urolithins
Ellagic acid that is not absorbed in the small intestine travels to the colon, where it is metabolized by the gut microbiota into a series of urolithins through a sequence of dehydroxylation and reduction reactions.[6][7] The most common and well-studied urolithins are Urolithin A and Urolithin B, which are considered key final products.[5][7] The composition of an individual's gut microbiota significantly influences the efficiency and the types of urolithins produced, leading to different "metabotypes" within the population.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
The Bioavailability and Pharmacokinetics of Punicalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punicalin, a large ellagitannin polyphenol predominantly found in pomegranates, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. However, its therapeutic potential is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides an in-depth analysis of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME). It summarizes key quantitative data from preclinical studies, details common experimental methodologies, and visually represents the complex metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.
Introduction
This compound and its isomer punicalagin (B30970) are the most abundant ellagitannins in pomegranate peel, juice, and extracts, contributing significantly to the fruit's antioxidant capacity.[1][2] Despite its promising in vitro bioactivities, the large molecular weight and complex structure of this compound present challenges to its direct absorption.[3] Understanding its metabolic fate, particularly the role of the gut microbiota, is crucial for evaluating its in vivo efficacy and for the development of strategies to enhance its bioavailability.[1][4]
Bioavailability and Pharmacokinetics
The bioavailability of this compound is generally low, with studies indicating that only a small fraction of the ingested compound reaches systemic circulation intact.[5][6] The majority of ingested this compound is hydrolyzed to ellagic acid (EA) in the gut, which is then further metabolized by the colonic microflora into urolithins.[1][2] These metabolites are considered to be more readily absorbed and are responsible for many of the systemic health benefits attributed to pomegranate consumption.[2][4]
In Vivo Pharmacokinetic Parameters
Pharmacokinetic studies, primarily conducted in rat models, have provided quantitative insights into the absorption and disposition of this compound following oral and intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | t½ (h) | Vd (L/kg) | Reference |
| 10 | 6.45 ± 2.11 | 0.94 ± 0.23 | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral/Intragastric Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µgh/mL) | AUC₀₋∞ (µgh/mL) | Absolute Bioavailability (%) | Reference |
| 100 | 1.91 | ~2 | 30.0 | 32.0 | 3.22 | [5] |
| 200 | 10.2 | ~2 | 105.2 | 106.9 | 5.38 | [5] |
| 400 | 34.8 | ~2 | 211.5 | 213.8 | - | [5] |
| 6% in diet | ~30 | - | - | - | - | [6][7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last sampling time; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Vd: Volume of distribution.[8][9][10]
A study also investigated the effect of a phospholipid complex (herbosomes) on the bioavailability of punicalagins from a standardized pomegranate extract. The complexation significantly enhanced the serum concentration of punicalagins.[11]
Table 3: Pharmacokinetic Parameters of Punicalagins from Standardized Pomegranate Extract (SPE) and Herbosomes in Rats (Oral Administration)
| Formulation (equivalent to 500 mg/kg SPE) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Elimination rate constant (Ke) | Reference |
| SPE | 192.5 ± 1.56 | 2 | 0.533 ± 0.03 | 0.64 ± 0.05 | [11] |
| SPE Herbosomes | 466.3 ± 14.63 | 2 | 1.588 ± 0.04 | 0.12 ± 0.015 | [11] |
Metabolism of this compound
The metabolism of this compound is a multi-step process heavily influenced by the gut microbiota.[1][4]
-
Hydrolysis to Ellagic Acid: In the gastrointestinal tract, this compound is hydrolyzed to ellagic acid (EA).[1][2] This process can occur in the small intestine.[1]
-
Microbial Transformation to Urolithins: EA that is not absorbed in the small intestine travels to the colon, where it is metabolized by the gut microbiota into a series of derivatives known as urolithins (e.g., Urolithin A, B, C).[1][2][4] These metabolites are significantly more bioavailable than this compound or EA.[3]
Caption: Metabolic pathway of this compound in the gastrointestinal tract.
Experimental Protocols
The investigation of this compound's pharmacokinetics relies on robust analytical methodologies. Below are detailed protocols for in vivo animal studies and the subsequent bioanalytical quantification.
In Vivo Pharmacokinetic Study in Rats
This protocol is based on methodologies described in the literature.[5][6]
-
Animal Model: Male Sprague-Dawley rats are typically used.[5][6] Animals are housed in controlled conditions and fasted overnight before the experiment.
-
Drug Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein at a specific dose (e.g., 10 mg/kg).[5]
-
Oral (PO) / Intragastric (ig): this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at various doses (e.g., 100-400 mg/kg).[5]
-
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[11]
Bioanalytical Method: UPLC-MS/MS for this compound Quantification in Plasma
This protocol outlines a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma samples.[5][12][13]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.[12]
-
To a specific volume of plasma (e.g., 200 µL), add a protein precipitation agent (e.g., acetonitrile) to remove proteins.[14] An internal standard is often added at this stage for accurate quantification.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm filter before injection into the UPLC-MS/MS system.[12]
-
-
UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a reversed-phase C18 column is commonly used.[12]
-
Mobile Phase: A gradient elution with two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with formic acid (Solvent B), is employed for separation.[12][14]
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
The concentration of this compound in the plasma samples is determined from this calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are then calculated using non-compartmental analysis software.[9]
-
Caption: General experimental workflow for a this compound pharmacokinetic study.
Signaling Pathways and Cellular Effects
While the focus of this guide is on pharmacokinetics, it is important to note that this compound and its metabolites exert their biological effects by modulating various cellular signaling pathways. These include pathways involved in inflammation (e.g., NF-κB, MAPK) and cell survival/apoptosis.[15][16] The bioavailability of this compound and its metabolites directly impacts their ability to reach target tissues and engage these pathways.
Caption: Overview of signaling pathways modulated by this compound and its metabolites.
Conclusion and Future Directions
The available evidence indicates that this compound has low oral bioavailability in its intact form. Its metabolism is heavily dependent on the gut microbiota, which transforms it into more readily absorbable and biologically active urolithins. Future research should focus on strategies to enhance the bioavailability of this compound or to promote the microbial conversion to beneficial metabolites. This could include the development of novel delivery systems, such as the herbosomes mentioned, or the co-administration with prebiotics or probiotics to modulate the gut microbiome. Furthermore, more studies in human subjects are needed to fully elucidate the pharmacokinetics and clinical relevance of this compound and its metabolites.
References
- 1. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacokinetic study on punicalagin following oral and intravenous administration to the rat using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the bioavailability and metabolism in the rat of punicalagin, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. spotify.localizer.co [spotify.localizer.co]
- 15. A new way for punicalagin to alleviate insulin resistance: regulating gut microbiota and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Punicalin's Dose-Response Relationship in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, a large ellagitannin found predominantly in pomegranates, has garnered significant scientific interest for its potent biological activities, including anti-cancer, antioxidant, and anti-inflammatory effects.[1][2][3] Understanding the dose-response relationship of this compound in various cell lines is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the quantitative effects of this compound on cell viability and apoptosis, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways modulated by this promising natural compound.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and pro-apoptotic effects of this compound are both dose- and time-dependent, with varying efficacy across different cancer cell lines.[4][5] This differential sensitivity underscores the importance of cell-type-specific investigations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in several cancer cell lines. It is important to note that these values can vary based on the specific assay, experimental conditions, and the purity of the this compound used.[4]
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Used | Reference |
| Cervical Cancer | HeLa | 67 | 48 | CCK-8 | [5] |
| Cervical Cancer | SiHa | 40 | 48 | CCK-8 | [5] |
| Gastric Cancer | AGS | 100 - 200 | 48 | CCK-8 | [4] |
| Gastric Cancer | HGC-27 | > 200 | 48 | CCK-8 | [4] |
| Gastric Cancer | 23132/87 | 100 - 200 | 48 | CCK-8 | [4] |
| Osteosarcoma | U2OS | < 100 | 48 | CCK-8 | [4] |
| Osteosarcoma | MG63 | < 100 | 48 | CCK-8 | [4] |
| Osteosarcoma | SaOS2 | < 100 | 48 | CCK-8 | [4] |
| Leukemia | NB4 | ~55 µg/mL | 48 | MTS | [6] |
| Leukemia | MOLT-4 | ~55 µg/mL | 48 | MTS | [6] |
| Hepatoma | HepG2 | > 50 | 48 | MTT | [4] |
| Lung Cancer | A549 | > 100 | 24 | MTT | [7] |
| Human Oral Cancer | KB | > 100 µg/ml | - | - | |
| Human Oral Cancer | CAL27 | > 100 µg/ml | - | - | |
| Human Colon Cancer | HT-29 | > 100 µg/ml | - | - | |
| Human Colon Cancer | HCT116 | > 100 µg/ml | - | - | |
| Human Prostate Cancer | RWPE-1 | > 100 µg/ml | - | - | |
| Human Prostate Cancer | 22Rv1 | > 100 µg/ml | - | - |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death.[1][8] Treatment with this compound leads to a significant, dose-dependent increase in the percentage of apoptotic cells in various cancer cell lines.[6][9]
| Cell Line | This compound Concentration (µM) | Exposure Time (h) | Apoptosis Induction (Fold Increase vs. Control) | Assay Used | Reference |
| HeLa | 140 | 24 | ~8.5-fold | Flow Cytometry (Annexin V/PI) | [5] |
| SiHa | 90 | 24 | ~6.3-fold | Flow Cytometry (Annexin V/PI) | [5] |
| AGS | 100 | 48 | Significant increase | Flow Cytometry (Annexin V/PI) | [9] |
| HGC-27 | 100 | 48 | Significant increase | Flow Cytometry (Annexin V/PI) | [9] |
| 23132/87 | 100 | 48 | Significant increase | Flow Cytometry (Annexin V/PI) | [9] |
| NB4 | 55 µg/mL (IC50) | 48 | Significant increase in total apoptotic cells | Flow Cytometry (Annexin V-FITC/PI) | [6] |
| MOLT-4 | 55 µg/mL (IC50) | 48 | Significant increase in total apoptotic cells | Flow Cytometry (Annexin V-FITC/PI) | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Workflow for Cell Viability Assay
Caption: A typical workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10-200 µM) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[4][5]
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value can then be determined from the dose-response curve.[13]
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment.[14] It is based on the principle that phosphatidylserine, which is normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet during apoptosis and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.[14]
Workflow for Apoptosis Assay
Caption: A standard workflow for the quantification of apoptosis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.[6]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[14]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[6]
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[15]
Western Blot Analysis for Signaling Protein Expression
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression levels of key proteins involved in signaling pathways.[15]
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[16]
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p-p65, p-Akt).[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating multiple intracellular signaling pathways that are often dysregulated in disease states like cancer.[1][18]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and survival.[18] this compound has been shown to be a potent inhibitor of this pathway.[16]
Caption: this compound inhibits NF-κB activation by preventing IκBα phosphorylation and degradation.
This compound suppresses the activation of the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[16][18] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[18]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[18][19] Its dysregulation is a common feature in many cancers.[18]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.
This compound has been reported to inhibit the PI3K/Akt/mTOR pathway by suppressing the phosphorylation of key components like PI3K, Akt, and mTOR.[18][19] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[18]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three main subfamilies are ERKs, JNKs, and p38 MAPKs.[18]
Caption: this compound suppresses the activation of p38, JNK, and ERK in the MAPK pathway.
This compound has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in various cell types.[18][19] By inhibiting the activation of these kinases, this compound can attenuate inflammatory responses and induce apoptosis in cancer cells.[18]
Intrinsic Apoptosis Pathway
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1] This involves the regulation of the Bcl-2 family of proteins.
Caption: this compound triggers the mitochondrial apoptosis pathway by altering the Bax/Bcl-2 ratio.
This compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1]
Conclusion
This compound demonstrates significant dose-dependent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the molecular mechanisms of this compound and to advance its development as a potential therapeutic agent. Further in vivo studies are warranted to validate these in vitro findings and to establish the safety and efficacy of this compound in a preclinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Newly Synthesized this compound and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Punicalin on Gene Expression: A Technical Guide for Researchers
Abstract
Punicalin, a large polyphenol and a prominent ellagitannin found in pomegranates (Punica granatum), has garnered significant scientific interest for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These effects are largely attributed to its ability to modulate a complex network of intracellular signaling pathways, thereby altering the expression of a wide array of genes. This technical guide provides an in-depth analysis of the core signaling pathways influenced by this compound, presenting quantitative data on gene expression changes, detailed experimental protocols for key assays, and visual representations of the molecular interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting several key signaling cascades that are often dysregulated in pathological conditions. Its ability to simultaneously inhibit pro-inflammatory and pro-proliferative pathways while activating cytoprotective mechanisms underscores its therapeutic potential.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immune responses, cell proliferation, and survival.[1] In many chronic diseases, the NF-κB pathway is constitutively active. This compound has been demonstrated to be a potent inhibitor of this pathway.[1]
Mechanism of Action: Under normal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon receiving an inflammatory stimulus, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3] this compound suppresses the activation of the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of p65.[1][2] This leads to the downregulation of NF-κB target genes, including various cytokines and chemokines.[2][3]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[2] It consists of three main subfamilies: ERKs, JNKs, and p38 MAPKs.[2]
Mechanism of Action: In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) can trigger the phosphorylation and activation of p38, ERK, and JNK.[2] this compound has been shown to significantly suppress the phosphorylation levels of these key MAPK proteins, thereby inhibiting the downstream inflammatory response.[2]
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a common feature in many cancers.[2]
Mechanism of Action: this compound has been reported to inhibit the PI3K/Akt/mTOR pathway by suppressing the phosphorylation of its key components, including PI3K, Akt, and mTOR.[1][2] This inhibition can lead to decreased cancer cell proliferation and the induction of autophagy.[1][4]
The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[5]
Mechanism of Action: In contrast to its inhibitory effects on the aforementioned pathways, this compound activates the Nrf2 pathway. It promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[6][7] This leads to the upregulation of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[1][6] The PI3K/Akt pathway has been identified as an upstream activator of Nrf2/HO-1 induction by this compound.[1][7]
Quantitative Data on this compound-Modulated Gene Expression
The following tables summarize quantitative data from various studies, illustrating the effect of this compound on the expression of key genes in different cellular contexts.
Table 1: Modulation of Inflammation-Related Gene Expression
| Cell Line/Model | Condition | Treatment | Target Gene | Effect on mRNA Expression | Citation |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLSs) | TNF-α (10 ng/mL) stimulation | This compound (12.5-50 µM) | IL-1β, IL-6, IL-8, IL-17A | Significant dose-dependent decrease | [8] |
| Human Keratinocyte HaCaT cells | TNF-α/IFN-γ stimulation | This compound (≥ 3 µM) | IL-6, IL-8, MCP-1, CCL5, CCL17, CCL20 | Significant decrease in protein concentration | [9] |
| Human Keratinocyte HaCaT cells | TNF-α/IFN-γ stimulation | This compound | COX-2, iNOS | Downregulation of protein expression | [9] |
| Caco-2 (human intestinal epithelium) | Cytokine cocktail + LPS | This compound-rich extract | IL-6, MCP-1 | Significant downregulation | [10] |
| Caco-2 (human intestinal epithelium) | Cytokine cocktail + LPS | This compound-rich extract | IL-8 | No significant effect on transcription | [10] |
| THP-1 Macrophages | Baseline | This compound | TRAF1, FKBP5, BCL3, MT1X, PIM2 | Significant downregulation (among top 20) | [11] |
Table 2: Modulation of Apoptosis-Related Gene Expression
| Cell Line | Condition | Treatment | Target Gene | Effect on mRNA Expression | Citation |
| NB4 and MOLT-4 (Acute Leukemia) | Baseline | This compound (IC50) | Caspase-3, -8, -9 | Upregulation | [12][13] |
| NB4 and MOLT-4 (Acute Leukemia) | Baseline | This compound (IC50) | Bax | Upregulation | [12][13] |
| NB4 and MOLT-4 (Acute Leukemia) | Baseline | This compound (IC50) | Bcl-2 | Downregulation | [12][13] |
| NB4 and MOLT-4 (Acute Leukemia) | Baseline | This compound (IC50) | mTOR | Downregulation | [12] |
| NB4 and MOLT-4 (Acute Leukemia) | Baseline | This compound (IC50) | ULK1 | Upregulation | [12] |
| Human Placental Syncytiotrophoblasts | Hypoxia | This compound | p53, p21, MDM2, HIF1α | Significant reduction | [14] |
| HeLa (Cervical Cancer) | Baseline | This compound | Bax | Over-expression implied | [15][16] |
| HeLa (Cervical Cancer) | Baseline | This compound | Bcl-2 | Inhibition implied | [15][16] |
Table 3: Modulation of Nrf2-Mediated Antioxidant Gene Expression
| Cell Line | Condition | Treatment | Target Gene | Effect on mRNA Expression | Citation |
| HepG2 (Liver Carcinoma) | Baseline | Punicalagin (dose-dependent) | Nrf2, HO-1, GCLC, GCLM, GSTM1, NQO-1 | Significant increase | [6] |
| RAW264.7 Macrophages | Baseline | Punicalagin | Nrf2, HO-1 | Increased protein expression | [7][17] |
| HaCaT (Human Keratinocytes) | TNF-α/IFN-γ stimulation | Punicalagin | Nrf2, HO-1 | Enhanced expression | [9] |
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. This section details common methodologies used to assess the effects of this compound on gene and protein expression.
General Experimental Workflow
The investigation of this compound's molecular effects typically follows a standardized workflow from cell culture to data analysis.
Cell Proliferation Assay (CCK-8/MTT)
This assay measures cell viability based on metabolic activity.
-
Cell Seeding: Seed cells (e.g., U2OS, MG63 osteosarcoma lines) at a density of 1x10³ to 1x10⁴ cells per well in 96-well plates.[3][18]
-
Treatment: After 24 hours of incubation for cell attachment, treat the cells with various concentrations of this compound (e.g., 10 µM to 200 µM) or a vehicle control (e.g., DMSO).[3]
-
Incubation: Culture the cells for specified time periods (e.g., 24, 48, 72 hours).[3]
-
Reagent Addition: Add 10 µl of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.[3][18]
-
Measurement: Measure the absorbance (optical density) at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.[3][19]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Culture cells (e.g., NB4, MOLT-4) and treat with the desired concentration of this compound (e.g., IC50) for a specified time (e.g., 48 hours).[13]
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][13]
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This technique is used to measure the mRNA levels of specific genes.
-
RNA Isolation: Following cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers (e.g., for IL-6, Bcl-2, Caspase-3), and a fluorescent dye (e.g., SYBR Green).[8][15]
-
Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., β-Actin or GAPDH).[8][15] Calculate the relative fold change in gene expression using the ΔΔCt method.
Protein Expression Analysis (Western Blot)
This method detects and quantifies specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell extracts. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.[3]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target protein (e.g., anti-pIκBα, anti-p65, anti-Nrf2) overnight at 4°C.[3]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or H2AX (for nuclear fractions).[3]
Conclusion
This compound is a promising natural compound that modulates multiple, interconnected signaling pathways central to the pathogenesis of various diseases. Its inhibitory effects on the pro-inflammatory and pro-proliferative NF-κB and MAPK pathways, coupled with its activation of the cytoprotective Nrf2 pathway, highlight its multifaceted therapeutic potential. The quantitative changes in the expression of key genes involved in inflammation, apoptosis, and oxidative stress provide a molecular basis for its observed health benefits. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further investigate and harness the therapeutic capabilities of this compound. Continued exploration is essential to translate these preclinical findings into effective clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Punicalagin from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of pomegranate (Punica granatum L.) husk ellagitannins in Caco-2 cells, an in vitro model of human intestine - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Punicalagin, a polyphenol in pomegranate juice, downregulates p53 and attenuates hypoxia-induced apoptosis in cultured human placental syncytiotrophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. famecancermuseum.com [famecancermuseum.com]
- 16. researchgate.net [researchgate.net]
- 17. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Newly Synthesized this compound and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Punicalin Protein Binding Characteristics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, a large ellagitannin found predominantly in pomegranates (Punica granatum), has emerged as a molecule of significant interest in the scientific community. Its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, are fundamentally linked to its ability to interact with and modulate the function of a wide array of cellular proteins. This technical guide provides a comprehensive overview of the protein binding characteristics of this compound, with a focus on quantitative binding data, detailed experimental methodologies, and the visualization of key signaling pathways it influences. This document is intended to serve as a core resource for researchers and professionals engaged in the exploration of this compound's therapeutic potential.
Quantitative Data on this compound-Protein Interactions
The interaction of this compound and its closely related analog, punicalagin (B30970), with various protein targets has been quantified in numerous studies. The following tables summarize the key binding affinity (Kd) and inhibitory concentration (IC50) values, providing a comparative look at the potency of these compounds against different biological targets.
Table 1: Binding Affinity (Dissociation Constant, Kd) of this compound and Punicalagin
| Target Protein | Ligand | Method | Kd Value | Reference |
| Protein Disulfide Isomerase A1 (PDIA1) | Punicalagin | Isothermal Titration Calorimetry (ITC) | 1.0 µM | [1] |
| Protein Disulfide Isomerase A3 (PDIA3) | Punicalagin | Isothermal Titration Calorimetry (ITC) | 1.2 µM | [1] |
| Protein Disulfide Isomerase A1 (PDIA1) | This compound | Fluorescence Quenching | Slightly lesser affinity than punicalagin | [2] |
| Protein Disulfide Isomerase A3 (PDIA3) | This compound | Fluorescence Quenching | Slightly lesser affinity than punicalagin | [2] |
Table 2: Inhibitory Concentration (IC50) of this compound and Punicalagin
| Target Enzyme/Process | Ligand | Cell Line/System | IC50 Value | Reference |
| DNA Topoisomerase I (C. albicans) | Punicalagin | In vitro | 9.0 µM | [3] |
| DNA Topoisomerase II (C. albicans) | Punicalagin | In vitro | 4.6 µM | [3] |
| DNA Topoisomerase I (C. albicans) | This compound | In vitro | 14.7 µM | [3] |
| DNA Topoisomerase II (C. albicans) | This compound | In vitro | 40.7 µM | [3] |
| Protein Disulfide Isomerase A1 (PDIA1) Reductase Activity | Punicalagin | In vitro | 6.1 x 10⁻⁶ M | [2] |
| Protein Disulfide Isomerase A3 (PDIA3) Reductase Activity | Punicalagin | In vitro | 1.5 x 10⁻⁶ M | [2] |
| Protein Disulfide Isomerase A1 (PDIA1) Reductase Activity | This compound | In vitro | 58.0 x 10⁻⁶ M | [2] |
| Protein Disulfide Isomerase A3 (PDIA3) Reductase Activity | This compound | In vitro | 11.0 x 10⁻⁶ M | [2] |
| Sulfoconjugation | Punicalagin | Caco-2 cells | 45 µM | [4] |
| Cell Proliferation | Punicalagin | Human Peripheral Blood Mononuclear Cells (PBMCs) | 38.52 µg/mL | [5] |
| Cell Proliferation | This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | 69.95 µg/mL | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in disease states. Its ability to interact with key proteins within these cascades leads to downstream effects on inflammation, cell proliferation, and cellular defense mechanisms.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and also plays a crucial role in cell survival and proliferation. In many chronic diseases and cancers, this pathway is constitutively active. This compound has been demonstrated to be a potent inhibitor of NF-κB activation.
Mechanism of Action: this compound suppresses the activation of the NF-κB pathway primarily by inhibiting the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[6] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of a wide range of pro-inflammatory and pro-survival genes.[7] Studies have shown that punicalagin can attenuate the degradation of IκBα and the subsequent nuclear translocation of p65 in various cell types, including osteosarcoma and cervical cancer cells.[6]
This compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a critical signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major subfamilies of MAPKs are ERKs, JNKs, and p38 MAPKs. This compound has been shown to effectively suppress the activation of this pathway.
Mechanism of Action: this compound's inhibitory effect on the MAPK pathway is achieved by reducing the phosphorylation of key kinases, including p38, JNK, and ERK.[8] By preventing the activation of these central signaling molecules, this compound can mitigate inflammatory responses and trigger apoptosis in cancerous cells.[9] For example, in macrophages, punicalagin has been observed to significantly decrease the phosphorylation levels of p38, ERK, and JNK, thereby inhibiting the production of pro-inflammatory cytokines.[8]
This compound's inhibition of the MAPK signaling cascade.
Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various cancers. This compound has been reported to be an inhibitor of this crucial signaling cascade.
Mechanism of Action: this compound exerts its inhibitory effect by suppressing the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[8] This inhibition disrupts the downstream signaling that promotes cell survival and proliferation, and can lead to the induction of autophagy in cancer cells.[8]
This compound's inhibitory action on the PI3K/Akt/mTOR pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway
The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus to induce the expression of a battery of cytoprotective genes. This compound has been shown to be an activator of this protective pathway.
Mechanism of Action: this compound promotes the nuclear translocation of Nrf2 by disrupting its interaction with its cytosolic inhibitor, Keap1.[10][11] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[10] The activation of the PI3K/Akt pathway has been identified as an upstream signaling event in the this compound-induced activation of Nrf2.[10]
References
- 1. A Comparative Analysis of Punicalagin Interaction with PDIA1 and PDIA3 by Biochemical and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Punicalagin | C48H28O30 | CID 16129719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Punicalin: A Phytochemical Powerhouse in Traditional Medicine and Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, a potent ellagitannin, has been a cornerstone of traditional medicine for centuries, primarily sourced from the pomegranate (Punica granatum), but also found in species of the Terminalia and Combretum genera.[1][2][3] Revered in Ayurvedic and Unani systems, remedies rich in this compound were historically prescribed for a spectrum of ailments, from digestive disorders to infections and inflammatory conditions.[1] Modern scientific inquiry has not only validated these traditional uses but has also illuminated the molecular mechanisms underpinning this compound's therapeutic effects, positioning it as a promising candidate for contemporary drug development. This technical guide provides a comprehensive overview of this compound's role in ethnobotany, its quantified presence in natural sources, detailed experimental protocols for its analysis, and its modulation of key signaling pathways.
Ethnobotanical and Traditional Uses
The use of this compound-containing plants, particularly the pomegranate, is well-documented across various cultures. In traditional Chinese and Ayurvedic medicine, different parts of the pomegranate plant have been utilized for their distinct therapeutic properties.[4][5]
Traditional Preparations and Applications:
-
Digestive Health: Pomegranate peel and fruit extracts have been traditionally used to treat diarrhea, dysentery, and other gastrointestinal issues.[4][5][6][7] A common preparation involves creating a decoction by boiling the rind in water, which is then consumed to alleviate symptoms.[8]
-
Anti-inflammatory and Wound Healing: The anti-inflammatory properties of pomegranate are leveraged in traditional remedies for conditions like sore throats and mouth ulcers.[4][9] The peel, flowers, and leaves have been applied topically to aid in wound healing.[5]
-
Antimicrobial and Antiparasitic: The bark of the pomegranate plant has been traditionally used as an anthelmintic agent to expel intestinal worms.[1] Its antimicrobial properties are also utilized in treating various infections.[6]
-
Cardiovascular and General Health: In many traditions, pomegranate is considered a "blood tonic" and is used to strengthen the heart and improve overall vitality.[5][7]
An ethnobotanical study in the Dir district of Pakistan highlighted the use of wild Punica granatum for treating dry cough and as an astringent, where the powdered fruit peel is commonly used.[10]
Quantitative Analysis of this compound and Punicalagin in Natural Sources
The concentration of this compound and its larger, more extensively studied counterpart, punicalagin, varies significantly depending on the plant part, cultivar, geographical location, and extraction method. The pomegranate peel is consistently identified as the most concentrated source.
Table 1: Punicalagin Content in Different Cultivars of Punica granatum Peel
| Cultivar/Genotype | Punicalagin Content (mg/g Dry Weight) | Reference |
| CREA-FRU 6 | 476.7 | [1] |
| CREA-FRU 76 | 453.6 | [1] |
| Moroccan | 371.3 (α + β anomers) | [11] |
| CREA-FRU 9 | 1.6 | [1] |
| CREA-FRU 73 | 4.9 | [1] |
Table 2: Punicalagin and this compound Content in Other Natural Sources
| Natural Source | Plant Part | Compound | Concentration (mg/100g Dry Weight) | Reference |
| Terminalia ferdinandiana (Kakadu plum) | Fruit | Punicalagin | 74 | [12] |
| Terminalia ferdinandiana (Kakadu plum) | Leaves | Punicalagin | 49 | [12] |
| Terminalia catappa | Leaves | Punicalagin (α and β anomers) | Present | [2] |
Experimental Protocols
Accurate extraction and quantification of this compound are crucial for research and development. The following are detailed methodologies for key experimental procedures.
Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Peel
This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound.
Materials and Equipment:
-
Dried and powdered pomegranate peel
-
Ethanol (e.g., 40% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman filter paper)
-
Lyophilizer (optional)
Procedure:
-
Sample Preparation: Weigh a known amount of dried pomegranate peel powder.
-
Solvent Addition: Add the solvent (e.g., 40% ethanol) to the powdered peel at a specific solid-to-solvent ratio (e.g., 1:12 w/v).[13]
-
Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Apply ultrasonic waves for a specified duration (e.g., 20 minutes).[13] Maintain a constant temperature if required by the specific protocol.
-
Filtration: After sonication, filter the mixture to separate the solid residue from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. This yields a crude this compound-rich extract.
-
Drying (Optional): The concentrated extract can be lyophilized (freeze-dried) to obtain a stable powder for long-term storage and analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the precise separation and quantification of this compound.
Materials and Equipment:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound analytical standard
-
Mobile phase solvents: Acetonitrile and 0.1% formic acid in water (HPLC grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over time to elute the compounds. For example, a gradient could run from 5% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[14]
-
Detection Wavelength: 250 nm[15]
-
Injection Volume: 10 µL[16]
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase composition). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extracted sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.
Mandatory Visualizations: Signaling Pathways and Workflows
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways that are often dysregulated in disease states.
Modulation of Key Signaling Pathways
This compound's anti-inflammatory, antioxidant, and anticancer activities are largely attributed to its ability to interfere with critical signaling cascades.
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[17] This leads to a downregulation of pro-inflammatory cytokines like IL-6 and IL-8.[17]
2. MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) cascade, including p38, JNK, and ERK, is crucial for cellular responses to a variety of stimuli. This compound can suppress the phosphorylation of these key kinases, thereby attenuating inflammatory responses and inducing apoptosis in cancer cells.[18]
3. PI3K/Akt/mTOR Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway by suppressing the phosphorylation of key components like Akt and mTOR, leading to the inhibition of cancer cell proliferation.[18]
Conclusion
This compound stands as a compelling example of a natural compound with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its well-documented anti-inflammatory, antioxidant, and anticancer properties, underpinned by its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR, make it a subject of intense research interest. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further investigation. For researchers and professionals in drug development, this compound represents a valuable lead compound that bridges the gap between ancient ethnobotanical wisdom and contemporary, mechanism-based drug discovery. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile for various disease indications.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization and Quantification of Compounds in the Hydroalcoholic Extract of the Leaves from Terminalia catappa Linn. (Combretaceae) and Their Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomegranate ellagitannin - Wikipedia [en.wikipedia.org]
- 4. Review of Pharmacological and Medicinal Uses of Punica granatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomegranate: A review of the heavenly healer’s past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the Potential of Punica granatum L. Traditional Uses and Pharmacological Uses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardization of the conditions for extraction of polyphenols from pomegranate peel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ayutherapy.com [ayutherapy.com]
- 9. elderloveusa.org [elderloveusa.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Ultrasound-Assisted Extraction Optimization and Flash Chromatography Fractionation of Punicalagin from Pomegranate Peel (Punica granatum L.) | CoLab [colab.ws]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of ultrasound-assisted deep eutectic solvent extraction of bioactive compounds from pomegranate peel using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Punicalin Extraction from Pomegranate Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, an ellagitannin predominantly found in pomegranate (Punica granatum) peel, is a large polyphenol recognized for its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1] As a significant bioactive compound, the efficient extraction and evaluation of this compound are critical for research and development in the pharmaceutical and nutraceutical industries.[2] These application notes provide detailed protocols for the extraction of this compound from pomegranate peel, its quantification, and the assessment of its biological activity, specifically focusing on its anti-inflammatory effects.
Data Presentation: this compound Extraction and Bioactivity
The following tables summarize quantitative data related to the extraction of this compound from pomegranate peel using various methods and its inhibitory effects on inflammatory markers.
Table 1: Comparison of this compound Extraction Methods from Pomegranate Peel
| Extraction Method | Solvent System | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Time | This compound Yield/Content | Reference |
| Ultrasound-Assisted Extraction (UAE) | 53% Ethanol (B145695) | 1:25 | - | 25 min | 505.89 ± 1.73 mg/g DW | [3][4][5] |
| Ultrasound-Assisted Extraction (UAE) | 40% Ethanol | 1:12 | - | 20 min | High Polyphenol Content | [2][6][7] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 1:60 | - | 4 min | 143.63 mg/g dry matter | [3] |
| Maceration | Acidified Ethanol (1% HCl) | 1:2 | Room Temp | 1.5 hr | High Anthocyanin Content | [8] |
| Pressurized Liquid Extraction (PLE) | 77% Ethanol | - | 200 | - | 17 ± 3.6 mg/g DW | [9] |
DW: Dry Weight
Table 2: Bioactivity of this compound and Pomegranate Peel Extracts
| Bioassay | Cell Line/Model | Treatment | IC50 Value / Effect | Reference |
| Anti-inflammatory | LPS-induced RAW264.7 macrophages | This compound (50 µM) | Significantly inhibited IL-6 and TNF-α secretion | [10] |
| Cytotoxicity | Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | IC50: 113.4 µg/mL | [11] |
| Cytotoxicity | Human Peripheral Blood Mononuclear Cells (PBMCs) | Pomegranate Peel Extract | IC50: 109.5 µg/mL | [11] |
| Anti-proliferative | Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | IC50: 69.95 µg/mL | [11] |
| α-Glucosidase Inhibition | - | Purified this compound | IC50: 82 ± 0.02 µg/mL | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an optimized method for the high-yield extraction of this compound from pomegranate peel using ultrasonication.[4][5]
1. Preparation of Pomegranate Peel Powder: a. Obtain fresh pomegranate peels and wash them thoroughly with distilled water. b. Dry the peels in a hot air oven at 40-50°C until a constant weight is achieved. c. Grind the dried peels into a fine powder (40-60 mesh) using a laboratory mill.
2. Ultrasound-Assisted Extraction: a. Weigh 10 g of the dried pomegranate peel powder and place it into a 500 mL beaker. b. Add 250 mL of 53% aqueous ethanol to achieve a solid-to-solvent ratio of 1:25 (w/v).[4][5] c. Place the beaker in an ultrasonic bath with a power of approximately 757 W.[4][5] d. Sonicate the mixture for 25 minutes.[4][5]
3. Filtration and Concentration: a. After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. b. Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol. c. The resulting aqueous extract can be freeze-dried to obtain a powdered this compound-rich extract.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in the extracted sample.
1. Instrumentation and Conditions:
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).[11]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in deionized water.
-
Solvent B: Acetonitrile or methanol (B129727).
-
-
Gradient Elution: A typical gradient might be: 0-10 min, 10-55% B; 10-13 min, 55-100% B; 13-15 min, 100-10% B; 15-20 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm.
-
Injection Volume: 10-20 µL.
2. Sample and Standard Preparation: a. Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.[11] b. Sample Preparation: Dissolve a known weight of the dried extract from Protocol 1 in methanol. Filter the solution through a 0.22 µm syringe filter before injection.
3. Analysis: a. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the sample solution and identify the this compound peak based on the retention time of the standard. c. Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: Assessment of Anti-inflammatory Activity in Macrophages
This protocol details an in vitro assay to evaluate the anti-inflammatory effects of the this compound extract by measuring the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][10]
1. Cell Culture and Seeding: a. Culture RAW264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.[2]
2. Cell Treatment: a. Prepare different concentrations of the this compound extract in the cell culture medium. b. Pre-treat the cells with various concentrations of the this compound extract for 1 hour.[2] c. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[2] Include a control group with cells treated only with LPS and a vehicle control.
3. Cytokine Measurement (ELISA): a. After the 24-hour incubation, collect the cell culture supernatant from each well. b. Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[2] c. Read the absorbance using a microplate reader.
4. Data Analysis: a. Calculate the concentration of each cytokine based on the standard curve provided in the ELISA kit. b. Compare the cytokine levels in the this compound-treated groups with the LPS-only control group to determine the inhibitory effect of the extract.
Protocol 4: Western Blot Analysis of the NF-κB Pathway
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway by analyzing the phosphorylation of key proteins.[6]
1. Cell Treatment and Lysis: a. Seed and treat RAW264.7 cells with this compound and LPS as described in Protocol 3, but for a shorter duration for phosphorylation studies (e.g., 15-30 minutes of LPS stimulation). b. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6] c. Collect the cell lysates and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[6] b. Transfer the separated proteins to a PVDF membrane.[6]
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[6] b. Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
4. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] b. Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Bioactivity Analysis.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound's inhibitory effects on MAPK and PI3K/Akt pathways.
References
- 1. e-mjm.org [e-mjm.org]
- 2. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Punicalin from Terminalia catappa Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of punicalin, a bioactive ellagitannin, from the leaves of Terminalia catappa. The methodologies described herein are compiled from validated scientific studies and are intended to guide researchers in the efficient extraction, purification, and quantification of this promising natural compound.
Introduction
Terminalia catappa L. (Combretaceae), commonly known as the Indian almond, is a tree widely distributed in tropical and subtropical regions.[1][2] Its leaves are a rich source of various phytochemicals, including hydrolyzable tannins, flavonoids, and triterpenoids.[1][3] Among the most abundant and biologically active of these are the ellagitannins punicalagin (B30970) and its precursor, this compound.[1][2] this compound has demonstrated significant antioxidant, anti-inflammatory, and chemopreventive properties, making it a compound of high interest for the development of novel therapeutics.[4][5]
These notes provide detailed protocols for the isolation of this compound from T. catappa leaves, covering solvent extraction, purification via liquid-liquid partitioning and chromatographic techniques, and analytical quantification.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the extraction and fractionation of bioactive compounds from T. catappa leaves.
Table 1: Extraction Yield from Terminalia catappa Leaves
| Extraction Method | Solvent System | Plant Material Weight (g) | Crude Extract Yield (g) | Yield Percentage (%) | Reference |
| Percolation | Ethanol:Water (7:3, v/v) | 524.6 | 33.1 | 6.3 | [1] |
| Ultrasonic Extraction | 99.9% Methanol (B129727) | 104 | 8.61 | 8.28 | [4] |
Table 2: Fractionation of Hydroalcoholic Extract
| Fraction | Solvent | Initial Extract Weight (g) | Fraction Yield (g) | Yield Percentage (%) | Reference |
| Hexane (B92381) | Hexane | 14 | 0.68 | 4.8 | [1] |
| Ethyl Acetate (B1210297) | Ethyl Acetate | 14 | 1.93 | 13.78 | [1] |
| Hydromethanol | Water:Methanol (8:2, v/v) | 14 | 10.15 | 72.5 | [1] |
Table 3: this compound and Related Compound Content in T. catappa Leaf Extracts
| Compound | Analytical Method | Content (µg/g of extract) | Reference |
| α-Punicalagin | UPLC-QTOF MS/MS | 986.6 ± 68.4 | [4] |
| This compound | HPLC-ESI-IT-MSn | Detected (m/z 781) | [1] |
| Gallic Acid | UPLC-QTOF MS/MS | Present | [4] |
| Ellagic Acid | UPLC-QTOF MS/MS | Present | [4] |
Experimental Protocols
Protocol 1: Hydroalcoholic Extraction and Liquid-Liquid Partitioning
This protocol describes a robust method for obtaining a crude extract enriched in polar compounds like this compound, followed by fractionation to remove non-polar constituents.
3.1.1. Materials and Equipment
-
Dried and powdered Terminalia catappa leaves
-
Ethanol (95% or absolute)
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Methanol
-
Percolator or large glass container with a stopcock
-
Rotary evaporator
-
Separatory funnels (2 L)
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks)
3.1.2. Extraction Procedure
-
Weigh 500 g of dried, powdered T. catappa leaves.
-
Prepare a 7:3 (v/v) ethanol:water solvent mixture.
-
Pack the powdered leaves in a percolator.
-
Add the solvent mixture to the percolator, ensuring the powder is fully submerged, and allow to macerate for 24 hours at room temperature.
-
Begin percolation, collecting the extract at a slow, steady rate. Continue adding fresh solvent until the eluent is nearly colorless.
-
Combine all the collected extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroalcoholic extract.[1]
3.1.3. Liquid-Liquid Partitioning
-
Dissolve 14 g of the crude hydroalcoholic extract in a mixture of 80 mL of water and 20 mL of methanol.[1]
-
Transfer the solution to a 2 L separatory funnel.
-
Add 500 mL of hexane to the separatory funnel, shake vigorously for 5 minutes, and then allow the layers to separate.[1]
-
Drain the lower hydromethanolic layer. The upper hexane layer contains non-polar compounds and can be collected for other studies or discarded.
-
Repeat the hexane partitioning of the hydromethanolic layer two more times.
-
To the resulting hydromethanolic fraction, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.[1]
-
Collect the lower aqueous-methanolic layer, which is enriched in this compound and other polar tannins. The upper ethyl acetate fraction will contain compounds of intermediate polarity.
-
Concentrate the this compound-rich hydromethanol fraction using a rotary evaporator to remove the methanol and then lyophilize to obtain a dry powder.
Protocol 2: Purification of this compound by Semi-Preparative HPLC
This protocol is for the fine purification of this compound from the enriched fraction obtained in Protocol 1.
3.2.1. Materials and Equipment
-
This compound-rich fraction from Protocol 1
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Semi-preparative HPLC system with a PDA detector
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
-
Syringe filters (0.22 µm)
-
Autosampler vials
3.2.2. HPLC Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 5-30% B over 30 minutes, then a wash and re-equilibration step.[1] (Note: The gradient may need optimization based on the specific column and system).
-
Flow Rate: 3-5 mL/min (optimized for the semi-preparative column)
-
Detection Wavelength: 270 nm[1]
-
Injection Volume: 500-1000 µL (depending on concentration and column capacity)
3.2.3. Purification Procedure
-
Dissolve the this compound-rich fraction in the initial mobile phase (e.g., 95% A, 5% B) to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Perform an analytical scale injection to determine the retention time of this compound.
-
Set up the semi-preparative HPLC system with the defined method.
-
Inject the sample and collect the fractions corresponding to the this compound peak, which is expected to elute after punicalagin.
-
Pool the collected fractions containing pure this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain pure this compound as a powder.
-
Confirm the purity of the isolated this compound using analytical HPLC-PDA and UPLC-QTOF MS/MS.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Simplified Signaling Pathway Influenced by this compound
This compound, along with other antioxidants from T. catappa, can modulate cellular signaling pathways related to inflammation and oxidative stress. One such key pathway is the Nrf2-HO-1 axis.
Caption: this compound's role in the Nrf2-mediated antioxidant response.
References
- 1. Characterization and Quantification of Compounds in the Hydroalcoholic Extract of the Leaves from Terminalia catappa Linn. (Combretaceae) and Their Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Active Compound of Terminalia catappa L. Extract and Its Anti-Inflammatory and Antioxidant Properties by Regulating Mitochondrial Dysfunction and Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Purity Punicalagin Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Punicalagin (B30970), a prominent ellagitannin found in pomegranate peel, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The therapeutic potential of punicalagin is vast, with research indicating its modulatory effects on key signaling pathways such as NF-κB and MAPK.[1][2] To facilitate further research and drug development, the availability of high-purity punicalagin is crucial. These application notes provide detailed protocols for various methods of punicalagin purification, a comparative analysis of their efficiencies, and a visual representation of the key signaling pathways it modulates.
Data Presentation: Comparison of Punicalagin Purification Methods
The following table summarizes the quantitative data from various high-purity punicalagin purification methods, allowing for a clear comparison of their effectiveness in terms of purity and yield.
| Purification Method | Starting Material | Punicalagin Purity (%) | Punicalagin Yield/Recovery | Reference |
| Preparative HPLC | 300 mg crude extract (30% punicalagin) | 98.05 | 81.7 mg | [3][4] |
| High-Speed Countercurrent Chromatography (HSCCC) | 350 mg crude extract | >92 | 105 mg | [5] |
| Flash Chromatography | Crude Pomegranate Peel Extract | 89.25 (relative abundance) | 1.5 g fraction from 191 g dry peel | [6] |
| Macroporous Resin followed by Preparative HPLC | Waste water from hydrolysed pomegranate husk | 97 | 349 mg from 120 ml waste water | |
| Macroporous Adsorption Resin | Crude pomegranate rind extract | 85-95 | Not specified | [7] |
| Mass-Directed Semi-Preparative LC-MS | Pomegranate rind extract | >95 | Not specified | [8] |
| Medium Pressure Liquid Chromatography (MPLC) | Pomegranate Husk | 95.9 | 339 mg |
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes a one-step method for the purification of punicalagin to a high degree of purity.[3][4]
a. Crude Extract Preparation:
-
Grind 50 g of dried pomegranate husk into a powder.
-
Extract 20 g of the powder by refluxing with 500 ml of 50% acetone (B3395972) at 50°C for 3 hours.
-
Filter the mixture and re-extract the insoluble residue twice under the same conditions.
-
Combine the filtrates and concentrate to obtain the crude extract.
b. Preparative HPLC Protocol:
-
Instrument: Preparative HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: 14% methanol (B129727) in 0.1% trifluoroacetic acid (TFA) solution.[3][4]
-
Detection: UV detector at 378 nm.
-
Procedure:
-
Dissolve the crude extract in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample into the preparative HPLC system.
-
Collect the fraction corresponding to the punicalagin peak.
-
Lyophilize the collected fraction to obtain purified punicalagin.
-
High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[5]
a. Crude Extract Preparation:
-
Prepare a crude extract from pomegranate husk as described in the preparative HPLC protocol.
b. HSCCC Protocol:
-
Instrument: High-Speed Countercurrent Chromatography system.
-
Two-phase solvent system: n-butyl alcohol–ethyl acetate–water (4:1:5, v/v/v).
-
Revolution Speed: 800 rpm.
-
Mobile Phase Flow Rate: 2 ml/min.
-
Separation Temperature: 25°C.
-
Procedure:
-
Prepare the two-phase solvent system and equilibrate the HSCCC column.
-
Dissolve approximately 100 mg of the crude extract in the solvent mixture.
-
Inject the sample into the HSCCC system.
-
Collect fractions and monitor the effluent by analytical HPLC.
-
Combine the fractions containing high-purity punicalagin and lyophilize.
-
Flash Chromatography
Flash chromatography offers a rapid method for the semi-purification of punicalagin from crude extracts.[6]
a. Crude Extract Preparation:
-
Optimize ultrasound-assisted extraction with 40% ethanol (B145695) at a 1:12 solid-to-solvent ratio for 20 minutes.[6]
-
Concentrate the obtained extract by rotary evaporation.
b. Flash Chromatography Protocol:
-
Instrument: Flash Chromatography system.
-
Column: Amberlite XAD-16 resin.[6]
-
Eluents: Solvent A: Water; Solvent B: 96% Ethanol.
-
Gradient:
-
0-5 min: 0% B
-
5-6 min: 5% B
-
6-16 min: 5% B (linear)
-
16-17 min: 20% B (linear)
-
17-22 min: 20% B (linear)
-
22-24 min: 20% B (linear)
-
24-27 min: 100% B (linear)[6]
-
-
Detection: UV-visible detector at 254, 280, and 365 nm.[6]
-
Procedure:
-
Load 10 mL of the concentrated crude extract onto the column.
-
Run the gradient elution as described above.
-
Collect the fractions.
-
Analyze the fractions by HPLC/ESI/MS to identify those with the highest relative abundance of punicalagin.
-
Lyophilize the desired fractions.
-
Macroporous Resin Chromatography
This method is effective for the initial purification and enrichment of punicalagin from crude extracts.[7][9]
a. Crude Extract Preparation:
-
Extract pomegranate peel powder with 60% ethanol.
-
Concentrate the filtrate to obtain the crude punicalagin extract.
b. Macroporous Resin Protocol:
-
Resin: HPD500 type macroporous adsorption resin.[7]
-
Procedure:
-
Pack a column with the pre-treated macroporous resin.
-
Load the crude extract (10.0-21.0 mg/mL, pH 1.5-4.5) onto the column at a flow rate of 1.0-4.0 BV/h.[7]
-
Allow for static adsorption for 3-24 hours.[7]
-
Wash the column with water to remove impurities.
-
Elute the punicalagin with a stepwise gradient of ethanol solutions (e.g., 20%, 40%, 60%, 80% ethanol).[9]
-
Collect the eluate and monitor by HPLC.
-
The punicalagin-rich fraction can be further purified by preparative HPLC or HSCCC.
-
Signaling Pathway Diagrams
Punicalagin exerts its biological effects by modulating various signaling pathways. Below are diagrams representing the inhibitory effects of punicalagin on the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.
Caption: Punicalagin inhibits the NF-κB signaling pathway.
Caption: Punicalagin inhibits the MAPK signaling pathway.
Conclusion
The selection of a purification method for punicalagin depends on the desired scale, purity, and available equipment. Preparative HPLC offers very high purity suitable for analytical standards and small-scale studies.[3][4] HSCCC provides a good alternative for larger scale purification without the use of solid supports.[5] Flash chromatography and macroporous resin chromatography are excellent for initial enrichment and semi-purification from crude extracts.[6][7] The detailed protocols and comparative data provided in these application notes aim to assist researchers in selecting the most appropriate method for their specific needs, thereby advancing the study of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative separation of punicalagin from pomegranate husk by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN108864217B - A kind of purification method of pomegranate peel punicalagin - Google Patents [patents.google.com]
- 8. Isolation of punicalagin from Punica granatum rind extract using mass-directed semi-preparative ESI-AP single quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN106349301A - Method for separating and purifying punicalagin in pomegranate peel - Google Patents [patents.google.com]
Application Note: Quantification of Punicalin in Various Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, an ellagitannin found in pomegranates and other plants, is a large polyphenol with significant antioxidant and anti-inflammatory properties.[1] As interest in its therapeutic potential grows, robust and sensitive analytical methods for its quantification in various matrices, including fruit juices, plant extracts, and biological samples, are crucial for quality control, standardization, and pharmacokinetic studies.[1][2] This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. This compound and its isomer punicalagin (B30970) are often analyzed together, and the methods presented here are suitable for both.[1][3]
Principle
This method utilizes the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) coupled with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS).[4] Chromatographic separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in negative ion mode, as polyphenols like this compound readily deprotonate. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for the analyte of interest, ensuring high specificity and minimizing matrix interference.
Experimental Workflow
The overall workflow for the analysis of this compound by LC-MS/MS is depicted below.
Caption: A schematic of the LC-MS/MS analytical workflow for this compound.
Protocols
Protocol 1: Sample Preparation from Pomegranate Juice
This protocol is designed for the straightforward preparation of pomegranate juice samples for LC-MS/MS analysis.[1][2]
-
Juice Clarification: Centrifuge approximately 1.5 mL of pomegranate juice at 10,000 rpm for 4 minutes to pellet any solid particles.[1][2]
-
Dilution: Dilute the resulting supernatant with the initial mobile phase (e.g., 0.1% formic acid in water) as needed to bring the this compound concentration within the calibration range.[1]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.[1]
Protocol 2: Extraction of this compound from Pomegranate Peel
This protocol outlines a common method for extracting this compound from dried pomegranate peel.[5]
-
Extraction: Mix 1 gram of powdered pomegranate peel with 50 mL of 0.3% formic acid in an aqueous solution.[5]
-
Sonication: Sonicate the mixture for 30 minutes to facilitate extraction.[5][6]
-
Filtration: Filter the extract through a 0.22 µm polyethersulfone membrane.[5]
-
Storage: Store the filtered samples at -80°C until analysis.[5]
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference(s) |
| System | UPLC/UHPLC System | [1][5] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 150 mm | [1][2] |
| ACQUITY UPLC HSS T3, 1.8 μm, 2.1 × 150 mm | [5] | |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][2] |
| 0.3% Formic Acid in Water | [5] | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1][2] |
| Acetonitrile | [5] | |
| Flow Rate | 0.3 - 0.5 mL/min | [1][5] |
| Injection Volume | 2 - 5 µL | [1][5] |
| Column Temperature | 40°C | [5] |
| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 27.5-55% B), followed by a wash and re-equilibration. | [5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Reference(s) |
| System | Triple Quadrupole Mass Spectrometer | [5] |
| Quadrupole Time-of-Flight Mass Spectrometer | [2] | |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [2][5] |
| Capillary Voltage | 2.0 - 3.0 kV | [2][5] |
| Source Temperature | 120°C | [2] |
| Desolvation Temperature | 275 - 500°C | [2][5] |
| Desolvation Gas Flow | 1000 L/h | [5] |
| Cone Voltage | Optimization required | [5] |
| Collision Energy | Optimization required | [5] |
| Mass Scan Range | m/z 100-1200 | [2] |
Table 3: Punicalagin (this compound Isomer) MRM Transitions
While specific MRM transitions for this compound are not explicitly detailed in the provided results, the fragmentation of its isomer, punicalagin, is well-documented. These transitions can serve as a starting point for method development for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Compound | Reference(s) |
| 1083.0591 [M-H]⁻ | 781 | Punicalagin -> this compound | [5][7] |
| 1083.0591 [M-H]⁻ | 601 | Punicalagin -> Gallagic Acid | [7] |
| 1083.0591 [M-H]⁻ | 301 | Punicalagin -> Ellagic Acid | [7] |
Punicalagin Fragmentation Pathway
The fragmentation of punicalagin in negative ion mode mass spectrometry is a key aspect of its identification and quantification. A simplified pathway is illustrated below.
Caption: Simplified fragmentation pathway of punicalagin in ESI-MS.
Data Analysis and Quantification
Quantification of this compound is typically performed using an external standard method.[2]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Data Acquisition: Analyze the standards and samples using the developed LC-MS/MS method.
-
Calibration Curve Generation: Plot the peak area of the this compound standard against its concentration to generate a calibration curve.
-
Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.[1]
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in various matrices. The detailed protocols and instrument parameters serve as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, food science, and drug development. The inherent variability of this compound content in natural products underscores the importance of accurate analytical methods for product standardization and to ensure the potential health benefits associated with this potent antioxidant.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of punicalagins in commercial preparations and pomegranate cultivars, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spotify.localizer.co [spotify.localizer.co]
- 7. researchgate.net [researchgate.net]
Punicalin: A Guide to Standard Preparation, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin is a large ellagitannin found abundantly in pomegranates (Punica granatum), particularly in the peel. It is a potent antioxidant with a range of demonstrated biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These properties make this compound a compound of significant interest for therapeutic development and as a standard for antioxidant and biological assays. This document provides detailed application notes and protocols for the preparation, handling, and experimental use of this compound standards.
Physicochemical Properties and Handling
Proper handling and storage are crucial to maintain the integrity and biological activity of this compound. It is sensitive to environmental factors such as light, heat, and pH.
Storage and Stability
For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, it can be stable for at least four years.[1] Aqueous solutions of this compound are not recommended for long-term storage and should be freshly prepared for each experiment.[2] The stability of this compound in aqueous solutions is significantly affected by pH, with greater stability observed in acidic conditions (pH below 7).[2][3] Degradation can occur at neutral or alkaline pH, leading to hydrolysis into smaller molecules like gallagic acid and ellagic acid.[2][4]
Solubility
This compound exhibits solubility in a range of solvents, which is a critical consideration for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥82.5 mg/mL | [1] |
| Water | ≥42.1 mg/mL | [1] |
| Ethanol (EtOH) | ≥52.9 mg/mL | [1] |
| Methanol (B129727) | Soluble | [5] |
| Pyridine | Soluble | [5] |
Note: For aqueous solutions, sonication is recommended to aid dissolution. When preparing stock solutions in organic solvents like DMSO, it is advisable to purge the solvent with an inert gas to minimize oxidation.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
This protocol outlines the preparation of a standard stock solution for use in various assays.
Materials:
-
High-purity this compound standard
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Accurately weigh a precise amount of this compound standard in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C until use.
Protocol 2: Extraction and Purification of this compound from Pomegranate Peel
This protocol provides a general method for the extraction and purification of this compound for research purposes.
Materials:
-
Fresh pomegranate peels
-
Methanol, analytical grade
-
Rotary evaporator
-
Filter paper
-
Chromatography column (e.g., reversed-phase C18)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Dry fresh pomegranate peels at a controlled temperature (e.g., 50°C) and grind them into a fine powder.
-
Extraction: Macerate the powdered peel in methanol (e.g., a 1:10 weight-to-volume ratio) at room temperature with constant stirring for 24 hours.[7]
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.[7]
-
Concentration: Evaporate the methanol from the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.[7]
-
Purification:
-
Dissolve the crude extract in a suitable solvent.
-
Perform column chromatography using a reversed-phase C18 column.
-
Elute with a gradient of methanol and water containing a small percentage of formic or acetic acid to improve peak shape.
-
Collect fractions and analyze them using HPLC to identify and pool the fractions containing pure this compound.
-
-
Lyophilization: Lyophilize the purified fractions to obtain a stable powder.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% to 2% formic acid or acetic acid in water.[7]
-
Mobile Phase B: Acetonitrile or methanol.[7]
-
Gradient Program: A typical gradient might be: 0-18 min, 5-15% B; 18-20 min, 15-65% B; 20-25 min, 65-5% B; 25-30 min, 5% B (re-equilibration).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 257 nm or 378 nm.[7]
-
Injection Volume: 10-20 µL.[7]
Procedure:
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the initial mobile phase composition to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the calibration curve.
Biological Activities and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for designing and interpreting experiments.
Anti-inflammatory Effects: NF-κB and MAPK Pathways
This compound has been shown to inhibit inflammation by targeting the NF-κB and MAPK signaling pathways.[8] It can suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[9][10] In the MAPK pathway, this compound can modulate the phosphorylation of key kinases such as p38, JNK, and ERK.[11][12]
Antioxidant Effects: Nrf2 Pathway
This compound's potent antioxidant activity is partly mediated through the activation of the Nrf2 signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes containing an Antioxidant Response Element (ARE), such as heme oxygenase-1 (HO-1).[7]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Compounds Recovery from Pomegranate (Punica granatum L.) By-Products of Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Punicalagin, a Pomegranate-Derived Ellagitannin, Suppresses Obesity and Obesity-Induced Inflammatory Responses Via the Nrf2/Keap1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In vitro antioxidant capacity assays for punicalin (e.g., DPPH, ABTS)
Application Notes: In Vitro Antioxidant Capacity of Punicalin
Introduction
This compound is a large ellagitannin, a type of hydrolyzable tannin, prominently found in pomegranates (Punica granatum), particularly in the peel.[1] It is recognized for its potent antioxidant properties, which are largely attributed to its chemical structure featuring numerous hydroxyl groups capable of donating hydrogen atoms or electrons to neutralize free radicals.[1] The evaluation of the antioxidant capacity of this compound is crucial for its potential application in pharmaceuticals, nutraceuticals, and functional foods. This document provides detailed protocols for the most common in vitro antioxidant capacity assays—DPPH and ABTS—as applied to this compound, along with a summary of its activity.
Quantitative Data Summary: Antioxidant Capacity of this compound
The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies higher antioxidant activity. The data below summarizes the reported IC50 values for this compound and compares them with its parent compound, punicalagin, and other common antioxidant standards.
| Compound/Extract | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| This compound | DPPH | ~6.3 | 22.56 ± 0.12 | [2] |
| This compound | ABTS | ~3.8 | - | [2] |
| Punicalagin | DPPH | ~4.5 | - | [3] |
| Punicalagin | ABTS | ~2.9 | - | [3] |
| Pomegranate Peel Extract | DPPH | - | 12.49 ± 0.60 | [2] |
| Pomegranate Peel Extract | ABTS | - | 3.61 | [2] |
| Ascorbic Acid | DPPH | - | 6.61 | [2] |
| Trolox | ABTS | ~5.2 | - | [2] |
Note: Values can vary between studies due to differences in experimental conditions, reagents, and instrumentation.
Experimental Workflows and Assay Principles
The following diagrams illustrate the general workflow for antioxidant assays and the chemical principles of the DPPH and ABTS methods.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored, non-radical form (DPPH-H) is measured by a decrease in absorbance at approximately 517 nm.[2]
A. Materials and Equipment
-
This compound standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and general lab equipment
B. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.[2]
-
This compound Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using methanol.[2]
-
Positive Control Solutions: Prepare a similar dilution series for the chosen positive control (e.g., Ascorbic Acid).
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark to prevent degradation.[2]
C. Assay Procedure
-
Add 100 µL of each this compound working solution (or positive control) into the wells of a 96-well plate in triplicate.[2]
-
Prepare a blank well containing 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Shake the plate gently to ensure thorough mixing.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
D. Calculation of Results
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution with methanol (blank).
-
Abs_sample is the absorbance of the DPPH solution with the this compound sample or control.
-
-
Plot the % Inhibition against the concentration of this compound.
-
Determine the IC50 value from the plot, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant like this compound, the radical cation is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[2][3]
A. Materials and Equipment
-
This compound standard
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 734 nm
B. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in deionized water.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in deionized water.[2]
-
ABTS•+ Radical Cation Solution (Stock): Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete generation of the radical cation.[2][3]
-
ABTS•+ Working Solution: Before use, dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
This compound Stock and Working Solutions: Prepare stock (1 mg/mL) and working dilutions of this compound as described for the DPPH assay, using the same solvent (ethanol or PBS) as the ABTS•+ working solution.[2]
C. Assay Procedure
-
Add 20 µL of each this compound working solution (or positive control) into the wells of a 96-well plate in triplicate.
-
Add 180 µL of the adjusted ABTS•+ working solution to each well.[2]
-
Mix gently and incubate at room temperature for 6-10 minutes.[2]
-
Measure the absorbance at 734 nm.[3]
D. Calculation of Results
-
Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:
-
Abs_control is the absorbance of the ABTS•+ working solution.
-
Abs_sample is the absorbance of the ABTS•+ solution with the this compound sample or control.
-
-
Plot the % Inhibition against the concentration of this compound to determine the IC50 value. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to a Trolox standard curve.[2]
References
Punicalin: Application Notes and Protocols for Investigating Anti-inflammatory Activity in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, a large polyphenol belonging to the ellagitannin family, has garnered significant scientific interest for its potent anti-inflammatory properties. Found in pomegranates and other medicinal plants, this compound has demonstrated a remarkable ability to modulate inflammatory responses in various in vitro and in vivo models. Of particular interest is its activity in macrophage cell lines, which are pivotal players in the initiation and propagation of inflammation. These application notes provide a comprehensive overview of the anti-inflammatory effects of this compound in macrophages, detailing its mechanism of action and providing protocols for its investigation. The information presented is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound in inflammatory diseases.
This compound exerts its anti-inflammatory effects primarily through the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][2] By inhibiting these pathways, this compound effectively reduces the production of a wide array of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activities of this compound and its related compound, punicalagin.
Table 1: Inhibitory Concentration (IC50) of this compound and Related Compounds
| Compound | Activity | Cell Line | IC50 | Reference |
| This compound | Inhibition of Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 69.95 µg/mL | [6] |
| Punicalagin | Inhibition of IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | 3.91 µM | [7] |
| Punicalagin | Inhibition of LDH Release | Bone Marrow-Derived Macrophages (BMDMs) | 3.67 µM | [7] |
Table 2: Effective Concentrations of Punicalagin in Inhibiting Inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Effective Concentration Range | Reference |
| Nitric Oxide (NO) | 25-100 µM | [8] |
| Prostaglandin E2 (PGE2) | 25-100 µM | [8] |
| TNF-α | 25-100 µM | [8] |
| IL-6 | 25-100 µM | [8] |
| IL-1β | 25-100 µM | [8] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of this compound in macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS), involves the modulation of critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for their investigation.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain optimal growth.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for mediator measurement, and 6-well plates for protein and RNA extraction) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for the desired duration (e.g., 24 hours for mediator production, shorter time points for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.[4]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium nitrite standard solution (for standard curve).
-
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of freshly mixed Griess reagent (equal parts of Reagent A and Reagent B).[7]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm.[7]
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the specific quantification of cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.
-
General Procedure (using commercial ELISA kits):
-
Collect the cell culture supernatant after treatment and stimulation. Centrifuge to remove any cellular debris.
-
Follow the manufacturer's protocol provided with the specific ELISA kit for TNF-α, IL-6, IL-1β, or PGE2.
-
Typically, this involves adding the supernatant and standards to antibody-coated microplate wells, followed by a series of incubation, washing, and detection steps.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the concentration of the specific analyte from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.
-
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure the effect of this compound on the mRNA expression of genes encoding pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Procedure:
-
RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Analyze the amplification data to determine the relative gene expression levels, typically using the ΔΔCt method.
-
Conclusion
This compound demonstrates significant anti-inflammatory activity in macrophage cell lines by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the mechanisms of action and therapeutic potential of this promising natural compound. Consistent and reproducible results will be crucial in advancing our understanding of this compound's role in mitigating inflammatory processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. rndsystems.com [rndsystems.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Punicalin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of punicalin, a bioactive compound found in pomegranates, on various cancer cell lines. The following sections offer summaries of quantitative data, step-by-step experimental methodologies, and visual representations of associated signaling pathways and workflows.
Quantitative Data Summary
This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| AGS | Gastric Cancer | 100 - 200 | 48 | [1] |
| HGC-27 | Gastric Cancer | Not specified, effective at 100µM | 48 | [1] |
| 23132/87 | Gastric Cancer | Not specified, effective at 100µM | 48 | [1] |
| U2OS | Osteosarcoma | Not specified, effective at 100µM | 48 | |
| MG63 | Osteosarcoma | Not specified, effective at 100µM | 48 | |
| SaOS2 | Osteosarcoma | Not specified, effective at 100µM | 48 | |
| HeLa | Cervical Cancer | Effective up to 200 µM | 24, 36, 48 | [2] |
| ME-180 | Cervical Cancer | Effective up to 100 µM | Not specified | |
| NB4 | Acute Promyelocytic Leukemia | Dose-dependent decrease in viability | 24, 48 | [3] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Dose-dependent decrease in viability | 24, 48 | [3] |
| U87MG | Glioma | Effective up to 30 µg/mL | 24, 48 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, caspases, NF-κB, p-IκBα, β-catenin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its study.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of mTOR and MAPK pathways by this compound to induce autophagy.
Caption: General experimental workflow for studying this compound's effects.
References
Application Notes and Protocols for Studying Punicalin Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in studying the therapeutic effects of punicalin, a potent ellagitannin found in pomegranates and other plants. The following sections detail established experimental models, protocols for inducing and treating various pathological conditions, and the molecular pathways influenced by this compound.
Overview of this compound's Therapeutic Potential
This compound has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3][4] Animal models are crucial for elucidating the mechanisms underlying these effects and for evaluating the preclinical efficacy of this compound and its derivatives.
Common Animal Models and Applications
Various animal models have been employed to investigate the therapeutic effects of this compound across different disease areas. The choice of model depends on the specific research question.
-
Inflammatory and Autoimmune Models:
-
Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) in Mice: This model is used to study acute inflammation in the lungs.[1]
-
Carrageenan-induced Paw Edema in Rats: A classic model to screen for acute anti-inflammatory activity.[2]
-
Ovalbumin (OVA)-induced Allergic Asthma in Mice: Used to investigate the effects on allergic airway inflammation.[5]
-
Ankylosing Spondylitis Mouse Model: To study the effects on autoimmune-related inflammation.[6]
-
-
Oncology Models:
-
Metabolic Disease Models:
-
High-Fat Diet (HFD)-induced Obesity in Rats: This model mimics the metabolic dysregulation seen in diet-induced obesity.[9]
-
Streptozotocin (STZ)-induced Diabetes in Rodents: STZ is a chemical that induces diabetes by destroying pancreatic β-cells, allowing for the study of anti-diabetic effects.[10][11]
-
-
Neurodegenerative Disease Models:
Quantitative Data Summary
The following tables summarize key quantitative findings from various animal studies investigating the effects of this compound and its related compound, punicalagin.
Table 1: Anti-inflammatory Effects of this compound/Punicalagin
| Animal Model | This compound/Punicalagin Dose | Key Findings | Reference |
| LPS-induced Acute Lung Injury (Mice) | 10 mg/kg (i.p.) | Reduced levels of IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid (BALF) and lung tissues. Increased IL-10 levels. | [1] |
| Carrageenan-induced Paw Edema (Rats) | 5 mg/kg & 10 mg/kg (punicalagin) | Dose-dependent reduction in paw edema. 10 mg/kg dose showed a 58.15% inhibition rate. | [2] |
| OVA-induced Allergic Asthma (Mice) | 12.5, 25, or 50 mg/kg (punicalagin) | Decreased inflammatory cell infiltration in BALF and reduced Th2-derived cytokines. | [5] |
| Ankylosing Spondylitis (Mice) | Not specified | Reduced levels of ROS and malondialdehyde. | [6] |
| Pelvic Inflammatory Disease (Rats) | 3 mg/kg & 6 mg/kg (punicalagin) | Prophylactic and therapeutic administration reduced inflammation. | [13] |
Table 2: Anti-cancer Effects of Punicalagin
| Animal Model | Punicalagin Dose | Key Findings | Reference |
| Osteosarcoma Xenograft (Mice) | Not specified | Significantly decreased tumor growth (length and width). | [7] |
Table 3: Neuroprotective Effects of Punicalagin
| Animal Model | Punicalagin Dose | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 12.5, 25, or 50 mg/kg/day (oral) | Alleviated learning and memory impairment and ameliorated Aβ deposition. | [12] |
| LPS-induced Neuroinflammation (Mice) | 2.5 mg/kg/day (oral) | Inhibited neuroinflammation, oxidative stress, and memory impairment. | [12] |
| Manganese-induced Parkinson's (Rats) | 2.5 mg/kg/day (oral) | Improved motor functions and decreased catalepsy score. | [12] |
Table 4: Metabolic Effects of Punicalagin
| Animal Model | Punicalagin Dose | Key Findings | Reference |
| High-Fat Diet-induced Obesity (Rats) | 150 mg/kg pomegranate extract (40% punicalagin) | Prevented accumulation of cardiac triglyceride and cholesterol. | [9] |
| STZ-induced Diabetes (Rats) | 1 mg/kg (i.p.) | Reduced pancreatic injury and insulitis. | [10] |
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
Objective: To evaluate the anti-inflammatory effect of this compound on acute lung injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Acclimatize mice for at least one week.
-
Divide mice into experimental groups: Sham + Vehicle, Sham + this compound, LPS + Vehicle, LPS + this compound.
-
Anesthetize mice.
-
Induce acute lung injury by intratracheal administration of LPS (e.g., 10 mg/kg) dissolved in PBS. The sham groups receive PBS only.
-
Shortly after LPS administration, administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally.
-
Monitor survival rates.
-
At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Analyze BALF for protein concentration and inflammatory cell counts.
-
Analyze lung tissues for histopathological changes (e.g., H&E staining), wet-to-dry weight ratio, and levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and oxidative stress markers (e.g., MDA, SOD) via ELISA or other immunoassays.[1]
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Carrageenan
-
This compound
-
Saline solution
-
Pletysmometer
Protocol:
-
Acclimatize rats for at least one week.
-
Divide rats into experimental groups: Control, Carrageenan + Vehicle, Carrageenan + this compound (different doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[2]
Osteosarcoma Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human osteosarcoma cell lines (e.g., U2OS, SaOS2)
-
Matrigel
-
This compound
-
Calipers
Protocol:
-
Culture human osteosarcoma cells.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle to the respective groups on a predetermined schedule.
-
Measure tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) markers, and Western blot for signaling pathway proteins.[7][8]
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for studying this compound's effects.
References
- 1. This compound attenuates LPS-induced acute lung injury by inhibiting inflammatory cytokine production and MAPK/NF-κB signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Neuroprotective Role of Punicalagin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Punicalagin attenuated allergic airway inflammation via regulating IL4/IL-4Rα/STAT6 and Notch- GATA3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Punicalagin improves inflammation and oxidative stress in rat model of pelvic inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Punicalin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Punicalin, a large polyphenol and a type of ellagitannin, is a major bioactive compound found in pomegranates (Punica granatum). It is recognized for a wide array of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] These properties make this compound a compound of significant interest for preclinical and clinical research. However, its large molecular size and poor lipophilicity contribute to low oral bioavailability, presenting a challenge for in vivo studies.[4] As a hydrolyzable tannin, this compound can be broken down into smaller, more readily absorbed molecules like ellagic acid and urolithins by gut microbiota.[5][6] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound, summarizing key data and experimental methodologies to guide researchers in their study design.
Data Presentation: Pharmacokinetics and Dosage
The following tables summarize key pharmacokinetic parameters and effective dosages of this compound from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Intragastric (100-400 mg/kg) | Oral (Herbosomes, 500 mg/kg SPE equivalent) | Oral (SPE, 500 mg/kg) |
| Cmax | - | 1.91 to 34.8 µg/mL[7] | 466.3 ng/mL[8] | 192.5 ng/mL[8] |
| Tmax | - | ~2 h[7] | 2 h[8] | 2 h[8] |
| t1/2 | 6.45 ± 2.11 h[7] | - | - | - |
| AUC0-t | - | 30.0-211.5 µgh/mL[7] | - | - |
| AUC0-∞ | - | 32.0-213.8 µgh/mL[7] | 1.588 ng·h/mL[8] | 0.533 ng·h/mL[8] |
| Vd | 0.94 ± 0.23 L/kg[7] | 14.0-44.5 L/kg[7] | - | - |
| Absolute Bioavailability | - | 3.22-5.38%[7] | - | - |
SPE: Standardized Pomegranate Extract
Table 2: Effective In Vivo Dosages of this compound in Animal Models
| Animal Model | Condition | Dosage | Route | Key Findings |
| Mice | Lipopolysaccharide (LPS)-induced memory impairment | 1500 mg/kg/day | Oral gavage | Improved memory and reduced neuroinflammation.[9] |
| Mice | Collagen-induced arthritis | 50 mg/kg/day | Oral | Alleviated arthritis severity and bone destruction.[10] |
| Mice | Osteosarcoma xenograft | - | Injection | Inhibited tumor growth and angiogenesis.[11] |
| Rats | General bioavailability study | 6% this compound in diet | Oral | This compound detected in plasma.[12] |
| Rats | Carbon tetrachloride-induced liver damage | 100 and 200 mg/kg | Oral | Protective effects observed.[8] |
Experimental Protocols
This compound Formulation for Oral Administration
Objective: To prepare a this compound solution for oral gavage in rodents. Due to this compound's low bioavailability, appropriate formulation is critical.
Materials:
-
This compound (pure compound)
-
Vehicle:
-
Option 1: Distilled water (for soluble forms or suspensions)
-
Option 2: 0.5% Carboxymethylcellulose (CMC) solution
-
Option 3: Phospholipid complex (for enhanced bioavailability)
-
-
Magnetic stirrer and stir bar
-
pH meter
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Protocol:
-
Simple Aqueous Suspension:
-
Weigh the required amount of this compound based on the desired dosage and the number of animals.
-
In a sterile beaker, add a small amount of the vehicle (e.g., distilled water or 0.5% CMC) to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to ensure a homogenous suspension.
-
Adjust the pH if necessary, though for most applications, this is not required.
-
Administer the suspension to the animals via oral gavage at the specified volume.
-
-
Phospholipid Complex (Herbosomes) for Enhanced Bioavailability:
-
Dissolve standardized pomegranate extract (containing a known percentage of this compound) and soya phosphatidylcholine in a 1:1 v/v mixture of methanol (B129727) and dioxane with continuous stirring.[4]
-
The resulting mixture can be spray-dried to obtain a powdered form of the this compound-phospholipid complex.[4][8]
-
The powdered complex can then be suspended in an appropriate vehicle (e.g., water) for oral administration.
-
In Vivo Anti-Inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Animal Model: C57BL/6 mice (or other appropriate strain)
Experimental Workflow:
Caption: Workflow for in vivo anti-inflammatory study of this compound.
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups: (1) Vehicle control, (2) LPS control, and (3) this compound + LPS.
-
Treatment: Administer this compound (e.g., 50 mg/kg) or the vehicle orally for a predefined period (e.g., 4 weeks).[9]
-
Inflammation Induction: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 250 µg/kg).[9]
-
Sample Collection: At a specified time point after LPS injection (e.g., 24 hours), collect blood samples via cardiac puncture and harvest relevant tissues (e.g., liver, brain).
-
Analysis:
In Vivo Anticancer Activity Assessment
Objective: To evaluate the anticancer effects of this compound using a tumor xenograft model in mice.
Animal Model: Immunocompromised mice (e.g., nude mice)
Experimental Workflow:
Caption: Workflow for in vivo anticancer study of this compound.
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., U2OS osteosarcoma cells) and subcutaneously implant a specific number of cells (e.g., 1 x 10^6) into the flank of each mouse.[11][13]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection).[11]
-
Monitoring: Measure the tumor dimensions with calipers regularly (e.g., every 3 days) and calculate the tumor volume. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., staining for CD31 to assess angiogenesis), and the remainder can be snap-frozen for Western blot analysis of key signaling proteins (e.g., components of the NF-κB pathway).[11][13]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
1. NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[10][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Punicalagin, a Natural Component of Pomegranate Polyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of standardized pomegranate extract-phospholipid complex as an effective drug delivery tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacokinetic study on punicalagin following oral and intravenous administration to the rat using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pomegranate polyphenol this compound ameliorates lipopolysaccharide-induced memory impairment, behavioral disorders, oxidative stress, and neuroinflammation via inhibition of TLR4-NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Punicalagin Potential Against Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Punicalin Inhibition of Carbonic Anhydrase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[1] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[1] The involvement of CA isoforms in various pathologies, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets. Punicalin, an ellagitannin found in pomegranates, has been identified as a highly active inhibitor of carbonic anhydrase.[2] Research has shown that the inhibition by related ellagitannins is of a noncompetitive type.[2] These application notes provide a detailed protocol for measuring the inhibition of carbonic anhydrase by this compound using a colorimetric assay, a summary of the available inhibitory data, and a visualization of a relevant signaling pathway.
Data Presentation
| Compound | Source | Enzyme | Inhibition Type | IC50 / Ki | Reference |
| This compound | Punica granatum L. (Pericarps) | Carbonic Anhydrase | Not explicitly determined, but described as a "highly active inhibitor" | Not Reported | [2] |
| Punicalagin (B30970) | Punica granatum L. (Pericarps) | Carbonic Anhydrase | Noncompetitive | Not Reported | [2] |
| Gallagyldilactone | Punica granatum L. (Pericarps) | Carbonic Anhydrase | Noncompetitive | Not Reported | [2] |
Experimental Protocols
The most common method for screening carbonic anhydrase inhibitors is the p-nitrophenyl acetate (B1210297) (p-NPA) esterase assay. This assay leverages the esterase activity of CA to hydrolyze the colorless substrate p-NPA into the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[3]
Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition using p-Nitrophenyl Acetate
1. Materials and Reagents:
-
Carbonic Anhydrase (CA): Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396).
-
This compound: Purified compound.
-
Positive Control Inhibitor: Acetazolamide (a known CA inhibitor).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Organic Solvent: DMSO for dissolving this compound and p-NPA.
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm; pipettes.
2. Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.
-
CA Working Solution: Dilute the CA stock solution to the desired final concentration (e.g., 0.2 µg/mL) in cold Assay Buffer immediately before use.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO.
-
p-NPA Stock Solution (3 mM): Dissolve p-NPA in DMSO. Prepare fresh daily.
3. Assay Procedure:
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL p-NPA Stock Solution.
-
Vehicle Control (100% Activity): 178 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
This compound Test Wells: 178 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 178 µL Assay Buffer + 2 µL of Acetazolamide dilutions + 20 µL CA Working Solution.
-
-
Pre-incubation: Add the Assay Buffer, DMSO/inhibitor to the respective wells. Then add the CA Working Solution to all wells except the blank. Mix gently and incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Stock Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.
4. Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V₀ vehicle - V₀ this compound) / V₀ vehicle] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition type (e.g., competitive, noncompetitive), the assay should be repeated with varying concentrations of both the substrate (p-NPA) and the inhibitor (this compound), followed by analysis using Lineweaver-Burk or Dixon plots.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the p-NPA based carbonic anhydrase inhibition assay.
Caption: Workflow for CA Inhibition Assay.
Signaling Pathway: CA IX in Tumor pH Regulation
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CA IX can disrupt this pH regulation.
Caption: CA IX-mediated tumor acidification and its inhibition.
References
- 1. Carbonic anhydrase inhibitors from the pericarps of Punica granatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors from the Pericarps of Punica granatum L. [jstage.jst.go.jp]
- 3. (Open Access) Carbonic anhydrase inhibitors from the pericarps of Punica granatum L. (1993) | Hayato Satomi | 94 Citations [scispace.com]
Application Notes and Protocols for the Spectroscopic Analysis of Punicalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, an ellagitannin found in pomegranates and other plants, is a subject of growing interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities. As a complex polyphenol, its structural elucidation and characterization are paramount for quality control, drug development, and mechanistic studies. This document provides a comprehensive guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed protocols and data tables are presented to facilitate the identification and characterization of this compound.
Spectroscopic Data of this compound and Related Compounds
The following tables summarize the key spectroscopic data for this compound and the closely related compound, punicalagin (B30970). Due to the high structural similarity and the extensive characterization of punicalagin in the literature, its data is provided as a reliable reference for the interpretation of this compound spectra.
Table 1: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Reference |
| This compound | Methanol (B129727)/Ethanol (B145695) | 219, 262 | [1] |
| Punicalagin | Not Specified | 216, 258, 379 | [2] |
Table 2: FT-IR Spectroscopic Data (Characteristic Absorption Bands)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H (phenolic) | Stretching |
| 2970-2800 | C-H | Stretching |
| ~1740 | C=O (ester, carboxylic acid) | Stretching |
| ~1620 | C=C (aromatic) | Stretching |
| ~1430 | COO⁻ | Stretching |
| 1352-1232 | C-O-H / C-O | Bending / Stretching |
Note: These are characteristic ranges for polyphenols and have been observed in extracts containing this compound.
Table 3: ¹H and ¹³C NMR Spectroscopic Data of Punicalagin (in D₂O)
As a structural analogue, the NMR data for punicalagin is highly valuable for the characterization of this compound.
¹H NMR Data of Punicalagin Anomers
| Assignment | α-anomer δ (ppm) | β-anomer δ (ppm) |
| H-1 | 6.25 (d, J=3.9 Hz) | 5.68 (d, J=8.4 Hz) |
| H-2 | 5.31 (t, J=3.9 Hz) | 5.25 (t, J=8.4 Hz) |
| H-3 | 4.67 (t, J=3.9 Hz) | 4.88 (t, J=8.4 Hz) |
| H-4 | 4.54 (m) | 4.54 (m) |
| H-5 | 5.08 (d, J=5.4 Hz) | 4.98 (d, J=5.4 Hz) |
| H-6a | 4.31 (dd, J=12.3, 2.4 Hz) | 4.31 (dd, J=12.3, 2.4 Hz) |
| H-6b | 3.88 (t, J=12.3 Hz) | 3.88 (t, J=12.3 Hz) |
| Gallagyl H-3 | 6.59 (s) | 6.61 (s) |
| Gallagyl H-3' | 6.47 (s) | 6.47 (s) |
¹³C NMR Data of Punicalagin Anomers
| Assignment | α-anomer δ (ppm) | β-anomer δ (ppm) |
| C-1 | 92.9 | 96.2 |
| C-2 | 70.8 | 73.5 |
| C-3 | 66.5 | 69.1 |
| C-4 | 65.1 | 65.1 |
| C-5 | 72.9 | 72.9 |
| C-6 | 62.9 | 62.9 |
| Gallagyl C=O | 168.9, 168.1 | 168.9, 168.1 |
| Gallagyl C-1/1' | 115.9, 115.7 | 115.9, 115.7 |
| Gallagyl C-2/2' | 125.1, 124.9 | 125.1, 124.9 |
| Gallagyl C-3/3' | 107.9, 107.8 | 107.9, 107.8 |
| Gallagyl C-4/4' | 144.9, 144.8 | 144.9, 144.8 |
| Gallagyl C-5/5' | 136.9, 136.8 | 136.9, 136.8 |
| Gallagyl C-6/6' | 140.1, 139.9 | 140.1, 139.9 |
Data adapted from literature on punicalagin characterization.[3][4]
Experimental Protocols
UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maxima (λmax) of this compound for identification and quantification.
Materials:
-
This compound sample
-
Methanol or Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10-50 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Blank Measurement: Fill a quartz cuvette with the solvent (methanol or ethanol) used to dissolve the sample. Place it in the spectrophotometer and record a baseline correction or "zero" across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the blanking cuvette, rinse it with the this compound solution, and then fill it with the this compound solution. Place the cuvette in the sample holder.
-
Data Acquisition: Scan the sample over the wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound, characteristic peaks are expected around 219 and 262 nm.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Objective: To identify the functional groups present in the this compound molecule.
Materials:
-
This compound sample (dried)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound sample and KBr powder to remove any moisture.
-
In an agate mortar, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of KBr. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Instrument Setup: Turn on the FT-IR spectrometer and allow it to initialize.
-
Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the this compound sample in the sample holder.
-
Data Acquisition: Acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as O-H, C=O, C=C aromatic, and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain detailed structural information about the carbon and proton framework of this compound.
Materials:
-
This compound sample (highly pure and dry)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes (5 mm)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For complete structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to assign the structure of this compound.
-
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the spectroscopic characterization of this compound.
References
Punicalin: Application Notes and Protocols for Use as a Natural Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, a large polyphenol and a type of ellagitannin found abundantly in pomegranate peels, is gaining significant attention as a promising natural food preservative.[1][2] Its potent antioxidant and antimicrobial properties offer a viable alternative to synthetic preservatives, aligning with the growing consumer demand for "natural" food products.[3][4] These application notes provide a comprehensive overview of this compound's efficacy and detailed protocols for its evaluation and application in food preservation. This compound, along with punicalagin (B30970), is a major bioactive compound in pomegranate peel extracts, which are considered valuable byproducts of the food industry.[3][5]
Antimicrobial Properties of this compound
This compound exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria.[6][7] Its primary mechanisms of action involve the disruption of bacterial cell membranes, interference with biofilm formation, and potential modulation of quorum sensing pathways.[8][9]
Quantitative Antimicrobial Data
The effectiveness of this compound and its related compound, punicalagin, has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various microorganisms. It is important to note that reported MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.[8][10]
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Punicalagin (α and β) | 16 | [3][11] |
| Staphylococcus aureus | Punicalagin | 250 | [9][12] |
| Staphylococcus aureus ATCC 6538 | Punicalagin | 64 | [13] |
| Escherichia coli ATCC 25922 | Punicalagin | 1.2 | [8] |
| Salmonella spp. | Punicalagin | 250-1000 | [3] |
| Gram-positive bacteria (various) | Punicalagin (α and β) | 0.3 - 1.2 | [6] |
| Gram-negative bacteria (various) | Punicalagin (α and β) | 0.3 - 1.2 | [6] |
| Candida albicans | Punicalagin | 0.7 - 5.5 | [14] |
| Candida parapsilosis | Punicalagin | 3.8 - 127.0 | [14] |
Antioxidant Properties of this compound
This compound is a powerful antioxidant, capable of scavenging free radicals and chelating metal ions, which are key processes in preventing lipid oxidation and extending the shelf-life of food products.[1][4] The antioxidant capacity of pomegranate peel extracts, rich in this compound and punicalagin, has been demonstrated through various assays.[4][15]
Quantitative Antioxidant Activity Data
| Assay | Sample | EC50 / Value | Reference |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | Pomegranate Peel Extract | 42.71 ± 0.04 µg/mL | [4][16] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Pomegranate Peel Extract | 62.15 ± 0.01 µg/mL | [4][16] |
| FRAP (Ferric Reducing Antioxidant Power) | Pomegranate Peel Extract | 1.85 ± 0.00 mg AAE/100 g | [4] |
| Fe2+ Chelating Activity | Pomegranate Peel Extract | 2.52 ± 0.01 µmol EDTA equivalents/g dw | [4][16] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against a specific bacterial strain.[3][7][13]
Materials:
-
This compound (of known purity)
-
Appropriate bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in broth to the desired starting concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution with the broth to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[13] This can be assessed visually or by measuring the optical density at 600 nm.[3]
Assessment of Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the free radical scavenging capacity of this compound.[4][15]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: To a fixed volume of DPPH solution, add an equal volume of the this compound solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
EC50 Determination: The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.
Visualizations
Proposed Antimicrobial Mechanisms of this compound
Caption: Proposed antimicrobial mechanisms of this compound against bacterial cells.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates significant potential as a natural alternative to synthetic food preservatives due to its robust antimicrobial and antioxidant activities. The provided data and protocols serve as a foundational guide for researchers and professionals in the food industry to further explore and validate the application of this compound in various food systems. Further research is warranted to optimize its application, assess its impact on the sensory properties of food, and conduct in-depth safety and toxicity studies to ensure its suitability for widespread use.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Identification of Punicalagin as a Key Bioactive Compound Responsible for the Antimicrobial Properties of L. Peel Extract against - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of punicalagin as the bioactive compound behind the antimicrobial activity of pomegranate (Punica granatum L.) peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of Punica granatum L. and Areca nut (P.A) combined extracts against some food born pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and antiviral properties of punicalagin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and antiviral properties of punicalagin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Activity of Punicalagin Against Staphylococcus aureus and Its Effect on Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Punicalagin inhibits Staphylococcus aureus growth and biofilm formation: integrated omics reveals potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application of Punicalin in Cosmetic Formulations: A Comprehensive Guide for Researchers
Introduction
Punicalin, a potent ellagitannin found abundantly in pomegranate (Punica granatum) peels, is emerging as a formidable bioactive compound in the field of cosmetic science.[1][2] Its multifaceted properties, including robust antioxidant, anti-inflammatory, anti-aging, and skin-lightening effects, make it a highly sought-after ingredient for advanced skincare formulations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the cosmetic potential of this compound.
This compound's biological activities are primarily attributed to its unique chemical structure, which allows it to effectively neutralize free radicals, modulate key enzymatic pathways in the skin, and influence cellular signaling cascades involved in skin health and disease.[3][4]
Key Cosmetic Applications & Mechanisms of Action
This compound offers a multi-pronged approach to skin health and rejuvenation through several key mechanisms:
-
Antioxidant & Photoprotective Effects: this compound is a powerful antioxidant that protects skin cells from oxidative stress induced by reactive oxygen species (ROS) generated from UV radiation and pollution.[3][5] It modulates the Nrf2 transcriptional pathway, a critical regulator of the cellular antioxidant response, leading to an increase in protective enzymes and molecules like reduced glutathione.[3] This action helps prevent photodamage, reduces inflammation, and delays the onset of premature aging.[3][6]
-
Anti-Aging & Collagen Support: this compound demonstrates significant anti-aging capabilities by inhibiting the activity of collagenase (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation.[7][8] Furthermore, it promotes the synthesis of type I procollagen, the precursor to collagen, thereby helping to maintain the skin's structural integrity, firmness, and elasticity.[7][8]
-
Skin Lightening & Hyperpigmentation Control: As a potent tyrosinase inhibitor, this compound effectively curtails the production of melanin (B1238610), the pigment responsible for skin color.[7][9][10] By inhibiting this rate-limiting enzyme in the melanogenesis pathway, this compound can help to lighten the skin, reduce the appearance of dark spots, and promote a more even skin tone, offering a natural alternative to synthetic lightening agents.[9][11]
-
Anti-Inflammatory Properties: this compound exhibits significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways in the skin.[1][12] It can downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α and inhibit the activation of the NF-κB pathway, which plays a central role in the inflammatory response.[1][12][13] This makes it a valuable ingredient for soothing irritated skin and addressing inflammatory skin conditions.
-
Wound Healing: Studies have shown that this compound can promote wound healing by enhancing fibroblast proliferation and migration, which are crucial processes in tissue regeneration.[12][14][15] Its anti-inflammatory and antioxidant properties also contribute to creating a favorable environment for skin repair.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the efficacy of this compound.
Table 1: Enzyme Inhibition
| Enzyme | Target | This compound Concentration / IC50 | Reference |
| Tyrosinase | Melanin Production | IC50 = 0.64 ± 0.05 mM (in vitro) | [7] |
| Tyrosinase | Melanin Production | IC50 = 16 ± 0.7 µM (in B16F10 cells) | [7] |
| Collagenase | Collagen Degradation | Significant inhibition demonstrated | [16][17] |
| Lipase | Sebum Production | 34.7% reduction in activity | [18] |
Table 2: In Vitro Cellular Effects
| Cell Type | Effect | This compound Concentration | Reference |
| Human Skin Fibroblasts | Protection from UVA-induced cytotoxicity | 5 µM (10% increase in viability) | [3] |
| Human Skin Fibroblasts | Protection from UVA-induced cytotoxicity | 10 µM (20% increase in viability) | [3] |
| Human Dermal Fibroblasts | Enhanced viability and migration under inflammation | 10⁻⁶ M and 10⁻⁷ M | [12] |
| RAW264.7 Macrophages | Attenuation of inflammatory response (LPS-induced) | 25 and 50 µM | [12] |
| Melan-a Cells | Inhibition of melanin formation | 20, 60, and 100 µg/ml | [19] |
| Human Skin Fibroblasts | Protection from UV-induced cell death | 5 to 60 mg/L | [20] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its cosmetic application development.
Caption: this compound's key signaling pathways in skin cells.
Caption: Cosmetic product development workflow for this compound.
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Protocol 1: Tyrosinase Inhibition Assay (In Vitro)
This protocol assesses the ability of this compound to inhibit mushroom tyrosinase, a common model for studying melanogenesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound standard
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance every minute for 20 minutes.
-
Calculate the rate of dopachrome (B613829) formation.
-
The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance of the reaction with this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of tyrosinase activity.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay in Human Dermal Fibroblasts
This protocol measures the ability of this compound to protect cells from oxidative damage.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a free radical generator
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Culture HDFs in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Seed the cells into a 96-well black-walled plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the DCFH-DA probe for 1 hour at 37°C.
-
Wash the cells with PBS to remove the extracellular compound and probe.
-
Add AAPH solution to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (excitation at 485 nm, emission at 535 nm) every 5 minutes for 1 hour.
-
The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time.
-
Compare the results of this compound-treated cells to untreated controls to determine the protective effect.
Protocol 3: Anti-Inflammatory Assay (Measurement of IL-6 in Cell Culture Supernatants)
This protocol assesses the anti-inflammatory effect of this compound by measuring the reduction of a pro-inflammatory cytokine.
Materials:
-
Human keratinocytes (e.g., HaCaT) or dermal fibroblasts
-
Lipopolysaccharide (LPS) or TNF-α (to induce inflammation)
-
This compound
-
Cell culture medium and supplements
-
Human IL-6 ELISA kit
Procedure:
-
Culture the cells to 80-90% confluency in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding LPS or TNF-α to the culture medium.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Compare the IL-6 levels in this compound-treated cells to the levels in cells treated with the inflammatory stimulus alone to determine the percentage of inhibition.
This compound stands out as a highly promising, natural active ingredient for a wide range of cosmetic applications. Its well-documented antioxidant, anti-aging, skin-lightening, and anti-inflammatory properties provide a strong scientific basis for its inclusion in advanced skincare products. The protocols and data presented here offer a solid foundation for researchers and formulators to explore and validate the significant benefits of this compound in the development of next-generation cosmetic formulations. Further research, particularly in vivo studies and formulation stability, will continue to solidify its position as a cornerstone of evidence-based, natural skincare.
References
- 1. Dermatology Benefits of Punica Granatum: A Review of the Potential Benefits of Punica Granatum in Skin Disorders [ajgreenchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The polyphenolic compound punicalagin protects skin fibroblasts from UVA radiation oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Natural Bioactive-Derived Punicalagin Niosomes in Skin-Aging Processes Accelerated by Oxidant and Ultraviolet Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-aging effects of punicalagin extracted from the pomegranate [zumodegranada.com]
- 7. researchgate.net [researchgate.net]
- 8. blissoma.com [blissoma.com]
- 9. Inhibition of melanin content by Punicalagins in the super fruit pomegranate (Punica granatum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and Antimicrobial Effect of Ellagic Acid and Punicalagin in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and safety of a proprietary Punica granatum extract in skin health - a randomized, placebo-controlled clinical study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Punicalin Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, ensuring the proper dissolution and stability of punicalin is critical for obtaining accurate and reproducible results in in vitro assays. This guide provides practical solutions to common solubility challenges, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For creating stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727) are suitable.[1][2] It is also soluble in water.[1][2][3][4][5] When using organic solvents, it is good practice to purge them with an inert gas to remove oxygen, which can help maintain the stability of the compound.[1][6]
Q2: I'm observing a precipitate after diluting my this compound stock solution in an aqueous buffer. What could be the cause?
A2: Precipitation upon dilution into aqueous buffers is a common issue and can occur if the concentration of the organic solvent in the final solution is too low to maintain this compound's solubility at the desired concentration. To avoid this, ensure that the final concentration of the organic solvent is sufficient to keep this compound dissolved. It is also crucial to make further dilutions of the stock solution into aqueous buffers or isotonic saline immediately before performing biological experiments.[6]
Q3: How stable is this compound in solution?
A3: The stability of this compound in aqueous solutions is influenced by pH, temperature, and light exposure.[1] this compound is more stable in acidic environments (pH below 7) and at cooler temperatures (e.g., on ice or at 4°C).[1] It is susceptible to degradation, particularly through hydrolysis, in neutral or alkaline conditions.[1] To minimize degradation, it is recommended to use freshly prepared solutions and protect them from light.[1] Long-term storage of this compound in solution is generally not recommended.[7]
Q4: My experimental results are inconsistent. Could this compound degradation be a factor?
A4: Yes, the degradation of this compound can significantly impact experimental outcomes due to a loss of its biological activity and the formation of other compounds like gallagic acid and ellagic acid.[1] If you observe a progressive loss of this compound concentration over time or unexpected peaks in HPLC analysis, degradation is a likely cause.[1] To ensure consistency, always use freshly prepared solutions, maintain acidic and cool conditions where possible, and protect the solution from light.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Gentle heating and/or sonication can also aid dissolution.[3][8] |
| Precipitation occurs when diluting stock solution into cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[6] Prepare intermediate dilutions in a solvent compatible with both the stock and the final medium. |
| Loss of this compound concentration in aqueous solution over time. | Hydrolysis of this compound at neutral or alkaline pH. | Lower the pH of the solution to an acidic range (e.g., pH 3-5) if compatible with your assay. Store the solution at 4°C or below.[1] |
| Color change observed in the this compound solution. | Degradation of the compound due to exposure to light, high temperature, or non-acidic pH. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C and protect from light.[3] Avoid repeated freeze-thaw cycles. |
| Unexpected peaks in HPLC analysis. | Degradation of this compound into smaller molecules like gallagic acid or ellagic acid. | Confirm the identity of the peaks using appropriate standards. To prevent degradation, follow the stability guidelines mentioned above (acidic pH, low temperature, light protection).[1] |
Quantitative Solubility Data
The solubility of this compound can vary slightly between suppliers. The following table summarizes reported solubility data in common solvents.
| Solvent | Solubility | Source |
| DMSO | ≥82.5 mg/mL | APExBIO[7] |
| ~10 mg/mL | Cayman Chemical[6] | |
| 63.125 mg/mL (80.67 mM) | TargetMol[3] | |
| 50 mg/mL (63.90 mM) | MedchemExpress[8] | |
| Water | ≥42.1 mg/mL | APExBIO[7] |
| 100 mg/mL (127.79 mM) | TargetMol[3] | |
| 50 mg/mL (63.90 mM) | MedchemExpress[8] | |
| Ethanol | ≥52.9 mg/mL | APExBIO[7] |
| ~15 mg/mL | Cayman Chemical[6] | |
| Dimethyl Formamide | ~25 mg/mL | Cayman Chemical[6] |
| PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[6] |
Note: Sonication and/or gentle heating may be required to achieve maximum solubility.[3][8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution gently in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. For optimal stability, use the solution within one month when stored at -20°C or within six months when stored at -80°C.[8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to the final desired concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Application: Add the final working solutions to the cells immediately after preparation.
Visualizing Experimental and Biological Pathways
Experimental Workflow for this compound Solution Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | HIV Protease | HBV | TargetMol [targetmol.com]
- 4. CAS 65995-64-4: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS:65995-64-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Punicalin stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of punicalin in various solvent systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in research?
A1: this compound is a large polyphenol, specifically an ellagitannin, predominantly found in pomegranates. Its stability is crucial for the accuracy and reproducibility of experimental results. Degradation of this compound can lead to a loss of its biological activity and the formation of other compounds, which can significantly impact experimental outcomes.
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of this compound is mainly affected by pH, temperature, and exposure to light. Generally, this compound demonstrates greater stability in acidic conditions and at lower temperatures.
Q3: What are the main degradation products of this compound?
A3: this compound can hydrolyze to form smaller molecules, primarily gallagic acid and ellagic acid.[1] This degradation is more pronounced in neutral or alkaline conditions.
Q4: What is the recommended solvent for dissolving this compound for stock solutions?
A4: this compound is soluble in water and methanol. For preparing concentrated stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are also suitable.[1] When using organic solvents, it is advisable to purge them with an inert gas to remove oxygen, which can contribute to degradation.
Q5: What are the optimal storage conditions for this compound powder and its solutions?
A5: this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. Aqueous solutions of this compound are less stable and it is highly recommended to prepare them fresh for each experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling of solutions. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C, thaw on ice, and use immediately. Avoid repeated freeze-thaw cycles. |
| The pH of the experimental medium is neutral or alkaline, leading to hydrolysis. | If compatible with your assay, use an acidic buffer (pH 3-5) for your experimental medium. | |
| Progressive loss of this compound concentration in aqueous solution over time | Hydrolysis of this compound at neutral or alkaline pH. | Lower the pH of the solution to an acidic range (e.g., pH 3-5). Store the solution at 4°C or below and use it as quickly as possible. |
| Thermal degradation. | Avoid heating this compound solutions. If heating is necessary, use the lowest possible temperature for the shortest duration. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound into smaller molecules like gallagic acid and ellagic acid. | Confirm the identity of the unexpected peaks by comparing their retention times with standards of potential degradation products. To prevent degradation, follow the storage and handling recommendations mentioned above. Ensure the mobile phase is sufficiently acidic to maintain stability during the HPLC run. |
| Precipitation of this compound in cell culture media | Limited solubility of this compound in aqueous-based media, especially when diluting a concentrated DMSO stock. | Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Pre-warm the cell culture media to 37°C before adding the this compound stock. Add the stock solution dropwise to the pre-warmed media while gently vortexing to prevent "solvent shock". Keep the final DMSO concentration in the culture media below 0.5% (v/v). |
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Aqueous Extract at Different Temperatures and pH
| Storage Duration (Days) | Condition | Total Soluble Phenolic Content Retention (%) | Antioxidant Activity Retention (%) |
| 180 | 4°C, pH 3.5, dark | 67% | 58% |
| 180 | Room Temperature, pH 7.0, light | 43% (estimated based on data) | Not specified |
Data adapted from a study on pomegranate peel extracts. The stability of this compound is a major contributor to the overall phenolic content and antioxidant activity.
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Solubility | Recommended Storage | Notes |
| DMSO | ~10-25 mg/mL | -20°C or -80°C in aliquots | Recommended for preparing high-concentration stock solutions for cell-based assays. Use anhydrous DMSO and minimize exposure to moisture. |
| Ethanol | ~15 mg/mL | -20°C in aliquots | A suitable alternative to DMSO. |
| Methanol | Good | -20°C in aliquots | Commonly used for extraction and analytical purposes. |
| Water | Soluble | Prepare fresh | Aqueous solutions are prone to hydrolysis, especially at neutral to alkaline pH. Not recommended for long-term storage. |
Note: Direct comparative studies on the long-term stability of pure this compound in different organic solvents are limited. The recommendations are based on general best practices for storing polyphenolic compounds.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
-
Preparation of this compound Solutions:
-
Prepare stock solutions of this compound in the desired solvents (e.g., water buffered at different pH values, methanol, ethanol, DMSO) at a known concentration.
-
-
Storage Conditions:
-
Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., different temperatures, light exposure).
-
-
Time Points:
-
Store the samples and analyze them at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).
-
-
Analysis:
-
At each time point, analyze the concentration of this compound remaining in the samples using a validated analytical method, such as HPLC-UV.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Protocol 2: HPLC Method for this compound Quantification
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 378 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using a certified this compound standard. Determine the concentration in the samples by comparing their peak areas to the standard curve.
Visual Guides
Caption: this compound degradation pathway.
Caption: Experimental workflow for a this compound stability study.
References
Technical Support Center: Preventing Punicalin Degradation During Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of punicalin during the extraction process. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and maximize the yield of this compound in your extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: this compound is sensitive to several factors during extraction. The primary causes of degradation are elevated temperatures, high pH (neutral or alkaline conditions), oxidation from exposure to air and light, and the presence of certain metal ions like Fe³⁺ and Cu²⁺.[1][2]
Q2: What is the optimal temperature range for this compound extraction?
A2: Higher temperatures can improve extraction efficiency but can also lead to the degradation of this compound.[1][2] The optimal temperature range is generally between 50-80°C.[1] For techniques like ultrasound-assisted extraction, temperatures around 60°C have been found to be optimal.[1][3]
Q3: Which solvents are best for extracting this compound while minimizing degradation?
A3: Aqueous ethanol (B145695) is a commonly used and effective solvent for this compound extraction.[1][4] A 53% aqueous ethanol solution has been reported as optimal in some studies.[1] Methanol (B129727) and acetone (B3395972) have also been used, with methanol showing high extraction yields.[3] To improve stability, the solvent can be slightly acidified with formic acid or hydrochloric acid.[1]
Q4: How can I prevent oxidation of this compound during the extraction process?
A4: To minimize oxidation, it is recommended to work quickly and reduce the extract's exposure to air and light.[1] Consider blanketing the extract with an inert gas, such as nitrogen.[1] Store extracts in airtight, light-protected containers.[1]
Q5: What are the degradation products of this compound?
A5: this compound can hydrolyze into smaller molecules, primarily gallagic acid and ellagic acid.[5] The presence of these compounds in an extract can indicate that degradation has occurred.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent Concentration: The ratio of solvent to water may not be ideal for extraction. 2. Inadequate Solid-to-Solvent Ratio: Insufficient solvent may not fully extract the this compound. 3. Inefficient Extraction Time: The extraction duration may be too short. | 1. Optimize the ethanol-to-water ratio; concentrations between 40% and 60% are often effective.[4] 2. Adjust the solid-to-solvent ratio. Ratios between 1:12 and 1:44 (w/v) have been reported as optimal.[1][4] 3. For advanced methods like UAE, extraction times of 20-30 minutes are often sufficient.[1][4] |
| This compound Degradation (Browning of extract, low purity) | 1. Excessive Heat: High temperatures during extraction or drying are degrading the this compound.[1][2] 2. High pH: this compound is less stable in neutral or alkaline conditions.[1] 3. Oxidation: Exposure to air and light is causing degradation.[1] 4. Presence of Metal Ions: Metal ions like Fe³⁺ and Cu²⁺ can form complexes with this compound.[1][2] | 1. Maintain extraction temperatures between 50-60°C.[1] For drying, consider low-temperature methods like freeze-drying or vacuum drying.[1] 2. If using an aqueous solvent, consider acidifying it slightly (e.g., with 0.1% formic acid).[1] Liquid extracts are more stable at a lower pH (around 3.5).[1][6] 3. Work quickly and consider using an inert gas (e.g., nitrogen) to blanket the extract. Store in airtight, light-protected containers.[1] 4. If metal ion contamination is suspected, consider adding a food-grade chelating agent.[1] |
| Batch-to-Batch Variability | 1. Inconsistent Raw Material: Variations in the source, ripeness, and geographical origin of the plant material can affect this compound content.[1] 2. Non-uniform Particle Size: Inconsistent grinding of the plant material leads to variable surface area for extraction.[1] 3. Inconsistent Extraction Parameters: Deviations from the standard operating procedure for solvent composition, temperature, and time.[1] | 1. Standardize the raw material by using a consistent source.[1] 2. Grind the plant material to a uniform and fine powder (e.g., 40-60 mesh).[1] 3. Strictly adhere to a validated Standard Operating Procedure (SOP).[1] |
Quantitative Data Summary
Table 1: Optimal Parameters for Ultrasound-Assisted Extraction (UAE) of this compound
| Parameter | Optimal Range/Value | Reference(s) |
| Ethanol Concentration | 40% - 70% | [3][4] |
| Solid-to-Solvent Ratio | 1:12 - 1:44 (w/v) | [1][4] |
| Temperature | ~60°C | [1][3] |
| Extraction Time | 20 - 30 minutes | [1][4] |
| Ultrasonic Power | ~757 W | [1] |
Table 2: this compound Stability under Different Conditions
| Condition | Effect on Stability | Recommendation(s) | Reference(s) |
| Temperature | High temperatures increase degradation. | Maintain lower extraction temperatures (50-60°C). Store extracts at low temperatures (e.g., 4°C).[1][7] | [1][2] |
| pH | Less stable in neutral or alkaline conditions. More stable in acidic conditions. | Maintain a low pH (around 3.5) for liquid extracts. Consider acidifying the extraction solvent.[1][6] | [1][2] |
| Light | Exposure to light can cause degradation. | Store extracts in dark or opaque containers. | [1][6] |
| Oxygen | Exposure to air leads to oxidation. | Minimize air exposure during extraction and storage. Use of inert gas is recommended. | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Peels
This protocol is based on an optimized method for achieving a high yield of this compound.
1. Sample Preparation:
- Dry fresh pomegranate peels in an oven at 40-50°C until a constant weight is achieved.[1]
- Grind the dried peels into a fine powder (40-60 mesh) using a laboratory mill.[1]
2. Extraction:
- Weigh a specific amount of the dried peel powder.
- Add 53% aqueous ethanol at a solid-to-solvent ratio of 1:25 (w/v).[1]
- Place the mixture in an ultrasonic bath with a power of approximately 757 W.[1]
- Conduct the extraction for 20-30 minutes at a controlled temperature of 60°C.[1][4]
3. Post-Extraction Processing:
- Filter the extract to remove solid plant material.
- Concentrate the filtrate using a rotary evaporator under reduced pressure.
- The resulting crude extract can be reconstituted in a suitable solvent for analysis or further purification.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol provides a general framework for the quantification of this compound.
1. Instrumentation:
- A UPLC system coupled with a mass spectrometer (MS) or a photodiode array (PDA) detector.[8]
- A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 150 mm).[8]
2. Mobile Phase:
3. UPLC Conditions:
- A rapid gradient program can be employed.[8]
- Flow Rate: 0.3 - 0.5 mL/min.[8]
- Column Temperature: 35-40°C.[8]
4. Quantification:
- Prepare a standard calibration curve by plotting the peak area of a this compound standard against its concentration.
- Identify and quantify the this compound peaks in the sample chromatograms by comparing retention times with the standard and using the calibration curve.[9]
Visualizations
Caption: A general workflow for the extraction and analysis of this compound.
Caption: Simplified degradation pathway of this compound via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on the extraction of polyphenols from pomegranate peel for punicalagin purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of the conditions for extraction of polyphenols from pomegranate peel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Parameters for Punicalin Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of punicalin.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
Issue 1: Peak Tailing
Q1: My chromatogram for this compound shows significant peak tailing. What are the common causes and how can I resolve this?
A1: Peak tailing, where a peak is asymmetrical with a trailing edge longer than the leading edge, is a frequent issue in the analysis of phenolic compounds like this compound.[1] The primary causes include:
-
Secondary Interactions: Unwanted interactions can occur between this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns.[1]
-
Solution: Operate at a lower mobile phase pH to suppress the ionization of silanol groups. Adding a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase can also help, although this is often not necessary with modern, high-purity silica (B1680970) columns.[2]
-
-
Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of this compound, it can exist in mixed ionization states, leading to peak distortion.[1]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, non-ionized form.
-
-
Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the packed bed and cause tailing.[1]
-
Solution: Replace the column if it is old or has been subjected to harsh conditions. Using a guard column can help protect the analytical column from contamination.[3]
-
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]
-
Solution: Dilute the sample and re-inject. If necessary, use a column with a larger internal diameter.[2]
-
Issue 2: Inconsistent Retention Times
Q2: I am observing a drift in the retention time for this compound across different runs. What could be causing this variability?
A2: Retention time drift can compromise the identification and quantification of this compound. Common causes include:
-
Poor Temperature Control: Fluctuations in column temperature can lead to changes in retention time.[3]
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[3]
-
-
Incorrect Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of a volatile component) can affect retention.[3]
-
Solution: Prepare fresh mobile phase for each set of analyses and ensure the components are miscible. For gradient methods, check that the mixer is functioning correctly.[3]
-
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time shifts.[3]
-
Solution: Increase the column equilibration time, especially when changing mobile phases.[3]
-
-
Changes in Flow Rate: Inconsistent flow from the pump will directly impact retention times.[3]
-
Solution: Reset the flow rate and verify it using a liquid flow meter. Check for leaks in the pump seals.[3]
-
Issue 3: Baseline Noise or Drift
Q3: My HPLC baseline is noisy and/or drifting, making it difficult to accurately integrate the this compound peak. What are the potential sources of this issue?
A3: A stable baseline is crucial for accurate quantification. Baseline problems can stem from several sources:
-
Contaminated or Improperly Prepared Mobile Phase: Impurities in the mobile phase or dissolved gases can contribute to a noisy baseline.[4][5]
-
Solution: Use high-purity solvents and degas the mobile phase before use.[4]
-
-
Detector Issues: A contaminated detector flow cell or a failing lamp can cause baseline noise and drift.[3]
-
Solution: Flush the flow cell with a strong organic solvent. If the problem persists, the detector lamp may need replacement.[3]
-
-
Column Temperature Fluctuations: An unstable column temperature can lead to baseline drift.[3]
-
Solution: Employ a column oven to maintain a constant temperature.[3]
-
-
Leaks: Leaks in the system can cause pressure fluctuations that manifest as baseline noise.[3]
-
Solution: Check all fittings for leaks and tighten or replace them as necessary.[3]
-
Data Presentation: HPLC Parameters for this compound Analysis
The following table summarizes various HPLC and UPLC parameters that have been successfully used for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Dr. Maisch GmbH C18 (5 µm, 250 mm × 4.6 mm)[6] | Zorbax SB-C18 (5 µm, 150 mm × 4.6 mm)[7] | Phenomenex Synergi 4 µm Hydro-RP 80A (250 mm × 4.6 mm)[8] | Waters BEH C18 (1.7 µm, 50 x 2.1 mm)[9] | Dionex Acclaim™ C18 (particle size not specified)[10] |
| Mobile Phase A | 0.1% (v/v) aqueous phosphoric acid[6] | 2% (v/v) glacial acetic acid in water[7] | 2% acetic acid in distilled H₂O[8] | 0.1% formic acid in water[9] | 1% Formic Acid in Milli-Q Water[10] |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile[7] | 0.5% acetic acid in 50% acetonitrile (B52724) in water[8] | 0.1% formic acid in acetonitrile[9] | Acetonitrile[10] |
| Elution Mode | Isocratic (80:20 A:B)[6] | Gradient[7] | Gradient[8] | Gradient[9] | Gradient[10] |
| Flow Rate | 1 mL/min[6] | Not specified | 1 mL/min[8] | 0.5 mL/min[9] | Not specified |
| Column Temp. | 25 °C[6] | Not specified | 25 °C[8] | 35 °C[9] | Not specified |
| Detection | 254 nm[6] | 254 nm and 378 nm[7] | 280 nm[8] | MS detection in negative mode[9] | UV-vis[10] |
| Injection Vol. | 10 µL[6] | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Extraction and HPLC Analysis of this compound from Pomegranate Peel
This protocol provides a detailed methodology for the extraction and subsequent HPLC analysis of this compound.
1. Sample Preparation and Extraction (Aqueous Method) [11]
-
Freeze fresh pomegranate peels and grind them into a fine powder using a mortar and pestle with liquid nitrogen.[7]
-
Weigh 1.0 g of the powdered peel and add it to 10 mL of ultrapure water.[7]
-
For specific determination of punicalagin (B30970), adjust the aqueous solution to pH 7.0.[11]
-
To remove less polar compounds, perform a liquid-liquid extraction by adding 10 mL of ethyl acetate (B1210297) and mixing thoroughly.[11]
-
Centrifuge the mixture to separate the aqueous and organic phases.[11]
-
Carefully collect the aqueous phase, which contains the water-soluble this compound.[11]
-
Filter the collected aqueous extract through a 0.22 μm membrane filter before HPLC analysis.[7]
2. HPLC Analysis [11]
-
HPLC System: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[11]
-
Column: A Zorbax SB-C18 column (150 mm × 4.6 mm, 5 µm) or equivalent is recommended.[11]
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and 2% (v/v) glacial acetic acid in water.[7]
-
Flow Rate: Set the flow rate between 0.3 - 1.0 mL/min.[11]
-
Detection Wavelength: Monitor the eluent at 280 nm.[11]
-
Injection Volume: Inject 10 µL of the filtered extract.[11]
-
Quantification: Quantify this compound based on an external standard method using a calibration curve generated from a certified punicalagin standard.[11]
Mandatory Visualizations
Caption: A general workflow for the extraction and HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in punicalin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with punicalin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my experimental results inconsistent?
This compound is a large polyphenol and a type of ellagitannin found in pomegranates. Inconsistent results in experiments involving this compound often stem from its stability, which is highly sensitive to environmental conditions.[1] Degradation can lead to a loss of biological activity and the formation of other compounds, impacting experimental outcomes.[1]
Q2: What are the primary factors affecting this compound stability?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure.[1] It is more stable in acidic environments and at cooler temperatures.[1]
Q3: What are the degradation products of this compound?
Under conditions such as neutral or alkaline pH, this compound can hydrolyze to form gallagic acid and ellagic acid.[1] In some biological systems, such as in the gut, it can be metabolized into urolithins by microbiota.
Q4: How can I minimize this compound degradation during my experiments?
To minimize degradation, it is recommended to use freshly prepared solutions, maintain a low temperature (e.g., on ice or at 4°C), and use acidic buffers (pH below 7) when compatible with your experimental design.[1] It is also crucial to protect solutions from light.[1]
Q5: What is the recommended solvent for dissolving this compound?
This compound is soluble in water, methanol (B129727), ethanol (B145695), and DMSO.[2][3][4][5] For stock solutions, organic solvents like DMSO and ethanol are often used.[1] When using organic solvents, purging with an inert gas can help remove oxygen and improve stability.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Antioxidant Activity in DPPH Assay
Potential Cause:
-
This compound Degradation: As mentioned, this compound is unstable at neutral or alkaline pH and elevated temperatures. The DPPH assay is often performed at room temperature, and if the solvent is not buffered to an acidic pH, degradation can occur during the incubation period.
-
Solvent Choice: While soluble in methanol and ethanol, the reaction kinetics between the lipophilic this compound and the DPPH radical might not be optimal in these polar solvents, potentially leading to an underestimation of its antioxidant capacity.
Solution:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
-
Control pH: If possible, use a buffer with a pH below 7 for your assay.
-
Minimize Light and Heat Exposure: Keep solutions on ice and protected from light as much as possible.
-
Optimize Incubation Time: The standard 30-minute incubation may not be sufficient. Consider a time-course experiment to determine the optimal reaction time.
Issue 2: High Variability in Cell-Based Assays (e.g., MTT, Anti-Inflammatory Assays)
Potential Cause:
-
This compound Instability in Culture Media: Cell culture media is typically buffered to a physiological pH (around 7.4), which can lead to the degradation of this compound over the course of a 24-72 hour experiment. This can result in a decreasing effective concentration of this compound over time.
-
Interaction with Media Components: Polyphenols can interact with proteins and other components in the cell culture serum, potentially reducing their bioavailability.
-
Metabolism by Cells: Some cell types may metabolize this compound, leading to a heterogeneous mixture of compounds interacting with the cells.
Solution:
-
Stability Testing: Perform a stability test of this compound in your specific cell culture medium in parallel with your cell experiments to understand its degradation rate.
-
Frequent Media Changes: For longer incubation periods, consider replacing the media with freshly prepared this compound-containing media at regular intervals.
-
Serum-Free Conditions: If your experimental design allows, consider conducting the experiment in serum-free or low-serum media to minimize interactions.
-
Appropriate Controls: Include a vehicle control (the solvent used to dissolve this compound) and a positive control for the expected biological effect.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥82.5 mg/mL | [2][3] |
| Water | ≥42.1 mg/mL | [2][3] |
| Ethanol | ≥52.9 mg/mL | [2][3] |
Table 2: Stability of Pomegranate Peel Extract (Rich in this compound) After 180 Days of Storage
| Storage pH | Packaging | Total Soluble Phenolic Retention | Antioxidant Activity Retention |
| 3.5 | Dark | 67% | 58% |
| 7.0 | Dark | 61% | 43% |
Data adapted from a study on pomegranate peel extracts, which are rich in this compound and related compounds.[6][7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this, prepare a series of working solutions (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound working solution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.
-
-
Treatment:
-
Aspirate the old media and add 100 µL of media containing various concentrations of this compound to the wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a working solution of MTT (0.5 mg/mL) in cell culture media.
-
Carefully aspirate the treatment media and add 100 µL of the MTT working solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
IL-6 ELISA (Enzyme-Linked Immunosorbent Assay)
Principle: This assay is a quantitative sandwich enzyme immunoassay to measure the concentration of Interleukin-6 (IL-6) in a sample.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce an inflammatory response by adding an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which will contain the secreted IL-6.
-
-
ELISA Procedure (General Steps):
-
Add standards and samples to wells pre-coated with an anti-IL-6 antibody and incubate.
-
Wash the wells, then add a biotin-conjugated anti-IL-6 antibody and incubate.
-
Wash the wells, then add HRP-avidin and incubate.
-
Wash the wells, then add a TMB substrate solution and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm.
-
-
Calculation:
-
Calculate the concentration of IL-6 in the samples by comparing their absorbance to a standard curve generated with known concentrations of IL-6.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for cell-based assays with this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: The intrinsic apoptosis pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Specificity models in MAPK cascade signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Punicalin Cytotoxicity Assessment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing punicalin in cell culture-based cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have low solubility or precipitates in my cell culture medium. How can I address this?
A1: this compound can have limited solubility in aqueous solutions like cell culture media. To improve solubility and prevent precipitation:
-
Proper Stock Solution Preparation: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[1]
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[1]
-
Solubility Testing: Before your main experiment, perform a preliminary test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium, as components like serum can affect solubility.[1]
-
Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment, as the stability of this compound in aqueous solutions can be a concern. A color change in the solution may indicate degradation.[1]
Q2: I am observing high variability between my experimental replicates in a this compound cytotoxicity assay. What are the potential causes and solutions?
A2: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well. Variations in cell density can significantly impact results.[2][3]
-
Compound Precipitation: As mentioned in Q1, this compound precipitation can lead to inconsistent exposure of cells to the compound. Visually inspect your plates for any signs of precipitation.[1]
-
Assay Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and your test compound, leading to artifactual results. It is advisable to fill the outer wells with sterile PBS or media without cells and not use them for experimental data points.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will introduce variability. Use calibrated pipettes and ensure proper technique.[3]
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): In the MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
Q3: The IC50 value I obtained for this compound is different from what is reported in the literature. Why might this be?
A3: Discrepancies in IC50 values are common and can be attributed to:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to cytotoxic agents.[2][4] The cytotoxic effect of this compound has been shown to be cell line-dependent.[5]
-
Assay Conditions: Variations in experimental parameters such as cell seeding density, treatment duration, and the specific cytotoxicity assay used (e.g., MTT, LDH) can all influence the calculated IC50 value.[1][6]
-
This compound Purity and Stability: The purity of the this compound used and its stability in solution can affect its potency.[1]
-
Culture Medium Components: Components in the cell culture medium, such as serum proteins, can interact with this compound and modulate its activity.[2]
Q4: Can this compound interfere with the MTT assay?
A4: Yes, like many natural compounds, particularly those with antioxidant properties, this compound has the potential to interfere with the MTT assay. This can occur through direct reduction of the MTT reagent, leading to a false-positive signal (increased viability) or by interacting with cellular metabolic processes in a way that does not correlate with cytotoxicity.[7] It is advisable to include appropriate controls, such as a cell-free system with this compound and the MTT reagent, to assess for any direct chemical reduction.
Troubleshooting Guides
Guide 1: Unexpected Results in MTT Viability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background absorbance | Contamination of reagents or media. Phenol (B47542) red in the medium can also contribute. | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay. |
| Low absorbance values across all wells | Insufficient number of viable cells. Error in MTT reagent preparation or addition. | Optimize cell seeding density.[3] Ensure MTT reagent is properly prepared and added to all wells. |
| "Healthy" cells appear to have low viability | High cell density leading to nutrient depletion and cell death. | Optimize initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| This compound appears to increase cell viability | Direct reduction of MTT by this compound. | Run a cell-free control with this compound and MTT to check for direct chemical interaction. Consider using an alternative cytotoxicity assay like LDH or Annexin V. |
Guide 2: Issues with LDH Cytotoxicity Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High spontaneous LDH release in control wells | Overly aggressive pipetting during cell seeding or reagent addition.[3] High cell density leading to spontaneous cell death. | Handle cells gently. Optimize cell seeding density.[3] |
| Low maximum LDH release | Incomplete cell lysis. Insufficient number of cells. | Ensure the lysis buffer is effective and incubation time is adequate. Increase the number of cells per well.[8] |
| High background from serum in the media | Serum contains LDH which can contribute to the background signal. | Use a serum-free medium for the assay or include a "no-cell" control with your complete medium to determine the background LDH activity from the serum.[8] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[8][12][13][14][15]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.
-
Controls: Include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.
-
Background: Medium alone.
-
-
Sample Collection: After the treatment period, carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16][17][18]
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or DEVD-AMC for a fluorometric assay) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the signal (absorbance for colorimetric or fluorescence for fluorometric) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| T98G | Glioblastoma | MTT | 48 | ~20 | [5] |
| 3T3-L1 | Preadipocytes | Not Specified | 48 | 385.53 | [19] |
| PBMC | N/A | MTT | 24 | 113.4 (µg/mL) | [20] |
Table 2: Effects of this compound on Apoptotic Markers
| Cell Line | Treatment | Effect | Reference |
| HeLa | This compound | Upregulation of Caspase-3, Downregulation of Bcl-2 | [21] |
| NB4 & MOLT-4 | This compound | Upregulation of Caspase-3, -8, -9, Bax; Downregulation of Bcl-2 | [22] |
| HepG2 | This compound | Increased Caspase-3 and -9 activity, Increased Bax, Decreased Bcl-2 | [23] |
| Colon Cancer Cells | Punicalagin | Increased activated Caspase-3 | [24] |
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptosis signaling.
Caption: Experimental workflow for cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the Impact: In Vitro Cytotoxicity Assays for Plant Extracts [greenskybio.com]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PUNICALAGIN AND this compound SUPPRESS THE ADIPOCYTE DIFFERENTIATION THROUGH THE TRANSCRIPTION FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. famecancermuseum.com [famecancermuseum.com]
- 22. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Punicalagin is cytotoxic to human colon cancer cells by modulating cell proliferation, apoptosis, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Punicalin Concentration for Experimental Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal concentration of punicalin for their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for key experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected therapeutic effect of this compound in my cell culture experiments. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Concentration Range: Ensure you are using a relevant concentration range. This compound's effective concentration is cell-type dependent. For instance, in peripheral blood mononuclear cells (PBMCs), this compound has been shown to be cytotoxic at concentrations of 80 µg/mL and higher[1]. However, in other cell lines, different concentrations may be required. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Viability: High concentrations of this compound can be cytotoxic. It is crucial to assess cell viability using an MTT or similar assay to distinguish between therapeutic effects and cytotoxicity. For example, the IC50 (the concentration that inhibits 50% of cell growth) for this compound in PBMCs has been reported as 113.4 µg/mL[1].
-
This compound Stability: this compound can be unstable under certain conditions. Factors such as heating, solar radiation, and pH can decrease its stability in aqueous solutions[2]. Prepare fresh solutions for each experiment and protect them from light.
-
Solubility: this compound has limited solubility in aqueous solutions. While it is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, high concentrations of these solvents can be toxic to cells[3]. Ensure the final solvent concentration in your culture medium is insignificant. For aqueous solutions, the solubility of punicalagin (B30970) (a related compound) in PBS (pH 7.2) is approximately 5 mg/ml, and it is not recommended to store the aqueous solution for more than one day[3].
-
Purity of Compound: Verify the purity of your this compound standard. Impurities can interfere with the experimental outcome.
Q2: How do I choose a starting concentration for my in vitro experiments?
A2: A good starting point is to review the literature for IC50 values of this compound or related compounds in similar cell lines. Based on published data, a broad range of concentrations can be tested initially (e.g., 1 µM to 100 µM) to establish a dose-response curve. For example, in studies on breast cancer cell lines MCF7 and MDA-MB-231, concentrations ranging from 25 µM to 100 µM have been used[4].
Q3: My in vivo study with this compound is not showing the desired results. What should I check?
A3: In vivo experiments introduce additional complexities. Here are some key considerations:
-
Bioavailability: this compound has poor oral bioavailability due to its large molecular size and poor lipophilicity[5]. Consider alternative administration routes or formulation strategies, such as complexing with phospholipids, which has been shown to increase permeability[5].
-
Metabolism: this compound is hydrolyzed to ellagic acid and other metabolites in vivo[6][7]. The observed effects may be due to these metabolites rather than this compound itself.
-
Dosage and Administration: The dosage and frequency of administration are critical. In a rat model, a diet containing 1,500 ppm of punicalagin (approximately 19 mg/day/animal) showed some effect, while subcutaneous polymeric implants delivering a continuous low dose were more effective in inhibiting DNA adducts[8].
Q4: I am seeing contradictory results in my experiments. One day the effect is strong, and the next it is weak. What could be the cause?
A4: This variability can often be traced back to the handling of this compound. As mentioned, this compound is sensitive to light, heat, and pH[2]. Ensure consistent preparation, storage, and handling procedures for your this compound stock and working solutions. Prepare fresh dilutions from a stock solution for each experiment.
Quantitative Data Summary
The following tables summarize the cytotoxic and inhibitory concentrations of this compound and related compounds from various studies.
Table 1: Cytotoxicity of this compound and Related Compounds in Peripheral Blood Mononuclear Cells (PBMCs) [1]
| Compound | IC50 (µg/mL) | Cytotoxic Concentration (µg/mL) |
| This compound (PN) | 113.4 | ≥ 80 |
| Pomegranate Peel Extract (PEx) | 109.5 | ≥ 80 |
| Punicalagin (PG) | 91.07 | ≥ 80 |
| Ellagic Acid (EA) | 43.43 | ≥ 20 |
Table 2: IC50 Values of Pomegranate Extracts and Punicalagin in Various Cancer Cell Lines [9]
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value |
| Pomegranate Extract | C4-2 | Castration-Resistant Prostate Cancer | 42 µg/mL |
| Pomegranate Extract | PC3 | Castration-Resistant Prostate Cancer | 78 µg/mL |
| Pomegranate Extract | ARCaPM | Castration-Resistant Prostate Cancer | 161 µg/mL |
| Pomegranate Extract rich in Punicalagin and Cyanidin Chloride | MCF-7 | Breast Cancer | 49.08 µg/mL |
| Pomegranate Extract encapsulated in AgNPs | MCF-7 | Breast Cancer | 12.85 µg/mL |
| Biodegradable Pt Nanoparticles with Pomegranate Extract | MCF-7 | Breast Cancer | 17.84 µg/mL (after 48h) |
| Pomegranate Leaf Extract | HeLa | Cervical Cancer | 100 µg/mL |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used in studies investigating the cytotoxic effects of this compound and its derivatives[4][10].
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a specific cell line.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions (e.g., concentrations ranging from 0 to 100 µM)[4]. Include a vehicle control (medium with the solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, PI3K/Akt, or MAPK[7][11].
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for a specific duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the protein expression levels.
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound's modulation of key cellular signaling pathways.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration in experiments.
References
- 1. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Newly Synthesized this compound and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of standardized pomegranate extract-phospholipid complex as an effective drug delivery tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventive and Prophylactic Mechanisms of Action of Pomegranate Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced activity of punicalagin delivered via polymeric implants against benzo[a]pyrene-induced DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Punicalin Vehicle Selection for Animal Studies
For researchers, scientists, and drug development professionals, the successful administration of punicalin in animal studies is critically dependent on the appropriate selection of a delivery vehicle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: The main challenges with this compound formulation are its poor oral bioavailability and potential for degradation. Its low permeability and susceptibility to hydrolysis in the gastrointestinal tract limit systemic exposure when administered orally. Additionally, this compound's stability is pH and temperature-dependent, requiring careful consideration during vehicle preparation and storage.[1][2]
Q2: What are the most common solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), water, methanol, and ethanol.[3] For in vivo studies, a common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with an aqueous vehicle.
Q3: How can I improve the oral bioavailability of this compound?
A3: Several strategies can enhance this compound's oral bioavailability. These include the use of nano-formulations like nanoparticles, which can protect this compound from degradation and improve absorption.[4] Another approach is the formation of phytosomes by complexing this compound with phospholipids (B1166683) to increase its lipophilicity and ability to cross biological membranes.[1]
Q4: What are some common vehicles for different routes of administration?
A4:
-
Oral Gavage: For oral administration, this compound can be suspended in vehicles like a 0.5% solution of methylcellulose (B11928114) in sterile water.[5]
-
Intraperitoneal (IP) Injection: A commonly used vehicle for IP injection consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] Another option is using a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[7]
-
Subcutaneous (SC) Injection: this compound has been administered subcutaneously, though specific vehicle formulations in the literature are less detailed. Formulations often involve dissolving the compound in a sterile, biocompatible vehicle suitable for subcutaneous administration.[7][8]
-
Dietary Admixture: For long-term studies, this compound can be mixed directly into the animal feed.[9]
Q5: How should I store this compound solutions?
A5: To minimize degradation, it is recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, stock solutions should be stored in aliquots at -20°C or -80°C.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[8] this compound is more stable in acidic conditions (pH 3-5) and at lower temperatures.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | "Solvent shock" due to rapid change in solvent polarity. The final concentration may be too high for the aqueous vehicle. | Add the DMSO stock solution dropwise into the vortexing aqueous buffer. Pre-warming the aqueous buffer to 37°C can also help. Consider lowering the final concentration of this compound. |
| Low or variable plasma concentrations after oral administration | Poor absorption due to low permeability and/or rapid metabolism in the gut. Instability of the formulation. | Utilize bioavailability-enhancing formulations such as phytosomes or nanoparticles.[1][4] Co-administration with absorption enhancers could be explored. Ensure the formulation is stable under the experimental conditions. |
| Degradation of this compound in the dosing solution | The pH of the vehicle is neutral or alkaline. The solution was exposed to high temperatures or light. The solution was stored for too long. | Use an acidic buffer (pH 3-5) for the vehicle if compatible with the administration route and animal model.[1] Prepare solutions fresh and protect them from light. Store stock solutions at low temperatures (-20°C or -80°C).[1] |
| Adverse effects observed in the vehicle control group | The vehicle itself may have physiological effects. The concentration of co-solvents like DMSO may be too high. | Select a vehicle with a known safety profile for the chosen species and administration route. Minimize the concentration of organic co-solvents in the final dosing solution. |
| Inconsistent results between animals | Variability in the gut microbiome can affect the metabolism of this compound. Inconsistent administration technique. | Consider co-housing animals to normalize gut microbiota. Ensure consistent and accurate dosing procedures for all animals. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥82.5 mg/mL[3] | Sonication is recommended.[6] |
| Water | ≥42.1 mg/mL[3] | Sonication is recommended.[6] |
| Ethanol | ≥52.9 mg/mL[3] | |
| Methanol | 5 mg/mL (clear solution)[10] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[7] | Clear solution, sonication recommended. |
Table 2: Examples of this compound Administration in Animal Studies
| Animal Model | Route of Administration | Dosage | Vehicle | Key Findings |
| Rats (Sprague-Dawley) | Dietary | 6% punicalagin-containing diet | Standard rat diet | No toxic effects observed after 37 days.[9] |
| Rats (Wistar) | Intraperitoneal (i.p.) | 10, 20, and 40 mg/kg/day | Not specified | Protective effect against acrylamide-induced toxicity.[3] |
| Mice (BALB/c) | Intraperitoneal (i.p.) | 10, 20, 40 mg/kg | Not specified | Reduced lung inflammation and injury.[11] |
| Rats | Subcutaneous (s.c.) | 5 mg/kg | Not specified | Anti-inflammatory effect on carrageenan-induced edema.[7] |
| Rats | Oral Gavage | 100, 200 mg/kg | Not specified | Attenuated colonic inflammation.[11] |
| Mice | Oral Gavage | 25 and 50 mg/kg/day | Not specified | Protected against methotrexate-induced hepatotoxicity.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from a commonly used vehicle for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
Dissolve this compound: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Stepwise Addition of Co-solvents: Gradually add the PEG300 to the DMSO-punicalin solution while continuously vortexing.
-
Addition of Surfactant: Add the Tween 80 to the mixture and continue to vortex until the solution is homogenous.
-
Final Dilution with Saline: Slowly add the saline to the mixture while vortexing to reach the final desired concentration.
-
Final Inspection: The final solution should be clear. If any precipitation is observed, the solution may need to be reformulated at a lower concentration.
-
Administration: Use the freshly prepared solution for intraperitoneal injection.
Protocol 2: Preparation of this compound for Oral Gavage (Suspension)
This protocol describes the preparation of a this compound suspension, suitable for compounds with low aqueous solubility.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile conical tubes
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding methylcellulose powder to heated water (around 80-90°C) while stirring, and then allowing it to cool to form a clear, viscous solution.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Trituration (Optional): For better suspension, this compound powder can be triturated in a mortar with a small amount of the methylcellulose vehicle to create a smooth paste.
-
Suspension Formation: Gradually add the remaining volume of the 0.5% methylcellulose solution to the this compound (or the paste) while continuously stirring with a magnetic stirrer.
-
Homogenization: To ensure a uniform suspension, homogenize the mixture using a homogenizer or sonicator until a consistent, fine suspension is achieved.
-
Final Volume Adjustment: Adjust the final volume with the 0.5% methylcellulose solution to achieve the desired concentration.
-
Administration: Keep the suspension continuously stirred during administration to ensure uniform dosing.
Visualizations
Caption: Decision workflow for selecting a suitable vehicle for this compound in animal studies.
Caption: Troubleshooting workflow for common issues with this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of punicalagin, the main polyphenol compound of pomegranate, against acrylamide-induced neurotoxicity and hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly Synthesized this compound and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | HIV Protease | HBV | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced activity of punicalagin delivered via polymeric implants against benzo[a]pyrene-induced DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated oral administration of high doses of the pomegranate ellagitannin punicalagin to rats for 37 days is not toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Punicalagin Protects against the Development of Methotrexate-Induced Hepatotoxicity in Mice via Activating Nrf2 Signaling and Decreasing Oxidative Stress, Inflammation, and Cell Death [mdpi.com]
Long-term storage and stability of punicalin standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of punicalin standards. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in research?
A1: this compound is a large polyphenol, a type of ellagitannin, found prominently in pomegranates. Its stability is of paramount importance for the consistency and reproducibility of experimental results. The degradation of this compound can lead to a loss of its biological activity and the formation of different compounds, which can significantly impact experimental outcomes and the development of new therapeutics.
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of this compound is primarily affected by pH, temperature, and exposure to light. Generally, this compound exhibits greater stability in acidic environments and at cooler temperatures.
Q3: What are the main degradation products of this compound?
A3: this compound is a hydrolysis product of a larger molecule, punicalagin (B30970). Under conditions that favor degradation, such as neutral or alkaline pH, this compound can further hydrolyze to form gallagic acid and ellagic acid.
Q4: What is the recommended solvent for dissolving this compound standards?
A4: this compound is soluble in water, methanol (B129727), ethanol (B145695), and DMSO. For preparing stock solutions, organic solvents like DMSO and ethanol are suitable. When using organic solvents, it is good practice to purge them with an inert gas to remove dissolved oxygen.
Q5: How should I store solid this compound standards?
A5: Solid this compound standards should be stored at -20°C. Under these conditions, the solid is stable for at least two years.
Q6: Can I store this compound in solution?
A6: It is highly recommended to prepare this compound solutions fresh for each experiment. Long-term storage of this compound in solution is not advised due to its susceptibility to degradation. Aqueous solutions, in particular, should not be stored for more than a day. If you must store a solution for a short period, it should be kept at 4°C or below, in an acidic buffer (pH 3-5), and protected from light.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling of solutions. | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C, thaw on ice, and use immediately.- Avoid repeated freeze-thaw cycles. |
| Loss of this compound concentration over time in aqueous solution | - Hydrolysis of this compound at neutral or alkaline pH.- Thermal degradation. | - Lower the pH of the solution to an acidic range (e.g., pH 3-5).- Store the solution at 4°C or below.- Avoid heating this compound solutions. If heating is necessary, use the lowest effective temperature for the shortest possible duration. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound into smaller molecules like gallagic acid or ellagic acid. | - Confirm the identity of the new peaks using mass spectrometry (MS) and by comparing their retention times with standards of the expected degradation products.- Use high-purity solvents and reagents to rule out contamination.- Ensure all glassware is thoroughly cleaned. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer | Low solubility of this compound in the final aqueous environment. | - Increase the final concentration of DMSO in the working solution if your experimental system can tolerate it (typically up to 0.5-1%).- Perform a stepwise dilution, adding the aqueous buffer to the DMSO stock slowly while vortexing.- Consider using a co-solvent.- Lower the final concentration of this compound in your working solution. |
Quantitative Stability Data
While specific long-term stability data for pure this compound standards is limited in the literature, the following tables provide insights into the stability of this compound-rich pomegranate peel extracts. This data can serve as a useful guide for handling this compound standards.
Table 1: Stability of Phenolic Compounds in Pomegranate Peel Extract Over 180 Days
Data is for a sterilized aqueous extract of pomegranate peel, rich in punicalagins and other phenolics.
| Storage Condition | Total Soluble Phenolics Retention (%) | Antioxidant Activity Retention (%) |
| pH 3.5, Dark Packaging | 67% | 58% |
| pH 7.0, Dark Packaging | 61% | 43% |
| pH 3.5, Light Exposure | Significantly lower retention | Significantly lower retention |
| pH 7.0, Light Exposure | Significantly lower retention | Significantly lower retention |
| (Data adapted from a study on the storage stability of sterilized liquid extracts from pomegranate peel) |
Table 2: Thermal Degradation of Phenolic Compounds in Pomegranate Juice
This data illustrates the impact of temperature on the stability of phenolic compounds, including this compound, in a pomegranate juice matrix.
| Temperature | Exposure Time | Degradation of Free Phenolic Compounds (%) |
| 60°C | 5 hours | 12 - 14% |
| 80°C | 5 hours | 18 - 24% |
| 90°C | 5 hours | >76% (for anthocyanins, a class of phenols) |
| (Data adapted from studies on the thermal stability of phenolics in pomegranate juices) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a typical HPLC method for the quantitative analysis of this compound and its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-18 min: 5% to 15% B
-
18-20 min: 15% to 65% B
-
20-25 min: 65% to 5% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 257 nm or 378 nm.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or DMSO.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the initial mobile phase composition to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study to a suitable concentration within the calibration range using the initial mobile phase.
3. Analysis:
-
Inject the calibration standards to establish a linear calibration curve.
-
Inject the samples from the stability study.
-
Identify and quantify the this compound peak based on its retention time compared to the standard.
-
Monitor for the appearance of new peaks corresponding to degradation products (e.g., gallagic acid, ellagic acid).
Protocol 2: General Protocol for a this compound Stability Study
This protocol provides a framework for conducting a stability study of this compound solutions, based on ICH Q1A principles.
1. Objective: To determine the stability of a this compound solution under specific storage conditions (e.g., solvent, concentration, temperature, light).
2. Materials:
-
This compound standard
-
High-purity solvents (e.g., methanol, DMSO, water)
-
Appropriate buffers (if testing pH effect)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
Temperature-controlled storage chambers (e.g., refrigerator at 4°C, incubator at 25°C)
-
Light-protective containers (e.g., amber vials)
3. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration. If testing different conditions, prepare separate solutions for each.
-
Aliquoting: Aliquot the solution into HPLC vials for each time point and storage condition to be tested. This avoids repeated opening of a single stock vial.
-
Storage: Place the vials in the designated storage chambers. For photostability testing, expose a set of samples to a light source according to ICH Q1B guidelines, while keeping a control set in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term studies), remove one vial from each storage condition.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 1).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage of this compound remaining versus time for each condition.
Visualizations
Caption: Simplified degradation pathway of punicalagin and this compound.
Caption: General experimental workflow for a this compound stability study.
Punicalin Aggregation and Bioactivity: A Technical Support Resource
Welcome to the Technical Support Center for Punicalin Research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities associated with this compound, particularly concerning its aggregation and the resulting impact on its biological activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
A1: this compound is a large polyphenol and a type of ellagitannin found in pomegranates. It is known for its potent antioxidant, anti-inflammatory, and anticancer properties.[1] However, like many large polyphenols, this compound has a tendency to aggregate in aqueous solutions, which can lead to issues with solubility and precipitation. This aggregation can significantly impact its bioavailability and bioactivity, leading to inconsistent and difficult-to-interpret experimental results.
Q2: How does aggregation affect the biological activity of this compound?
A2: The aggregation of this compound can have a dual effect on its bioactivity. On one hand, uncontrolled precipitation can effectively lower the concentration of active, soluble this compound in an assay, leading to an underestimation of its potency. On the other hand, the formation of nano-aggregates or nano-formulations can actually enhance its biological effects. For instance, this compound and its parent compound, punicalagin (B30970), formulated as nanoparticles, have shown increased cytotoxicity towards cancer cells compared to the free compounds.[2]
Q3: My this compound solution is cloudy and forms a precipitate in my cell culture media. What should I do?
A3: This is a common issue due to this compound's limited aqueous solubility. Here are a few troubleshooting steps:
-
Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3]
-
Dilution Technique: To avoid "solvent shock" and precipitation when diluting the stock in your aqueous cell culture medium, pre-warm the medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling.[3]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low (typically <0.5%) to avoid solvent-induced toxicity and effects on this compound's solubility.[3]
-
Solubility Testing: It is highly recommended to perform a preliminary solubility test in your specific experimental medium to determine the maximum soluble concentration of this compound.[3]
Q4: Can this compound interact with proteins in my experiment?
A4: Yes, this compound can interact with and cause the aggregation of proteins.[4] This is a characteristic of many tannins. This interaction can be a source of experimental artifacts, particularly in enzyme assays or cell-based assays containing serum proteins. It is important to consider these potential interactions when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: Inconsistent Results in Bioactivity Assays
-
Potential Cause: Variability in this compound aggregation between experiments.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a strict, consistent protocol for preparing your this compound solutions for every experiment.
-
Characterize Your Solution: If you suspect aggregation, consider characterizing the particle size distribution in your working solutions using Dynamic Light Scattering (DLS).
-
Use of Controls: Include appropriate vehicle controls (e.g., medium with the same final DMSO concentration) in all experiments.
-
Consider Nanoformulations: For improved consistency and potentially enhanced activity, explore the use of this compound-loaded nanoparticles.[2]
-
Issue 2: Low Bioavailability in in vivo Studies
-
Potential Cause: Poor absorption due to large molecular size and potential degradation.
-
Troubleshooting Steps:
-
Formulation Strategies: Investigate the use of drug delivery systems, such as phospholipid complexes or nanoparticles, to improve the oral bioavailability of this compound.
-
Metabolite Considerations: Be aware that this compound is a precursor to other bioactive molecules like ellagic acid and urolithins, which are formed after ingestion and metabolism by gut microbiota. The observed in vivo effects may be due to these metabolites.[5]
-
Quantitative Data on this compound and Punicalagin Bioactivity
The following tables summarize key quantitative data from various studies. Note that much of the available research has been conducted on punicalagin, the parent compound of this compound.
| Table 1: Comparative Cytotoxicity of this compound and Related Compounds | |||
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound | T98G (Glioblastoma) | MTT Assay | Concentration- and time-dependent decrease in cell viability |
| Punicalagin | HGC-27 (Gastric Cancer) | CCK-8 Assay | 100 - 200 µM (48h) |
| Punicalagin | ME-180 (Cervical Cancer) | MTT Assay | Dose-dependent cytotoxicity up to 100 µM[1] |
| This compound Nanoparticles | MCF7 and MDA-MB-231 (Breast Cancer) | MTT Assay | Enhanced cytotoxicity compared to free this compound[2] |
| Table 2: Anti-inflammatory Effects of this compound and Punicalagin | ||
| Compound | Experimental System | Effect |
| This compound | PHA-stimulated PBMCs | Dose-dependent inhibition of TNF-α, IL-6, and IL-8[6] |
| Punicalagin | LPS-stimulated RAW264.7 macrophages | Inhibition of NO, PGE2, IL-1β, IL-6, and TNF-α secretion[7] |
| Punicalagin | TNF-α/IFN-γ-stimulated HaCaT cells | Downregulation of COX-2 and iNOS[8] |
| Table 3: Antioxidant Activity of this compound and Related Compounds | ||
| Compound | Assay | Relative Activity |
| This compound | DPPH radical scavenging | Strong antioxidant activity[9][10] |
| Punicalagin | DPPH radical scavenging | Slightly higher activity than this compound[9] |
| Pomegranate Juice | DPPH radical scavenging, Lipid peroxidation | Higher activity than purified punicalagin or ellagic acid[11] |
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a method for preparing this compound and punicalagin nano-prototypes.[2]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Chloroform
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Dissolve 100 mg of PLGA in 3 ml of chloroform.
-
Separately, prepare a 2% (w/v) aqueous solution of PVA.
-
Add the PLGA/chloroform solution to 12 ml of the PVA solution.
-
Emulsify the mixture using a probe sonicator set at 55W for 2 minutes over an ice bath to form an oil-in-water emulsion.
-
Stir the emulsion overnight at room temperature to allow for the evaporation of chloroform.
-
To load this compound, dissolve it in the initial PLGA/chloroform solution.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unloaded this compound.
-
Lyophilize the nanoparticle pellet for storage.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Quantify the amount of this compound encapsulated in the nanoparticles using HPLC.
Protocol 2: Troubleshooting this compound Precipitation in Cell Culture
This protocol provides a systematic approach to address solubility issues with this compound in cell culture experiments.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
37°C water bath or incubator
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution.
-
Gradually add the required volume of the stock solution to the pre-warmed medium while gently vortexing. Do not add the medium to the stock solution.
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If the solution is not clear, consider preparing a fresh solution at a lower final concentration.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Inflammatory and Cell Survival Signaling Pathways
This compound and its parent compound, punicalagin, have been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][12] These include the NF-κB, MAPK, and PI3K/Akt pathways.
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival. This is a crucial mechanism for its anti-inflammatory and anti-cancer effects.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. This compound can suppress the phosphorylation of key MAPK proteins like p38, JNK, and ERK.[1]
-
PI3K/Akt Pathway: This pathway is critical for cell growth and survival. Punicalagin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in cancer cells.[12]
Experimental Workflow for Investigating this compound's Effect on Signaling Pathways
The following diagram outlines a typical experimental workflow to study how this compound affects a specific signaling pathway.
Logical Workflow for Troubleshooting this compound Solubility
This diagram provides a step-by-step guide to addressing precipitation issues with this compound in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Newly Synthesized this compound and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of this compound and Punicalagin Interaction with PDIA3 and PDIA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Punicalagin from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Accounting for Punicalin Metabolism in Experimental Design
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when designing and executing experiments involving punicalin and its metabolism.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to specific issues that may arise during your research.
In Vitro & Cell Culture Experiments
-
Question 1: My in vitro results with this compound are inconsistent. What are the potential causes?
-
Answer: Inconsistencies in in vitro experiments with this compound can stem from several factors. This compound's stability in cell culture media can be a concern; it may degrade or precipitate over time, affecting its effective concentration. It is crucial to assess its stability under your specific experimental conditions (e.g., pH, temperature, media composition). Additionally, this compound can bind to proteins in the serum of the culture medium, which can reduce its bioavailability to the cells. Consider using serum-free or low-serum media for certain experiments, with appropriate controls to account for potential effects on cell health. Finally, ensure accurate and consistent preparation of your this compound stock solutions, as solubility issues can lead to dosing errors.
-
-
Question 2: I am not observing the expected downstream effects of this compound on signaling pathways like NF-κB or MAPK in my cell line.
-
Answer: This could be due to several reasons. Firstly, the metabolic capacity of your chosen cell line is a critical factor. Many cell lines lack the necessary enzymes to metabolize this compound into its bioactive metabolites, such as ellagic acid and urolithins.[1] Therefore, the observed effects might be limited to those of the parent compound. To address this, you can co-treat cells with a mixture of this compound and its known metabolites or use cell lines with higher metabolic activity. Secondly, the concentration and treatment duration are crucial. This compound's effects are often dose- and time-dependent.[2] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint. Lastly, verify the activation state of the signaling pathway in your control cells to ensure that you are measuring a response to this compound in a dynamic range.
-
Gut Microbiota & Fermentation Studies
-
Question 3: The production of urolithins in my in vitro fecal fermentation model is highly variable between donors. How can I account for this?
-
Answer: This is a well-documented phenomenon and a key challenge in studying this compound metabolism.[3] The composition of the gut microbiota varies significantly between individuals, leading to different "metabotypes" that determine the types and amounts of urolithins produced.[4] To manage this variability, it is essential to characterize the metabotype of your fecal donors beforehand. You can screen donors for their ability to produce specific urolithins (e.g., Urolithin A, B) from ellagic acid or a pomegranate extract. When reporting your results, stratify the data based on these metabotypes. For mechanistic studies, consider using fecal inocula from donors with a known, consistent metabotype.
-
-
Question 4: I am observing low or no conversion of this compound to urolithins in my fermentation experiment.
-
Answer: Several factors could contribute to this issue. The viability and composition of the fecal microbiota are paramount. Ensure that the collection, storage, and handling of fecal samples are performed under strict anaerobic conditions to preserve the relevant bacterial populations. The fermentation medium composition is also critical; it should support the growth of the necessary bacteria. Additionally, the concentration of this compound or the pomegranate extract used can influence the metabolic outcome. High concentrations might inhibit certain bacterial species. It is also important to note that some bacterial strains can only hydrolyze punicalagin (B30970) to ellagic acid and may not be capable of the subsequent conversion to urolithins.[5]
-
In Vivo & Animal Studies
-
Question 5: The oral bioavailability of this compound in my animal model is extremely low, making it difficult to achieve therapeutic concentrations.
-
Answer: this compound is a large molecule with inherently low oral bioavailability.[6][7] A significant portion is not absorbed intact and is metabolized by the gut microbiota.[7] To address this, consider the following strategies in your experimental design:
-
Formulation: Utilize formulations designed to enhance bioavailability, such as herbosomes or other nanoparticle-based delivery systems.[8]
-
Route of Administration: For initial mechanistic studies, you might consider intravenous administration to bypass the complexities of oral absorption and gut metabolism, although this does not reflect the typical route of exposure.
-
Focus on Metabolites: Since the biological effects are often attributed to the gut-derived metabolites (urolithins), your study design should include the quantification of these metabolites in plasma and tissues, not just the parent compound.
-
Animal Model: Be aware that gut microbiota composition can vary between different animal strains and vendors, which will impact metabolite production.[9] It is advisable to use animals from a single, consistent source.
-
-
-
Question 6: How do I troubleshoot inconsistent results in animal studies investigating the effects of pomegranate extract?
-
Answer: Inconsistent outcomes in animal studies are often linked to the variability in gut microbiota, as discussed in the context of in vitro fermentations.[9] This leads to inter-individual differences in the production of bioactive urolithins.[9] To mitigate this, consider the following:
-
Animal Sourcing and Housing: Obtain animals from the same supplier and facility to minimize baseline differences in their gut microbiomes.[9] Co-housing animals or transferring bedding can help normalize the gut microbiota across your study groups.[9]
-
Diet: The composition of the animal diet can significantly influence the gut microbiota. Ensure a consistent and defined diet is used throughout the study.
-
Metabotyping: If feasible, you can pre-screen animals to identify their urolithin metabotype before assigning them to treatment groups.
-
-
Analytical & Quantification Issues
-
Question 7: I am facing challenges with the HPLC-MS/MS quantification of this compound and its metabolites.
-
Answer: The analysis of this compound and its metabolites can be complex due to their structural similarities and the presence of isomers. Here are some troubleshooting tips:
-
Standard Purity: Ensure the purity of your analytical standards for this compound, ellagic acid, and various urolithins.
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation of the anomers of this compound (α and β) and the different urolithin isomers.[10] The choice of the column and mobile phase is critical.[10]
-
Matrix Effects: Biological samples (plasma, feces, tissue homogenates) can cause ion suppression or enhancement in the mass spectrometer. Implement a robust sample preparation method (e.g., solid-phase extraction) to minimize these matrix effects. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.
-
Metabolite Conjugates: In vivo, urolithins are often present as glucuronide and sulfate (B86663) conjugates.[11] To quantify the total amount of each urolithin, your analytical protocol should include an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) to cleave these conjugates before analysis.
-
-
Quantitative Data
The following tables summarize key quantitative data related to this compound metabolism and its biological effects.
Table 1: Pharmacokinetic Parameters of Punicalagin (PUN) in Rats
| Parameter | Intravenous (10 mg/kg) | Intragastric (100-400 mg/kg) | Reference |
| t1/2 (h) | 6.45 ± 2.11 | - | [7] |
| Vd (L/kg) | 0.94 ± 0.23 | 14.0 - 44.5 | [7] |
| Tmax (h) | - | ~2 | [7] |
| Absolute Bioavailability (%) | - | 3.22 - 5.38 | [7] |
| Cmax (µg/mL) | - | 1.91 - 34.8 | [7] |
| AUC0-t (µg*h/mL) | - | 30.0 - 211.5 | [7] |
Table 2: In Vitro Bioactivity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Punicalagin | HGC-27 | Gastric | 100 - 200 | 48 | [12] |
| Punicalagin | ME-180 | Cervical | 50 - 100 | 48 | [12] |
| This compound | T98G | Glioblastoma | ~20 | 48 | [2] |
| Ellagic Acid | HeLa | Cervical | - (Inhibitory effect noted) | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound metabolism research.
Protocol 1: In Vitro Gut Microbiota Fermentation of this compound
This protocol is adapted from in vitro fermentation procedures used for studying polyphenols.[14][15]
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Process the samples immediately under anaerobic conditions (e.g., in an anaerobic chamber).
-
Prepare a 10-20% (w/v) fecal slurry by homogenizing the feces in a pre-reduced anaerobic phosphate (B84403) buffer (pH 7.0).
-
-
Fermentation Setup:
-
Prepare a basal fermentation medium containing peptone, yeast extract, and salts.
-
Dispense the medium into anaerobic culture tubes or a bioreactor.
-
Add your test compound (this compound or a this compound-rich extract) to the desired final concentration. Include a vehicle control (without the test compound).
-
Inoculate the medium with the fecal slurry (e.g., 10% v/v).
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the disappearance of the parent compound and the appearance of metabolites.
-
Immediately stop the metabolic activity in the collected samples (e.g., by flash-freezing or adding a quenching solvent).
-
-
Sample Analysis:
-
Extract the metabolites from the fermentation broth using a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracts using HPLC-MS/MS to identify and quantify this compound, ellagic acid, and urolithins.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is based on standard procedures for assessing intestinal permeability.[16][17][18][19][20]
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Seed the cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound or its metabolites) dissolved in HBSS to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the end of the experiment.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using HPLC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the AP chamber.
-
Visualizations
Diagram 1: this compound Metabolism Pathway
Caption: Metabolic conversion of punicalagin to urolithins.
Diagram 2: Experimental Workflow for Studying this compound Metabolism
References
- 1. Pomegranate ellagitannins stimulate growth of gut bacteria in vitro: Implications for prebiotic and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound and Punicalagin Interaction with PDIA3 and PDIA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of Punicalagin into Ellagic Acid by Selected Probiotic Bacteria: A Study of the Underlying Mechanisms by MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the bioavailability and metabolism in the rat of punicalagin, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. dwscientific.com [dwscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. enamine.net [enamine.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of Punicalin Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with punicalin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in experiments?
This compound is a large polyphenol and a type of ellagitannin found in high concentrations in pomegranates. Its stability is crucial for consistent and reproducible experimental results.[1] Degradation of this compound can lead to a loss of its biological activity and the formation of other compounds, which can affect experimental outcomes.[1]
Q2: What are the main factors that affect the stability of this compound in aqueous solutions?
The primary factors influencing this compound stability in aqueous solutions are pH, temperature, and light exposure.[1] this compound is generally more stable in acidic conditions and at lower temperatures.[1]
Q3: What are the primary degradation products of this compound?
Under conditions that promote degradation, such as neutral or alkaline pH, this compound can hydrolyze to form gallagic acid and ellagic acid.[1]
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to use freshly prepared solutions, maintain a low temperature (e.g., on ice or at 4°C), and use acidic buffers (pH below 7) when compatible with your experimental design.[1] It is also advisable to protect solutions from light.[1]
Q5: What is the recommended solvent for dissolving this compound?
This compound is soluble in water, methanol, DMSO, and ethanol (B145695).[1][2] For stock solutions, organic solvents like DMSO and ethanol are suitable.[1] When using organic solvents, purging with an inert gas to remove oxygen is a good practice.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the quality control of this compound extracts.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/UPLC chromatogram | 1. Degradation of this compound: this compound may have degraded into smaller molecules like gallagic acid or ellagic acid.[1] 2. Contamination: The sample, solvent, or glassware may be contaminated. | 1. Confirm the identity of new peaks using mass spectrometry (MS) and compare retention times with standards of expected degradation products.[1] 2. Use high-purity solvents and meticulously clean all glassware.[1] |
| Inconsistent experimental results | 1. Improper storage or handling: Degradation of this compound due to repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures. 2. High pH of the medium: Neutral or alkaline pH can lead to hydrolysis.[1] | 1. Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C, thaw on ice, and use immediately.[1] 2. If the experiment allows, buffer the system to an acidic pH.[1] |
| Progressive loss of this compound concentration in aqueous solution over time | 1. Hydrolysis: This is likely if the solution has a neutral or alkaline pH.[1] 2. Thermal degradation: Exposure to heat can break down the molecule.[1] | 1. Lower the pH of the solution to an acidic range (e.g., pH 3-5) and store at 4°C or below.[1] 2. Avoid heating this compound solutions. If necessary, use the lowest possible temperature for the shortest duration.[1] |
| Poor peak shape (e.g., tailing, broadening) in HPLC/UPLC | 1. Column degradation: The column may be contaminated or aged. 2. Inappropriate mobile phase: The mobile phase composition or pH may not be optimal. 3. Sample overload: Injecting too much sample can lead to poor peak shape. | 1. Replace the guard column or the analytical column. 2. Adjust the mobile phase composition, for instance, by altering the organic modifier concentration or the pH.[3] 3. Reduce the sample concentration or injection volume.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.[4]
| Parameter | Specification |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | A: 0.1% to 2% formic or acetic acid in water[4] B: Acetonitrile or methanol[4] |
| Gradient Program | A typical gradient might be: 0-18 min: 5% to 15% B 18-20 min: 15% to 65% B 20-25 min: 65% to 5% B 25-30 min: 5% B (re-equilibration)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 257 nm or 378 nm[4] |
| Injection Volume | 10-20 µL[4] |
| Standard Preparation | Prepare a stock solution of a certified this compound standard in the initial mobile phase. Generate a calibration curve using a series of dilutions.[4][5] |
Ultra-High-Performance Liquid Chromatography (UHPLC) for this compound Analysis
UHPLC offers faster analysis times and improved resolution compared to traditional HPLC.[5]
| Parameter | Specification |
| Instrumentation | UHPLC system with a PDA or Mass Spectrometry (MS) detector |
| Column | Sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | A: 0.1% formic acid in water[5] B: Methanol[5] |
| Gradient Program | 1-5 min, 1-5% B 5-10 min, 5-25% B 10-13 min, 25-95% B 13-16 min, 95% B[5] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 22°C[5] |
| Detection Wavelength | 280 nm[5] |
| Injection Volume | 10 µL[5] |
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting logic for this compound quality control.
References
Validation & Comparative
Punicalin: An In Vivo Examination of Its Anti-inflammatory Efficacy
For researchers and professionals in drug development, identifying potent anti-inflammatory compounds is a critical endeavor. Punicalin, a large polyphenol found in pomegranates, has emerged as a promising candidate. This guide provides an objective comparison of this compound's anti-inflammatory performance against alternatives, supported by in vivo experimental data. We will delve into detailed methodologies, present quantitative data in a clear format, and visualize key experimental processes and biological pathways.
Comparative Efficacy in Carrageenan-Induced Paw Edema
A widely used preclinical model for acute inflammation is the carrageenan-induced paw edema model in rats. This model allows for the evaluation of the anti-edematous effects of compounds. In a comparative study, the anti-inflammatory activities of this compound and a related compound, punicalagin (B30970), were assessed against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.
The results, measured as the inhibition of paw edema four hours after carrageenan administration, are summarized below.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | 5 | 39.15 |
| Punicalagin | 5 | 39.15 |
| Punicalagin | 10 | 58.15 |
| Indomethacin | 10 | Not specified in provided results |
Data sourced from a study on the effects of punicalagin and this compound on carrageenan-induced inflammation in rats[1][2][3]. It is noteworthy that while the anti-inflammatory activity of punicalagin and this compound was identical at a 5 mg/kg dose, increasing the dosage of punicalagin led to a greater anti-inflammatory effect. Conversely, larger doses of this compound were reported to potentially induce some cellular damage[1][2][3].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The following protocol outlines the methodology used to induce and measure acute inflammation in the rat paw.
1. Animal Model:
-
Species: Wistar Kyoto (WKY) rats.
-
Grouping: Animals are divided into control and treatment groups.
2. Induction of Inflammation:
-
A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar tissue of the right hind paw of each rat.[4]
3. Drug Administration:
-
This compound, punicalagin, or the reference drug (indomethacin) are administered to the treatment groups, typically intraperitoneally, at specified doses prior to or shortly after carrageenan injection. The control group receives a vehicle.
4. Measurement of Paw Edema:
-
Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., every hour for up to 5 hours).
-
The degree of swelling is calculated as the percentage increase in paw volume compared to the pre-injection volume.
5. Calculation of Inhibition:
-
The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group, and Vt is the average paw volume in the treated group.
This compound's Mechanism of Action: Insights from In Vivo Models
This compound's anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Studies in lipopolysaccharide (LPS)-induced acute lung injury in mice have shown that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
The activation of NF-κB is a central event in inflammation, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6] Similarly, the MAPK pathways (including ERK1/2, JNK, and p38) are crucial for the production of inflammatory mediators, and their phosphorylation is attenuated by this compound treatment.[7][8]
References
- 1. Effects of punicalagin and this compound on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. worldscientific.com [worldscientific.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. This compound attenuates LPS-induced acute lung injury by inhibiting inflammatory cytokine production and MAPK/NF-κB signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Punicalin vs. Punicalagin: A Comprehensive Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed, data-driven comparison of punicalin and punicalagin (B30970), two prominent ellagitannins found in pomegranates and other botanicals. This analysis delves into their comparative biological activities, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
Chemical Structure and Bioavailability: A Tale of Two Tannins
Punicalagin is a large ellagitannin that, upon hydrolysis, can yield this compound, gallic acid, and ellagic acid. This structural relationship is fundamental to understanding their distinct biological activities. The bioavailability of both compounds is generally low, as they are poorly absorbed in their intact forms. Instead, they are primarily metabolized by the gut microbiota into smaller, more readily absorbable compounds like urolithins, which are believed to contribute significantly to their overall health benefits.
Comparative Biological Performance: A Quantitative Overview
The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison of the biological efficacy of this compound and punicalagin.
Antioxidant Activity
Punicalagin consistently demonstrates superior antioxidant activity compared to this compound, as evidenced by lower IC50 values in radical scavenging assays. This is likely attributable to its larger molecular structure and a greater number of hydroxyl groups available to donate hydrogen atoms.
| Assay | This compound IC50 | Punicalagin IC50 | Reference |
| DPPH Radical Scavenging | ~6.3 µM | ~4.5 µM | |
| ABTS Radical Scavenging | ~3.8 µM | ~2.9 µM |
Anti-inflammatory and Cytotoxic Effects
In studies on human peripheral blood mononuclear cells (PBMCs), punicalagin exhibited more potent cytotoxic and anti-proliferative effects than this compound.[1][2][3] Both compounds have been shown to dose-dependently inhibit the production of pro-inflammatory cytokines.[1][2][3]
| Assay | Cell Line | This compound IC50 | Punicalagin IC50 | Reference |
| Cytotoxicity (MTT Assay) | Human PBMCs | 113.4 µg/mL | 91.07 µg/mL | [4][5] |
| Inhibition of Cell Proliferation | Human PBMCs | 69.95 µg/mL | 38.52 µg/mL | [4][5][6] |
| Cytotoxicity (MTT Assay) | 3T3-L1 Pre-adipocytes | 385.53 µM | 248.07 µM | [7][8] |
Anticancer Activity
Direct comparative studies on a wide range of cancer cell lines are still emerging. However, a recent study on glioblastoma cell lines demonstrated that both compounds exhibit cytotoxic effects, with this compound showing a similar effect to punicalagin at a concentration of 20 µM on the T98G cell line.[9] The study also revealed a differential inhibitory activity against the protein disulfide isomerase family members PDIA1 and PDIA3, with this compound showing greater selectivity for PDIA3.
| Assay | Target | This compound IC50 | Punicalagin IC50 | Reference |
| Disulfide Reductase Activity | PDIA1 | 58.0 x 10⁻⁶ M | 6.1 x 10⁻⁶ M | [9] |
| Disulfide Reductase Activity | PDIA3 | 11.0 x 10⁻⁶ M | 1.5 x 10⁻⁶ M | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of this compound and punicalagin.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and punicalagin in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
In a 96-well microplate, add a specific volume of the test compound or standard to a solution of DPPH in methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and punicalagin on cells.
Procedure:
-
Seed cells (e.g., PBMCs, cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and punicalagin for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Cytokine Inhibition Assay (ELISA)
Objective: To measure the inhibitory effect of this compound and punicalagin on the production of pro-inflammatory cytokines.
Procedure:
-
Culture immune cells (e.g., PBMCs or RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound and punicalagin for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubate the cells for an appropriate period (e.g., 24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatants.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated relative to the stimulated control group.
Signaling Pathways and Mechanisms of Action
Punicalagin has been extensively studied for its ability to modulate multiple signaling pathways implicated in inflammation and cancer.[10][11] this compound is also known to affect cellular signaling, with recent research highlighting its selective inhibition of specific protein targets.
Comparative Modulation of Key Signaling Pathways
Both this compound and punicalagin have been shown to influence the NF-κB and MAPK signaling pathways, which are central to the inflammatory response and cancer progression.[4][5][6][11] Punicalagin has also been reported to inhibit the PI3K/Akt/mTOR pathway.[10][11] A direct comparison of their effects on these pathways reveals nuances in their mechanisms of action. The diagram below illustrates the general inhibitory effects of these compounds on these critical pathways.
Caption: Comparative overview of this compound and punicalagin's inhibitory effects.
Experimental Workflow for Signaling Pathway Analysis
A typical workflow to investigate the effects of this compound and punicalagin on signaling pathways involves several key steps, as illustrated in the diagram below.
Caption: A typical workflow for studying cellular signaling pathways.
Conclusion
The available evidence consistently indicates that while both this compound and punicalagin possess a broad spectrum of biological activities, punicalagin generally exhibits superior potency in antioxidant, anti-inflammatory, and cytotoxic assays. This is likely a consequence of its more complex chemical structure, which provides more sites for interaction with biological targets. For researchers in drug discovery and development, these findings suggest that punicalagin may represent a more promising lead compound for further investigation. However, the greater selectivity of this compound for certain targets, such as PDIA3, warrants further exploration for specific therapeutic applications. This comparative guide provides a foundation for future research aimed at harnessing the therapeutic potential of these fascinating natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PUNICALAGIN AND this compound SUPPRESS THE ADIPOCYTE DIFFERENTIATION THROUGH THE TRANSCRIPTION FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Punicalin and Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Polyphenols
Punicalin and ellagic acid, two phenolic compounds abundantly found in pomegranates and other plant sources, are widely recognized for their significant antioxidant properties. While structurally related, with this compound being a large ellagitannin that can hydrolyze into ellagic acid, their antioxidant capacities exhibit notable differences in various experimental models. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visualizations of the underlying biochemical pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and ellagic acid have been rigorously evaluated using a variety of in vitro assays. The data consistently demonstrates that this compound exhibits superior antioxidant activity in non-cellular assays. A lower IC50 value indicates a higher antioxidant activity, signifying that a lower concentration of the compound is required to inhibit 50% of the free radicals.
| Antioxidant Assay | This compound | Ellagic Acid | Key Findings |
| DPPH Radical Scavenging Activity (IC50) | Lower IC50 values reported, indicating stronger activity. | Higher IC50 values compared to this compound. | This compound is a more potent scavenger of the DPPH radical. |
| ABTS Radical Scavenging Activity (TEAC) | High TEAC values, indicating significant antioxidant capacity. | Lower TEAC values compared to this compound. | This compound shows superior ability to quench the ABTS radical cation. |
| Ferric Reducing Antioxidant Power (FRAP) | Higher FRAP values, indicating greater reducing power. | Lower FRAP values compared to this compound. | This compound is more effective at reducing ferric iron. |
| Superoxide (B77818) Radical (O₂•⁻) Scavenging (IC50) | 0.015 µg/mL[1] | 0.49 µg/mL[1] | This compound is significantly more effective at scavenging superoxide radicals. |
| Hydroxyl Radical (•OH) Scavenging (IC50) | 0.42 µg/mL[1] | No significant effect at tested concentrations.[1] | This compound demonstrates the ability to scavenge highly reactive hydroxyl radicals, whereas ellagic acid shows little to no effect in the same assays. |
| Peroxynitrite (ONOO⁻) Scavenging (IC50) | 0.2467 µg/mL[1] | No significant effect at tested concentrations.[1] | This compound is an effective scavenger of peroxynitrite, a potent nitrating and oxidizing agent. Ellagic acid did not show significant scavenging activity in the cited studies. |
| Cellular Antioxidant Activity (CAA) | Data not available in the searched results. | Data not available in the searched results. | Further research is needed to compare their antioxidant activities within a cellular environment. |
Signaling Pathway: Nrf2/ARE Activation
Both this compound and ellagic acid have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound and ellagic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: The Nrf2/ARE signaling pathway activated by this compound and ellagic acid.
Experimental Workflow
The comparison of antioxidant capacity typically follows a multi-assay approach to ensure a comprehensive evaluation.
Caption: A typical experimental workflow for comparing antioxidant capacities.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and ellagic acid in the same solvent. A positive control, such as ascorbic acid or Trolox, should also be prepared.
-
Reaction: Add a specific volume of the sample or standard to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of this compound, ellagic acid, and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard to a pre-warmed aliquot of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the reaction mixture at 593 nm.
-
Calculation: A standard curve is generated using the absorbance values of the ferrous sulfate (B86663) standards. The FRAP value of the sample is then determined from the standard curve and is typically expressed as micromoles of Fe²⁺ equivalents per gram or mole of the antioxidant.
Conclusion
The experimental data strongly indicates that this compound possesses a higher in vitro antioxidant capacity compared to its hydrolysis product, ellagic acid. This is evident from its superior performance in various radical scavenging and reducing power assays. Both compounds, however, demonstrate the ability to upregulate the cellular antioxidant defense system through the activation of the Nrf2/ARE pathway. The choice between these compounds for further research and development may depend on the specific application, considering factors such as bioavailability and the targeted biological system. The provided protocols and workflow offer a standardized approach for the continued investigation and comparison of these and other antioxidant compounds.
References
Punicalin vs. Other Ellagitannins: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of punicalin and other prominent ellagitannins, focusing on experimental data to delineate their respective efficacies. This compound, a large polyphenol found in pomegranates, and its related compounds, including ellagic acid and urolithins, have garnered significant attention for their potential health benefits. This document summarizes their comparative antioxidant, anti-inflammatory, and anticancer properties, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of this compound and its related compounds varies significantly across different assays. The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of their antioxidant, anti-inflammatory, and antiproliferative activities.
Antioxidant Capacity
This compound consistently demonstrates superior antioxidant activity in various standard assays compared to its hydrolysis product, ellagic acid.[1] The antioxidant mechanism of these polyphenols involves donating electrons to neutralize free radicals, thereby mitigating oxidative stress.[2]
Table 1: Comparative Antioxidant Activity of this compound and Ellagic Acid
| Assay | This compound | Ellagic Acid | Reference(s) |
| TEAC (Trolox Equivalent Antioxidant Capacity) | 100,900 µM Trolox Equivalents | 40 µM Trolox Equivalents | [1] |
| Superoxide Radical (O₂•⁻) Scavenging (IC₅₀) | 0.015 µg/mL | 0.49 µg/mL | [1] |
| Hydroxyl Radical (•OH) Scavenging (IC₅₀) | 0.42 µg/mL | No effect at tested concentrations | [1] |
| Peroxynitrite (ONOO⁻) Scavenging (IC₅₀) | 0.2467 µg/mL | No effect at tested concentrations | [1] |
A lower IC₅₀ value indicates higher antioxidant activity.
Anti-inflammatory Activity
This compound and other ellagitannins exhibit potent anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory cytokines. Studies have shown that these compounds can synergistically inhibit inflammatory responses.[3]
Table 2: Comparative Anti-inflammatory and Antiproliferative Effects of Pomegranate Ellagitannins
| Compound | Activity | IC₅₀ (µg/mL) | Cell Line/Assay | Reference(s) |
| Punicalagin (B30970) (PG) | Antiproliferation | 38.52 | Human PBMCs | [4][5] |
| This compound (PN) | Antiproliferation | 69.95 | Human PBMCs | [4][5] |
| Ellagic Acid (EA) | Antiproliferation | 7.56 | Human PBMCs | [4][5] |
| Pomegranate Peel Extract (PEx) | Antiproliferation | 49.05 | Human PBMCs | [4][5] |
IC₅₀ values for antiproliferation on Phytohemagglutinin (PHA)-stimulated Peripheral Blood Mononuclear Cells (PBMCs). All tested ellagitannins strongly and dose-dependently inhibited the production of pro-inflammatory cytokines TNF-α, IL-6, and IL-8, with their combinations acting synergistically.[3][5]
Anticancer and Antiproliferative Activity
The anticancer potential of this compound and its metabolites has been demonstrated in various cancer cell lines. Their mechanisms of action include the induction of apoptosis and cell cycle arrest.[6][7]
Table 3: Comparative Antiproliferative Activity of Pomegranate Ellagitannins and their Metabolites on Colon Cancer Cells
| Compound | IC₅₀ (µM) | Cell Line | Reference(s) |
| Punicalagins | 135 | HT-29 | [8] |
| Punicalins | 196 | HT-29 | [8] |
| Ellagic Acid | 462 | HT-29 | [8] |
| Urolithins | 316 - 378 | HT-29 | [8] |
| Gallic Acid | 235 | HT-29 | [8] |
| Hexahydroxydiphenic acid (HHDP) | 123 | HT-29 | [8] |
IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.
Bioavailability and Metabolism: From this compound to Urolithins
The in vivo effects of this compound are largely attributed to its metabolites. Punicalagin, a larger ellagitannin, is hydrolyzed to ellagic acid in the intestine.[9] Gut microbiota then metabolize ellagic acid into urolithins (e.g., Urolithin A, B, and C), which are more readily absorbed and are considered to be the primary bioactive molecules.[6][10] The low bioavailability of this compound itself suggests that its systemic effects are mediated by these metabolites.[6]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Antioxidant Activity Assays
A general workflow for assessing antioxidant activity involves initial chemical-based screening followed by cell-based assays.[11]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[11] Store in an amber bottle at 4°C.
-
Test Samples: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and create a series of dilutions.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the test sample or standard to the wells.
-
Add the DPPH working solution to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green radical to its colorless neutral form is monitored spectrophotometrically.[1]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.[11] Dilute this stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample or standard to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 5-7 minutes.[11]
-
Measure the absorbance at 734 nm.
-
Anti-inflammatory Activity Assays
In vitro assays are commonly used for the initial screening of the anti-inflammatory properties of natural products.[12]
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.[13]
-
Reagent Preparation:
-
Bovine Serum Albumin (BSA) or Egg Albumin (1% solution).
-
Test Samples and Standard (e.g., Diclofenac Sodium): Prepared in various concentrations.
-
-
Assay Procedure:
-
Mix the test sample or standard with the albumin solution.
-
Adjust the pH of the reaction mixture.
-
Incubate at room temperature for a short period, then heat at a specific temperature (e.g., 55-70°C) for 20 minutes.[13][14]
-
Cool the solutions and measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage of inhibition.
-
-
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
-
Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages or human PBMCs.
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (except for the negative control).
-
Incubate for a period (e.g., 24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Cell Viability and Antiproliferative Assays
These assays are crucial for determining the cytotoxic and antiproliferative effects of compounds on cancer cells.
-
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[15]
-
Reagent Preparation:
-
MTT Solution: 5 mg/mL in phosphate-buffered saline (PBS).
-
Solubilization Solution: e.g., Dimethyl sulfoxide (B87167) (DMSO).
-
-
Assay Procedure (96-well plate format):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Conclusion
The experimental data presented in this guide highlight the potent biological activities of this compound and its related ellagitannins. This compound exhibits remarkable antioxidant properties in its native form. However, its in vivo anti-inflammatory and anticancer effects are likely mediated by its metabolites, ellagic acid and, more significantly, urolithins, which possess greater bioavailability. The synergistic interactions observed between these compounds underscore the potential of whole pomegranate extracts in therapeutic applications. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds in human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. ingredients-lonier.com [ingredients-lonier.com]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journalajrb.com [journalajrb.com]
- 13. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 14. An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Punicalin: A Comparative Guide to its Synergistic Effects with Polyphenols
For researchers, scientists, and drug development professionals, understanding the intricate interplay between natural compounds is paramount in harnessing their full therapeutic potential. Punicalin, a prominent ellagitannin found in pomegranates, has demonstrated significant bioactivity. However, emerging evidence reveals that its efficacy is substantially amplified when combined with other polyphenols. This guide provides a comprehensive comparison of this compound's performance, both alone and in synergy with other polyphenols, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
Quantitative Analysis of Synergistic Bioactivity
The synergistic potential of this compound has been observed across various therapeutic areas, including anticancer, anti-inflammatory, and antioxidant activities. The following tables summarize the quantitative data from key studies, highlighting the enhanced effects of these combinations.
Table 1: Comparative Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound/Combination | Cell Line | Cancer Type | IC50 (µM) | Interaction Type | Reference(s) |
| Punicalagin | HGC-27 | Gastric Cancer | ~100-200 | - | |
| Punicalagin + 5-Fluorouracil | Hep-2 | Laryngeal Squamous Cell Carcinoma | Combination showed the lowest proliferation rate | Synergistic | |
| Punicalagin + Oxaliplatin (B1677828) (5 µM) | Caco-2 | Colon Cancer | Increased apoptosis compared to oxaliplatin alone | Synergistic | |
| Pomegranate Peel Extract (contains this compound) | Calu-6 | Lung Carcinoma | - | - | [1] |
| Quercetin (B1663063) | Calu-6 | Lung Carcinoma | - | - | [1] |
| Pomegranate Peel Extract + Quercetin | Calu-6 | Lung Carcinoma | Increased apoptosis (25.51%) vs. individual treatments (15.59% and 18.20%) | Synergistic | [1] |
| This compound (Free) | MCF-7 | Breast Cancer | Undetectable (>100 µM) | - | [2] |
| This compound-Nano formulation | MCF-7 | Breast Cancer | 37.11 - 38.15 | - | [2][3] |
Note: Data for Punicalagin is often used as a close reference for this compound due to their structural similarity and interconversion.
Table 2: Comparative Immunomodulatory and Anti-inflammatory Effects
This table presents the IC50 values for the inhibition of cell proliferation and the synergistic effects on cytokine production.
| Compound/Combination | Assay | IC50 (µg/mL) | Effect on Cytokine Production | Interaction Type | Reference(s) |
| This compound (PN) | PBMC Proliferation | 69.95 | Inhibits TNF-α, IL-6, IL-8 | - | [4][5] |
| Punicalagin (PG) | PBMC Proliferation | 38.52 | Inhibits TNF-α, IL-6, IL-8 | - | [4][5] |
| Ellagic Acid (EA) | PBMC Proliferation | 7.56 | Inhibits TNF-α, IL-6, IL-8 | - | [4][5] |
| PG + PN + EA | Cytokine Production | - | Synergistic inhibition of TNF-α, IL-6, IL-8 | Synergistic | [4] |
Table 3: Comparative Antioxidant Activity (IC50 Values)
This table showcases the superior antioxidant capacity of this compound and its synergistic potential.
| Compound/Combination | Assay | IC50 (µg/mL) | Reference(s) |
| Punicalagin | Superoxide Radical Scavenging | 0.015 | [6] |
| Ellagic Acid | Superoxide Radical Scavenging | 0.49 | [6] |
| Punicalagin | Hydroxyl Radical Scavenging | 0.42 | [6] |
| Ellagic Acid | Hydroxyl Radical Scavenging | No effect at tested concentrations | [6] |
| Pomegranate Juice (contains this compound, Ellagic Acid, etc.) | TEAC Assay | Higher than individual compounds | [7] |
| Total Pomegranate Tannins | TEAC Assay | Higher than Punicalagin and Ellagic Acid alone | [7] |
Key Signaling Pathways Modulated by this compound and its Combinations
This compound and its polyphenol partners exert their synergistic effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival. In many chronic diseases, this pathway is constitutively active. This compound, often in synergy with other polyphenols like quercetin and ellagic acid, inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-proliferative genes.[7][8][9][10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound and its combinations can suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38, leading to the attenuation of inflammatory responses and induction of cancer cell death.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Newly Synthesized this compound and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Punicalin Across Diverse Botanical Sources: A Guide for Researchers
This guide offers a comprehensive comparative analysis of punicalin, a potent ellagitannin, from its various natural plant sources. Designed for researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, details established experimental protocols, and illustrates key molecular interactions to facilitate further investigation into this significant bioactive compound.
Natural Sources and Distribution of this compound
This compound and its closely related anomer, punicalagin (B30970), are most famously and abundantly found in the pomegranate (Punica granatum).[1] However, their presence extends to other plant species, primarily within the Terminalia and Combretum genera.[2][3] The concentration of these compounds varies significantly based on the plant part, cultivar, and geographical origin.[1] The pomegranate peel is consistently identified as the most concentrated source.[2][4]
Key botanical sources include:
-
Punica granatum (Pomegranate): The peel (pericarp) contains the highest concentration, followed by the leaves, with significantly lower amounts in the arils and juice.[1] Commercial juices may contain notable levels due to processing methods that include the peel.[1]
-
Terminalia species: this compound has been identified in species such as Terminalia catappa (Indian almond) and Terminalia myriocarpa.[1][3][5]
-
Combretum species: Combretum molle (velvet bushwillow) is another identified source of these ellagitannins.[3][5]
Quantitative Comparison of this compound Content
The accurate quantification of this compound is essential for comparative analysis. The following table summarizes data on this compound and punicalagin content from various natural sources, as reported in scientific literature. It is important to note that "punicalagin" is often used to refer to the combination of its α and β anomers.
| Natural Source | Plant Part | Compound | Concentration Range (mg/g dry weight) | Reference(s) |
| Punica granatum (Pomegranate) | Peel | Punicalagin (α and β) | 7.39 - 216.36 | [2][6] |
| Punica granatum ('Taishanhong') | Peel | Total Punicalagin | 138.23 | [2] |
| Punica granatum (Moroccan) | Peel | Punicalagin-β | 216.36 | [6] |
| Punica granatum (Moroccan) | Peel | Punicalagin-α | 154.94 | [6] |
| Terminalia catappa | Leaves | This compound | Identified as a source | [5] |
| Combretum molle | Stem Bark | Punicalagin | Identified as a source | [3] |
Experimental Protocols: Extraction and Quantification
The methodologies used for extraction and quantification significantly impact the determined concentration of this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for its analysis.[2]
The general process for analyzing this compound content involves sample preparation, extraction of the compound, and subsequent quantification.
1. Sample Preparation:
-
Fresh Material: Plant material (e.g., pomegranate peels) is washed, dried at a controlled temperature (e.g., 50°C), and ground into a fine powder.[1]
-
Frozen Material: To better preserve compound integrity, fresh material can be frozen in liquid nitrogen and then ground into a powder.[2]
2. Extraction Methods:
-
Methanol Maceration: Powdered material is soaked in methanol (e.g., 1:10 w/v ratio) at room temperature, often with stirring or ultrasonication to improve efficiency. The resulting extract is filtered and concentrated using a rotary evaporator.[1][2]
-
Aqueous Extraction: Powdered tissue is mixed with ultrapure water. The aqueous solution is then separated and filtered (e.g., through a 0.22 μm membrane filter) before analysis.[2]
-
Ultrasound-Assisted Extraction (UAE): The powdered sample is mixed with a solvent (e.g., 40-80% ethanol) and subjected to ultrasonic power (e.g., ~750 W) for a specific duration (e.g., 20-25 minutes). This modern technique enhances extraction efficiency.[1][2]
3. Quantification by High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC or UHPLC system equipped with a Photodiode Array Detector (DAD) or Mass Spectrometer (MS).[1][6]
-
Column: A C18 reverse-phase column is typically used (e.g., Zorbax SB-C18, 150 mm × 4.6 mm, 5 μm).[2]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[2][7]
-
Detection: Punicalagin is optimally detected at a wavelength of 280 nm.[2]
-
Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve created with a certified punicalagin standard.[2]
Comparative Bioactivity and Key Signaling Pathways
This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][8] These effects are achieved by modulating several key intracellular signaling pathways.[9]
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation. This compound is a potent inhibitor of this pathway, suppressing the phosphorylation and degradation of its inhibitor, IκBα. This action prevents NF-κB from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[9]
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, is crucial for regulating cellular processes like proliferation and stress responses. This compound has been shown to suppress the activation of this pathway by inhibiting the phosphorylation of p38, ERK, and JNK, which contributes to its anti-inflammatory effects.[4]
The PI3K/Akt/mTOR signaling pathway is central to cell growth, survival, and proliferation. Its dysregulation is common in cancers. This compound can inhibit this pathway, which is a key mechanism behind its anti-cancer properties. For example, it has been shown to downregulate pro-inflammatory enzymes and inhibit mTOR signaling in cancer cells.[4]
The Nrf2 pathway is the master regulator of the cellular antioxidant response. This compound can activate this protective pathway. It promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Punicalagin - Wikipedia [en.wikipedia.org]
- 4. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Punicalagin Content and Antifungal Activity of Different Pomegranate (Punica ganatum L.) Genotypes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unveiling the Potency of Punicalin: A Comparative Guide to its Carbonic Anhydrase Inhibitory Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the carbonic anahydrase inhibitory activity of punicalin against other known inhibitors, supported by experimental data and detailed methodologies.
This compound, a large polyphenol ellagitannin found in pomegranates (Punica granatum), has been identified as a highly active inhibitor of carbonic anhydrase (CA). This enzyme plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion, making it a significant target for drug development in conditions like glaucoma, epilepsy, and altitude sickness. This guide delves into the experimental validation of this compound's CA inhibitory action, comparing it with other natural and synthetic inhibitors.
Comparative Analysis of Carbonic Anhydrase Inhibitors
While this compound is recognized as a potent inhibitor of carbonic anhydrase, specific IC50 values are not consistently reported in publicly available literature. However, studies indicate its potency is comparable to or slightly higher than the well-established synthetic inhibitor, acetazolamide. The table below summarizes the available inhibitory data for this compound and related compounds from pomegranate pericarp, alongside the standard inhibitor acetazolamide.
| Compound | Source | Type of Inhibition | IC50 Value |
| This compound | Punica granatum L. (pericarp) | Not specified | Data not available |
| Punicalagin | Punica granatum L. (pericarp) | Noncompetitive | Data not available |
| Granatin B | Punica granatum L. (pericarp) | Not specified | Data not available |
| Acetazolamide | Synthetic | Not applicable | ~16.3 nM - 20 µM (isoform dependent) |
Experimental Validation of Carbonic Anhydrase Inhibition
The inhibitory activity of this compound and other compounds against carbonic anhydrase is typically validated using a colorimetric assay that measures the esterase activity of the enzyme.
Experimental Protocol: Colorimetric Carbonic Anhydrase Activity Assay
This protocol is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)
-
p-Nitrophenyl Acetate (pNPA) solution (substrate)
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Acetazolamide (positive control inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the CA Assay Buffer and adjust the pH.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile (B52724) or acetone.
-
Prepare a working solution of pNPA by diluting the stock in the assay buffer.
-
Prepare stock solutions of the test compounds and acetazolamide.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank: Assay Buffer
-
Enzyme Control: Carbonic Anhydrase solution
-
Inhibitor Control: Carbonic Anhydrase solution and Acetazolamide
-
Test Wells: Carbonic Anhydrase solution and the test compound at various concentrations
-
-
-
Incubation:
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pNPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing the Experimental and Mechanistic Frameworks
To better understand the processes involved in validating and characterizing carbonic anhydrase inhibitors, the following diagrams illustrate the experimental workflow and the proposed mechanism of inhibition by related compounds.
Cross-validation of different punicalin quantification methods
A Comparative Guide to Punicalin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of this compound, a bioactive ellagitannin predominantly found in pomegranates. The selection of an appropriate quantification method is critical for accuracy and reliability in research, quality control, and drug development. This document outlines the performance of High-Performance Liquid Chromatography with UV-Vis or Diode Array Detection (HPLC-UV/DAD), Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, speed, and operational cost. The following table summarizes the key performance indicators for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and HPTLC.
| Parameter | HPLC-UV/DAD | UPLC-MS/MS | HPTLC |
| Linearity (r²) (Typical Range) | > 0.99 | > 0.9941[1] | > 0.9958 (for ellagic acid)[2] |
| Limit of Detection (LOD) | 0.15 to 0.24 mg/g[3] | Lower than HPLC | 39 ng/spot (for ellagic acid)[4] |
| Limit of Quantification (LOQ) | Not explicitly stated in provided abstracts | Lower than HPLC | 120 ng/spot (for ellagic acid)[4] |
| Accuracy (% Recovery) | 98.9–102.5%[3] | High | High |
| Precision (RSD) | < 2.2%[3] | High | High |
| Analysis Time | Longer | Fast[1] | Moderate |
| Selectivity | Good | Excellent | Good |
| Cost | Moderate | High | Low |
General Experimental Workflow
The quantification of this compound from a sample matrix, irrespective of the chosen analytical technique, follows a generalized workflow. This process begins with sample preparation to extract the analyte, followed by chromatographic separation and detection, and concludes with data analysis.
Caption: General workflow for this compound extraction and analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using HPLC-UV/DAD, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with UV-Vis/Diode Array Detection (HPLC-UV/DAD)
HPLC is a robust and widely used technique for the routine quantification of this compound.[5] It allows for the effective separation of the α and β anomers of punicalagin (B30970).[5]
Sample Preparation (Pomegranate Peels):
-
Drying and Grinding: Fresh pomegranate peels are washed, dried, and ground into a fine powder.[6]
-
Extraction: 1.0 g of the powdered peel is added to 10 mL of ultrapure water.[5] The mixture is agitated to ensure thorough extraction.[6] For enhanced extraction, ultrasonication can be employed.[5]
-
Liquid-Liquid Extraction: The aqueous solution is extracted with ethyl acetate. The aqueous phase, containing the water-soluble this compound, is collected.[5]
-
Filtration: The collected aqueous phase is filtered through a 0.22 µm membrane filter prior to HPLC analysis.[5][6]
Chromatographic Conditions:
-
System: HPLC system equipped with a photodiode array detector (DAD).[6]
-
Column: A C18 column, such as a Zorbax SB-C18 (150 mm × 4.6 mm, 5 μm), is commonly used.[3][6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an acidified aqueous solution (e.g., 2% v/v glacial acetic acid in water or 0.1% formic acid in water) is typical.[3][6]
-
Detection Wavelength: The optimal absorption wavelength for punicalagin is 280 nm.[6]
-
Quantification: A calibration curve is generated using a certified punicalagin standard. The concentration in samples is determined by comparing their peak areas to the standard curve.[6]
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity, specificity, and faster analysis times compared to HPLC, making it ideal for detecting low concentrations of this compound and its metabolites.[5][7]
Sample Preparation (Pomegranate Juice):
-
Clarification: Approximately 1.5 mL of pomegranate juice is centrifuged at 10,000 rpm for 4 minutes to pellet solid particles.[7]
-
Dilution: The supernatant is diluted with the initial mobile phase (e.g., 0.1% formic acid in water) to bring the this compound concentration within the calibration range.[7]
-
Filtration: The diluted sample is filtered through a 0.22 µm syringe filter before injection into the UPLC system.[7]
Chromatographic and Mass Spectrometric Conditions:
-
System: A UPLC system coupled to a triple quadrupole mass spectrometer.[5]
-
Column: A C18 column, such as a Waters BEH C18 (50 x 2.1 mm, 1.7 µm particle size), is suitable.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.[1]
-
Quantification: Quantification is based on an external standard method, using a calibration curve generated from a punicalagin standard.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput method suitable for the quantitative analysis of this compound in various samples, including herbal preparations.[8]
Sample Preparation (Pomegranate Peels):
-
Standard Solution: A stock solution of punicalagin is prepared by accurately weighing the standard and dissolving it in methanol.[8]
-
Sample Solution: 1 g of powdered pomegranate peel is extracted, and the final extract is prepared to a known concentration in methanol.[8]
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates (20 x 10 cm).[8]
-
Mobile Phase: A solvent system of chloroform: ethyl acetate: formic acid (4:3:3 v/v/v) has been used successfully.[8]
-
Application: Samples and standards are applied to the plate as bands.
-
Development: The plate is developed in a chromatographic chamber with the mobile phase.
-
Densitometric Scanning: The plate is scanned at a wavelength of 257 nm for quantification.[8]
-
Quantification: The amount of this compound in the samples is determined by comparing the peak areas with those of the standard.[8]
References
A Comparative Analysis of the Cytotoxic Effects of Punicalin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of punicalin, a prominent ellagitannin found in pomegranates, and its primary metabolites: ellagic acid and urolithins. Through a synthesis of experimental data, this document outlines the differential cytotoxic effects of these compounds on various cell lines, details the experimental methodologies used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action. This information is intended to aid researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of these natural compounds.
Introduction to this compound and its Metabolism
This compound is a large polyphenol belonging to the class of ellagitannins, abundant in fruits such as pomegranates. Following ingestion, this compound is not readily absorbed in its intact form. Instead, it undergoes hydrolysis in the gut to yield ellagic acid. Subsequently, gut microbiota metabolize ellagic acid into a series of smaller, more bioavailable compounds known as urolithins, including Urolithin A, B, and C. This metabolic cascade results in a suite of bioactive molecules, each with distinct chemical properties and biological activities. Understanding the comparative cytotoxicity of the parent compound and its metabolites is crucial for evaluating their therapeutic potential.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic effects of this compound, ellagic acid, and their urolithin metabolites have been evaluated across a range of cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values obtained from various in vitro studies.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Punicalagin | HepG2 (Human Hepatoma) | MTT | 83.47 | 48 | |
| Ellagic Acid | HepG2 (Human Hepatoma) | MTT | 94.70 | 48 | |
| Punicalagin | Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 91.07 (µg/mL) | 24 | |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 113.4 (µg/mL) | 24 | |
| Ellagic Acid | Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 43.43 (µg/mL) | 24 | |
| Punicalagin | 3T3-L1 (Mouse Pre-adipocytes) | MTT | 248.07 | 48 | |
| This compound | 3T3-L1 (Mouse Pre-adipocytes) | MTT | 385.53 | 48 | |
| Ellagic Acid | DU-145 (Prostate Cancer) | Cell Proliferation | 23.02 | 96 | |
| Urolithin A | DU-145 (Prostate Cancer) | Cell Proliferation | 74.79 | 96 | |
| Ellagic Acid | PC-3 (Prostate Cancer) | Cell Proliferation | 14.5 | 96 | |
| Urolithin A | Jurkat (Leukemia) | MTT | ~25 | 48 | |
| Urolithin B | Jurkat (Leukemia) | MTT | ~25 | 48 | |
| Urolithin A | K562 (Leukemia) | MTT | ~25 | 48 | |
| Urolithin B | K562 (Leukemia) | MTT | ~25 | 48 | |
| Urolithin A | HT-29 (Colon Cancer) | Antiproliferative | 316-378 | Not Specified | |
| Urolithin B | HT-29 (Colon Cancer) | Antiproliferative | 316-378 | Not Specified | |
| Urolithin C | HT-29 (Colon Cancer) | Antiproliferative | 316-378 | Not Specified |
Punicalin: A Comparative Analysis of Its Therapeutic Potential Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin, a large polyphenol belonging to the ellagitannins group, is a major bioactive constituent of pomegranate (Punica granatum).[1] Emerging research has highlighted its significant therapeutic potential across a spectrum of diseases, primarily attributed to its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This guide provides an objective comparison of this compound's performance with existing drugs in key therapeutic areas, supported by experimental data. We delve into the mechanistic distinctions and present detailed experimental protocols for the cited studies to facilitate reproducibility and further investigation.
I. Anti-inflammatory Potential: this compound vs. Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
This compound exhibits significant anti-inflammatory effects by modulating key inflammatory signaling pathways, offering a potential alternative to conventional NSAIDs.
Mechanism of Action:
This compound's anti-inflammatory action is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS.[3][4]
In contrast, traditional NSAIDs, such as indomethacin (B1671933) and celecoxib, primarily exert their anti-inflammatory effects by directly inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6]
Comparative Efficacy Data:
The following table summarizes the comparative efficacy of this compound and the NSAID indomethacin in a carrageenan-induced paw edema model in rats, a standard preclinical model for acute inflammation.
| Compound | Dose | Inhibition of Paw Edema (%) | Experimental Model |
| Punicalagin (B30970) * | 5 mg/kg | 39.15 | Carrageenan-induced paw edema in rats |
| 10 mg/kg | 58.15 | ||
| Indomethacin | 10 mg/kg | Not specified in the direct comparison, but used as a positive control. | Carrageenan-induced paw edema in rats |
Note: This study used Punicalagin, a closely related and often co-occurring compound with this compound. The data is presented here due to the limited availability of direct comparative studies on this compound itself.[1][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8][9]
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (this compound/Punicalagin) or the reference drug (Indomethacin) are administered intraperitoneally 30 minutes before carrageenan injection. A control group receives the vehicle only.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at hourly intervals for up to 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
II. Anticancer Potential: this compound vs. 5-Fluorouracil (B62378) (5-FU)
This compound has demonstrated promising anticancer effects, and studies have begun to compare its efficacy against established chemotherapeutic agents like 5-Fluorouracil (5-FU).
Mechanism of Action:
This compound induces apoptosis (programmed cell death) in cancer cells through multiple pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.[10] Furthermore, this compound can inhibit cancer cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors) by suppressing the expression of Vascular Endothelial Growth Factor (VEGF).[2][11]
5-Fluorouracil, a widely used chemotherapy drug, primarily works by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a nucleoside required for DNA replication. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.
Comparative Efficacy Data:
A study on human laryngeal squamous cell carcinoma (Hep-2) cell line provided a direct comparison between Punicalagin and 5-FU.
| Treatment | Cell Proliferation Rate (Absorbance) | Caspase-3 Concentration (ng/mL) | VEGF Level (pg/mL) |
| Control | 1.595 ± 0.58 | 0.359 ± 0.117 | High (exact value not specified) |
| Punicalagin (20 µg/mL) | 1.263 ± 0.447 | 0.741 ± 0.302 | Lower than control |
| 5-Fluorouracil (5-FU) | 0.827 ± 0.256 | 1.830 ± 0.646 | Lower than control |
| Punicalagin + 5-FU | 0.253 ± 0.111 | 3.177 ± 0.736 | Lowest |
Data from a study on Hep-2 laryngeal cancer cells.[2][11] The combination of Punicalagin and 5-FU showed a synergistic effect, significantly reducing cell proliferation and VEGF levels while increasing the apoptosis marker, Caspase-3.[2][11]
Experimental Protocol: In Vitro Anticancer Assays [2][10]
-
Cell Culture: Human cancer cell lines (e.g., Hep-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay (Cell Viability):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound, 5-FU, or a combination for 24-72 hours.
-
MTT reagent is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 490 nm, which is proportional to the number of viable cells.
-
-
Caspase-3 Assay (Apoptosis):
-
Cell lysates are prepared from treated and control cells.
-
Caspase-3 activity is measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
-
VEGF Assay (Angiogenesis):
-
The concentration of VEGF in the cell culture supernatant is quantified using an ELISA kit.
-
III. Neuroprotective Potential: this compound vs. Alzheimer's Disease Drugs
This compound shows promise in the context of neurodegenerative diseases like Alzheimer's disease (AD) by targeting neuroinflammation and oxidative stress.
Mechanism of Action:
This compound has been shown to ameliorate lipopolysaccharide (LPS)-induced memory impairment in animal models by inhibiting neuroinflammation.[3][12] It achieves this by suppressing the activation of NF-κB and reducing the production of pro-inflammatory mediators and reactive oxygen species in microglia and astrocytes.[3] Furthermore, this compound can inhibit the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of AD, by downregulating the expression of amyloid precursor protein (APP) and β-secretase (BACE1).[3][12]
Existing drugs for Alzheimer's disease, such as Donepezil (B133215) and Memantine , have different mechanisms of action:
-
Donepezil is an acetylcholinesterase inhibitor that increases the levels of acetylcholine, a neurotransmitter important for memory and cognition, in the brain.[13][14][15][16]
-
Memantine is an NMDA receptor antagonist that protects neurons from excitotoxicity caused by excessive glutamate, another neurotransmitter.[17][18] It has also been shown to inhibit the aggregation of Aβ peptides.[17]
Comparative Efficacy Data:
Direct comparative studies between this compound and drugs like Donepezil or Memantine are currently limited. However, preclinical studies demonstrate this compound's significant neuroprotective effects.
| Compound | Dose | Key Findings | Experimental Model |
| This compound | 1500 mg/kg/day (oral gavage) | - Improved memory and reduced anxiety/depression-like behaviors.- Decreased inflammatory proteins (iNOS, COX-2, IL-1β, IL-6, TNF-α).- Reduced Aβ1-42 generation. | LPS-induced memory impairment in mice |
| Donepezil | N/A (for direct comparison) | - Inhibits acetylcholinesterase. | In vitro and in vivo models of AD |
| Memantine | N/A (for direct comparison) | - Blocks NMDA receptors.- Inhibits Aβ aggregation. | In vitro and in vivo models of AD |
Experimental Protocol: LPS-Induced Neuroinflammation in Mice [3][12]
-
Animal Model: Male ICR mice are used.
-
Treatment: this compound is administered daily via oral gavage for a specified period (e.g., 4 weeks).
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) is administered via intraperitoneal injection for several consecutive days (e.g., 7 days).
-
Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze and passive avoidance test. Anxiety and depression-like behaviors are evaluated using tests like the elevated plus-maze and forced swim test.
-
Biochemical and Molecular Analysis:
-
Brain tissues are collected for the analysis of inflammatory markers (e.g., cytokines, iNOS, COX-2) using ELISA and Western blotting.
-
Oxidative stress markers are measured.
-
Levels of Aβ peptides and related proteins (APP, BACE1) are quantified.
-
IV. Antioxidant Potential: this compound vs. Ascorbic Acid (Vitamin C)
This compound is a powerful antioxidant, capable of scavenging free radicals and reducing oxidative stress.
Mechanism of Action:
This compound's antioxidant activity stems from its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. This radical scavenging ability helps to protect cells from oxidative damage.
Comparative Efficacy Data:
The antioxidant capacity of this compound is often compared to that of Ascorbic Acid (Vitamin C), a well-known antioxidant standard, using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficacy is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| This compound/Pomegranate Extracts | Varies, but often demonstrates potent activity. |
| Ascorbic Acid | Typically in the range of 3-5 µg/mL.[19][20] |
Note: Direct IC50 values for pure this compound can vary between studies based on the purity of the compound and the specific experimental conditions. However, pomegranate extracts rich in this compound consistently show strong antioxidant potential.[20][21][22]
Experimental Protocol: DPPH Radical Scavenging Assay [21]
-
Reagents: DPPH solution in methanol, test compounds (this compound), and a standard antioxidant (Ascorbic Acid).
-
Procedure:
-
Different concentrations of the test compound and the standard are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound and standard.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
V. Conclusion and Future Directions
This compound demonstrates significant therapeutic potential with multifaceted mechanisms of action that compare favorably, and in some cases synergize with, existing drugs. Its ability to modulate fundamental signaling pathways like NF-κB gives it a broad spectrum of activity against inflammation, cancer, and neurodegeneration.
While preclinical data is promising, further research is imperative. Specifically, more head-to-head comparative studies with standard-of-care drugs across various disease models are needed to establish its relative efficacy and safety. Furthermore, clinical trials are essential to translate these preclinical findings into tangible therapeutic benefits for patients. The development of novel drug delivery systems to enhance the bioavailability of this compound will also be a critical step in harnessing its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effects of punicalagin and 5-fluorouracil on laryngeal squamous cell carcinoma: an in vitro study | Italian Journal of Medicine [italjmed.org]
- 3. Inhibitory effect of punicalagin on lipopolysaccharide-induced neuroinflammation, oxidative stress and memory impairment via inhibition of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailable constituents/metabolites of pomegranate (Punica granatum L) preferentially inhibit COX2 activity ex vivo and IL-1beta-induced PGE2 production in human chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of punicalagin and this compound on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pomegranate polyphenol this compound ameliorates lipopolysaccharide-induced memory impairment, behavioral disorders, oxidative stress, and neuroinflammation via inhibition of TLR4-NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Memantine inhibits β-amyloid aggregation and disassembles preformed β-amyloid aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Combination of Baicalein and Memantine Reduces Oxidative Stress and Protects against β-amyloid-Induced Alzheimer’s Disease in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. ijirset.com [ijirset.com]
- 21. benchchem.com [benchchem.com]
- 22. Antioxidant Activity of Pomegranate Juice and Punicalagin [scirp.org]
Punicalin's Neuroprotective Effects: An In Vivo Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the neuroprotective effects of punicalin against other well-researched natural compounds. This document synthesizes experimental data from animal models of neurodegenerative diseases, details key experimental methodologies, and visualizes the complex signaling pathways involved.
This compound, a large polyphenol found in pomegranates, has garnered significant attention for its potent antioxidant and anti-inflammatory properties, suggesting its potential as a neuroprotective agent.[1][2][3] In vivo studies have demonstrated its efficacy in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2] This guide compares the in vivo neuroprotective effects of this compound with three other widely studied natural compounds: resveratrol, curcumin, and epigallocatechin gallate (EGCG).
Comparative Analysis of In Vivo Neuroprotective Efficacy
To provide a clear comparison, the following tables summarize the quantitative data from in vivo studies on this compound and its alternatives in animal models of Alzheimer's disease, Parkinson's disease, and stroke. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis is based on findings from separate studies using similar disease models.
Table 1: Alzheimer's Disease Models
| Compound | Animal Model | Dosage | Key Findings |
| This compound | APP/PS1 transgenic mice | 12.5, 25, 50 mg/kg/day (oral) | Alleviated learning and memory impairment and ameliorated Aβ deposition.[1] |
| Resveratrol | APP/PS1 transgenic mice | Not specified | Reduced amyloid burden and prevented memory loss. |
| Curcumin | Not specified in top results | Not specified | Reduces Aβ aggregation and neuroinflammation.[4] |
| EGCG | Not specified in top results | Not specified | Inhibits Aβ fibrillation and reduces oxidative stress.[5] |
Table 2: Parkinson's Disease Models
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Manganese chloride-induced rats | Not specified | Mitigated behavioral and biochemical alterations.[2] |
| Resveratrol | Not specified in top results | Not specified | Protects dopaminergic neurons from toxin-induced damage. |
| Curcumin | 6-OHDA-induced rats | Not specified | Improved motor function and increased dopamine (B1211576) levels. |
| EGCG | MPTP-induced mice | Not specified | Attenuated dopaminergic neurodegeneration.[6] |
Table 3: Stroke (Cerebral Ischemia) Models
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Middle Cerebral Artery Occlusion (MCAO) in rats | Not specified | Reduced infarct volume and neurological deficits. |
| Resveratrol | Not specified in top results | Not specified | Decreased infarct size and improved neurological outcome. |
| Curcumin | Not specified in top results | Not specified | Reduced ischemic brain injury and neurological deficits. |
| EGCG | MCAO in rats | Not specified | Reduced infarct volume and neuronal apoptosis. |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and the compared compounds are mediated through the modulation of several key signaling pathways. These pathways are primarily involved in the cellular response to oxidative stress and inflammation, two critical factors in the pathogenesis of neurodegenerative diseases.
Caption: Key signaling pathways modulated by this compound and other neuroprotective compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the in vivo validation of neuroprotective agents.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking stroke in humans.
Caption: Workflow for the MCAO model of focal cerebral ischemia in rats.
Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a behavioral test used to assess spatial learning and memory in rodents, which are often impaired in models of Alzheimer's disease.
Procedure:
-
Acquisition Phase: For several consecutive days, the animal is placed in a circular pool of opaque water and must find a hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Immunohistochemistry (IHC) for Nrf2 Detection
IHC is used to visualize the localization and expression of specific proteins in tissue sections. This protocol outlines the detection of Nrf2, a key transcription factor in the antioxidant response.
Procedure:
-
Tissue Preparation: Brain tissue is fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites.
-
Blocking: Non-specific binding sites are blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to Nrf2.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogen or fluorophore.
-
Microscopy: Sections are examined under a microscope to assess Nrf2 expression and localization.
Western Blot for NF-κB Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins in a sample. This protocol is for analyzing the activation of the NF-κB pathway, a key regulator of inflammation.
Procedure:
-
Protein Extraction: Nuclear and cytoplasmic proteins are extracted from brain tissue.
-
Protein Quantification: The concentration of protein in each extract is determined.
-
SDS-PAGE: Proteins are separated by size using gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against an NF-κB subunit (e.g., p65).
-
Secondary Antibody Incubation: An enzyme-linked secondary antibody is used to detect the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression.
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Potential of Punicalagin, a Natural Component of Pomegranate Polyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
A Head-to-Head Comparison of Punicalin and Quercetin's Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the bioactive properties of two prominent polyphenols: punicalin and quercetin (B1663063). This document summarizes key experimental findings on their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Introduction
This compound, an ellagitannin primarily found in pomegranates, and quercetin, a flavonoid abundant in various fruits and vegetables, are both recognized for their significant health-promoting properties. Their diverse biological activities have positioned them as promising candidates for the development of novel therapeutic agents. This guide offers a direct comparison of their performance in key bioactivity assays, supported by experimental data from peer-reviewed studies.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the bioactivity of this compound and quercetin. It is important to note that direct comparisons of IC50 and EC50 values should be interpreted with caution, as experimental conditions can vary between studies.
Antioxidant Activity
| Compound | Assay | IC50/EC50 Value | Source |
| This compound | DPPH Radical Scavenging | ~6.3 µM | [1] |
| Quercetin | DPPH Radical Scavenging | ~4.60 µM | [2] |
| This compound | ABTS Radical Scavenging | ~3.8 µM | [1] |
| Quercetin | ABTS Radical Scavenging | 48.0 ± 4.4 µM | [1] |
| This compound | FRAP | ~3.5 µM Fe(II)/µM | [1] |
| Punicalagin (B30970) (related compound) | FRAP | ~4.8 µM Fe(II)/µM | [1] |
Note: Lower IC50/EC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound (PN) | Human PBMCs | Inhibition of cell proliferation | 69.95 µg/mL | [3][4] |
| Punicalagin (PG) | Human PBMCs | Inhibition of cell proliferation | 38.52 µg/mL | [3][4] |
| Quercetin | RAW 264.7 macrophages | Inhibition of TNF-α secretion | Inactive (Emax < 30%) | [5] |
| Quercetin | RAW 264.7 macrophages | Inhibition of IL-6 secretion | Inactive (Emax < 30%) | [5] |
| Quercetin | Caco-2 colon epithelial cells | Inhibition of IL-8 secretion | 38.9 µM | [5] |
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Source |
| Punicalagin (related compound) | HGC-27 | Gastric Cancer | 100 - 200 | 48 | [6] |
| Punicalagin (related compound) | ME-180 | Cervical Cancer | >100 | 48 | [6] |
| Quercetin | HCT-116 | Colon Cancer | 32 ± 2.35 µg/mL | Not Specified | [7] |
| Quercetin | MCF-7 | Breast Cancer | 73 | 48 | [2] |
| Quercetin | MDA-MB-231 | Breast Cancer | 85 | 48 | [2] |
| Quercetin Derivatives | HCT116 | Colon Cancer | 5.79 (±0.13) | Not Specified | [8] |
| Quercetin Derivatives | MDA-MB-231 | Breast Cancer | 5.81 (±0.13) | Not Specified | [8] |
Neuroprotective Activity
| Compound | Cell Model | Insult | Concentration | Effect | Source |
| This compound | SH-SY5Y cells | OGD/R | Not Specified | Alleviated cell injury | [9] |
| Punicalagin (related compound) | PC12 cells | H2O2 | 0.5-20 µM | Improved cell viability | [10] |
| Quercetin | PC12 cells | 6-hydroxydopamine | Micromolar range | Antagonized cell toxicity | [11] |
| Quercetin | Adult Mice | Lipopolysaccharide (LPS) | Not Specified | Prevented neuroinflammation-mediated neurodegeneration and memory impairment | [11] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of these findings.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[1]
Protocol:
-
Prepare a stock solution of the test compound (this compound or quercetin) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare serial dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add a fixed volume of the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[1]
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically at 593 nm.[12]
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.[12]
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox or FeSO₄).
-
Add a small volume of the sample or standard to a tube or well.
-
Add a larger volume of the pre-warmed (37°C) FRAP reagent and mix.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-10 minutes).[12]
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using the absorbance values of the standards.
-
The FRAP value of the sample is calculated from the standard curve and is typically expressed as µM Trolox equivalents or µM Fe(II) equivalents.
Anti-inflammatory Activity Assay (Inhibition of Pro-inflammatory Cytokine Production)
Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Culture a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate culture medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (this compound or quercetin) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce the production of pro-inflammatory cytokines.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target pro-inflammatory cytokine in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.
-
A control group of cells treated only with the inflammatory agent is included.
-
The percentage of inhibition of cytokine production is calculated, and the IC50 value can be determined.
Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (this compound or quercetin) for a defined period (e.g., 24, 48, or 72 hours).[13]
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
A control group of untreated cells is used to represent 100% viability.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[13]
Neuroprotective Activity Assay (Against Oxidative Stress-Induced Cell Death)
Principle: This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Protocol:
-
Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a multi-well plate.
-
Pre-treat the cells with different concentrations of the test compound (this compound or quercetin) for a specific duration.
-
Expose the cells to a neurotoxic agent that induces oxidative stress (e.g., H₂O₂ or 6-OHDA).
-
Incubate the cells for a further period.
-
Assess cell viability using an appropriate method, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.
-
A control group of cells exposed only to the neurotoxin is included.
-
The percentage of neuroprotection is calculated, and the EC50 value (the concentration of the compound that provides 50% of the maximum protection) can be determined.
Signaling Pathways and Mechanisms of Action
Both this compound and quercetin exert their bioactivities by modulating various intracellular signaling pathways.
This compound's Signaling Pathways
This compound has been shown to influence several key signaling pathways:
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκBα.[6] This contributes to its anti-inflammatory and anticancer effects.
-
MAPK Pathway: this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[6]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. This compound has been reported to inhibit this pathway, leading to the suppression of cancer cell proliferation and induction of autophagy.[6]
-
Nrf2 Pathway: this compound can activate the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes and providing cellular protection against oxidative stress.[6]
Quercetin's Signaling Pathways
Quercetin's diverse bioactivities are also mediated through multiple signaling pathways:
-
Nrf2 Pathway: Similar to this compound, quercetin is a known activator of the Nrf2 pathway, enhancing the expression of antioxidant enzymes.[14]
-
NF-κB Pathway: Quercetin can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[14]
-
PI3K/Akt Pathway: Quercetin has been shown to modulate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[15]
-
MAPK Pathway: Quercetin can influence the MAPK signaling cascade, impacting processes like inflammation and apoptosis.[16]
Mandatory Visualizations
Experimental Workflow for Antioxidant Activity Assessment
Caption: Workflow for DPPH and FRAP antioxidant assays.
Signaling Pathway for this compound's Anti-inflammatory Action
Caption: this compound's inhibition of the NF-κB pathway.
Signaling Pathway for Quercetin's Antioxidant Response
Caption: Quercetin's activation of the Nrf2 antioxidant pathway.
Conclusion
Both this compound and quercetin demonstrate potent bioactivities across a range of in vitro and in vivo models. The available data suggests that their efficacy can be context-dependent, varying with the specific assay, cell type, and experimental conditions. While this compound and its related compound punicalagin show strong antioxidant and anti-inflammatory potential, quercetin exhibits significant anticancer and neuroprotective effects. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate and compare the therapeutic potential of these promising natural compounds. Further head-to-head studies under standardized conditions are warranted to definitively establish the superior compound for specific therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparative analysis of the phenolic contents and antioxidant activities of different parts of two pomegranate (Punica granatum L.) Cultivars: ‘Tunisia’ and ‘Qingpi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Punicalin: A Meta-Analysis of Preclinical Efficacy and Clinical Potential
A Comparative Guide for Researchers and Drug Development Professionals
Punicalin, a potent ellagitannin found predominantly in pomegranates (Punica granatum), has emerged as a compound of significant interest in the scientific community.[1] Extensive preclinical research highlights its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide provides a comprehensive meta-analysis of the existing preclinical data on this compound and its closely related compound, punicalagin, to offer an objective comparison of its performance and to delineate the experimental frameworks used in key studies. While clinical trials on isolated this compound are limited, this analysis also considers data from studies using pomegranate extracts rich in this compound, providing a broader perspective on its therapeutic potential.
Quantitative Bioactivity Data
The following tables summarize the quantitative data from various preclinical studies, offering a comparative overview of this compound's and punicalagin's potency across different models.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cell Type | IC50 Value (µg/mL) | Exposure Time (h) | Reference |
| This compound (PN) | PBMC | Human Peripheral Blood Mononuclear Cells | 113.4 | 24 | [3][4] |
| Punicalagin (PG) | PBMC | Human Peripheral Blood Mononuclear Cells | 91.07 | 24 | [3][4] |
| Ellagic Acid (EA) | PBMC | Human Peripheral Blood Mononuclear Cells | 43.43 | 24 | [3][4] |
| Pomegranate Peel Extract (PEx) | PBMC | Human Peripheral Blood Mononuclear Cells | 109.5 | 24 | [3][4] |
Table 2: Inhibitory Concentration (IC50) of this compound/Punicalagin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HGC-27 | Gastric Cancer | 100 - 200 | 48 | [5] |
Table 3: Anti-inflammatory Effects of Punicalagin
| Cell Line | Model | Treatment | Effect | Reference |
| RAW264.7 | LPS-induced inflammation | 50 µM Punicalagin | Significantly inhibited IL-6 and TNF-α secretion | [6][7] |
| Murine Splenic CD4+ T cells | anti-CD3/anti-CD28 stimulation | Punicalagin | Downregulated mRNA and soluble protein expression of IL-2 | [6][7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways that are often dysregulated in disease states.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation and cell survival.[5] this compound has been demonstrated to be a potent inhibitor of this pathway. It acts by suppressing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the active NF-κB complex.[5][6]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes ERKs, JNKs, and p38 MAPKs, is crucial for regulating cellular processes like proliferation and inflammation.[5] this compound has been shown to suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating inflammatory responses and inducing apoptosis in cancer cells.[5][6]
Caption: this compound's inhibitory effect on the MAPK pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] this compound has been reported to inhibit this pathway by suppressing the phosphorylation of key components like PI3K, Akt, and mTOR, leading to the inhibition of cancer cell proliferation.[5][6]
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to upregulate the Nrf2-mediated antioxidant response by promoting the nuclear translocation of Nrf2 and enhancing the expression of its downstream targets, such as heme oxygenase-1 (HO-1).[5] This contributes to this compound's ability to protect cells from oxidative stress.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the general methodologies employed in the preclinical assessment of this compound's bioactivity.
Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines (e.g., HGC-27, ME-180) and primary cells (e.g., PBMCs) are commonly used.[3][5] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Viability/Cytotoxicity Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to determine the cytotoxic effects of this compound.[3] Cells are seeded in 96-well plates, treated with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours), and cell viability is measured spectrophotometrically.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction and Quantification: Cells are treated with this compound and/or a stimulant (e.g., LPS) for a defined period. Whole-cell lysates are prepared using RIPA buffer, and protein concentration is determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, p38, JNK, ERK, Akt, mTOR). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Inflammatory Cytokines
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum from animal models are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Animal Models
-
Xenograft Models for Anticancer Activity: Human cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection). Tumor volume and weight are monitored over time to assess the anti-tumor efficacy.
-
Inflammation Models: Acute inflammation can be induced in rodents using agents like lipopolysaccharide (LPS). The effect of this compound administration on inflammatory markers in serum and tissues is then evaluated.
Clinical Studies: Current Landscape and Future Directions
A comprehensive search for clinical trials specifically investigating isolated this compound reveals a significant gap in the literature. The majority of human studies have focused on the consumption of pomegranate juice or standardized pomegranate extracts.[8][9]
While these studies have shown promising results in areas such as improving cardiovascular health markers, reducing inflammation, and exhibiting antioxidant effects, it is challenging to attribute these outcomes solely to this compound due to the complex phytochemical composition of pomegranate.[8] For instance, a randomized, double-blind, placebo-controlled study on a standardized punicalagin-enriched pomegranate extract demonstrated significant shifts in the gut microbiota and an increase in circulating short-chain fatty acids in healthy volunteers.[10]
Therefore, while the preclinical data for this compound is robust and compelling, there is a clear and urgent need for well-designed, placebo-controlled clinical trials using purified this compound to definitively establish its safety, and efficacy in humans for various therapeutic applications. Such studies are crucial to translate the vast potential observed in preclinical models into tangible clinical benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. Multifaceted Neuroprotective Role of Punicalagin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
- 10. Prospective Randomized, Double-Blind, Placebo-Controlled Study of a Standardized Oral Pomegranate Extract on the Gut Microbiome and Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Punicalin
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Punicalin, a bioactive ellagitannin. Adherence to these protocols is critical for mitigating potential hazards and protecting both laboratory personnel and the environment.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1]
-
Very toxic to aquatic life with long-lasting effects[2]
Given these hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-impermeable gloves | Nitrile or other suitable material. Inspect gloves for integrity before use. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of dust or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all weighing and solution preparation in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Use a dedicated spatula and weighing paper.
2. Solution Preparation (Example for Antioxidant Assays):
-
Stock Solution: To prepare a 1 mg/mL stock solution, accurately weigh the required amount of this compound and dissolve it in a suitable solvent such as methanol.
-
Working Solutions: Prepare a series of dilutions from the stock solution as required for the experiment (e.g., 5, 10, 25, 50, 100 µg/mL) using the same solvent.
3. Handling and Storage:
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Keep containers tightly sealed when not in use.[2]
-
Store in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[2]
-
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents; store separately.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
1. Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weighing papers, pipette tips), in a dedicated and clearly labeled hazardous waste container.
2. Disposal Method:
-
The recommended method for the disposal of this compound and contaminated materials is through a licensed hazardous waste disposal company.[2]
-
Do not dispose of this compound down the drain or in general waste.
Quantitative Safety Data
While specific quantitative toxicity data for pure this compound is limited, the following table summarizes available information for this compound and related compounds.
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg bw (for a pomegranate fruit extract) | Rat, Mouse | [2] |
| Hazard Classifications | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation; Very toxic to aquatic life with long-lasting effects | N/A | [1][2] |
| Health Advisory | Larger doses of this compound may induce liver damage. | Rat | [4] |
Experimental Protocols
Visualizing the Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring safety and compliance at each step.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
